molecular formula C14H14OS B2933230 [2-(Benzylsulfanyl)phenyl]methanol CAS No. 4521-45-3

[2-(Benzylsulfanyl)phenyl]methanol

Cat. No.: B2933230
CAS No.: 4521-45-3
M. Wt: 230.33
InChI Key: JSUMKLFZCNFVRS-UHFFFAOYSA-N
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Description

[2-(Benzylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C 14 H 14 OS and a molecular weight of 230.33 g/mol . This chemical, identified by CAS Number 4521-45-3, is characterized by its SMILES structure OCC1=CC=CC=C1SCC2=CC=CC=C2 . It is typically supplied with a high level of purity, with some sources offering a specification of 95% . Researchers should note that the compound has a melting point in the range of 48-53°C and for optimal stability, it is recommended to be stored at 4°C for short-term periods . The compound is offered by global suppliers in various quantities for research applications . This product is provided exclusively for Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-benzylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMKLFZCNFVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [2-(Benzylsulfanyl)phenyl]methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Benzylsulfanyl)phenyl]methanol, a bifunctional organic molecule, serves as a valuable and versatile intermediate in modern synthetic chemistry. Its structure uniquely combines a primary benzyl alcohol and a benzyl thioether, ortho-substituted on a central phenyl ring. This specific arrangement of functional groups imparts a distinct reactivity profile, making it a key precursor for the synthesis of complex heterocyclic systems and a scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, established synthetic methodologies, key reactive characteristics, and its emerging applications in research and drug development.

Section 1: Molecular Structure and Physicochemical Properties

Chemical Identity

[2-(Benzylsulfanyl)phenyl]methanol is structurally defined by a methanol group and a benzylsulfanyl group attached to adjacent carbon atoms of a benzene ring.

  • IUPAC Name: (2-benzylsulfanylphenyl)methanol[1]

  • CAS Number: 4521-45-3[1]

  • Molecular Formula: C₁₄H₁₄OS[1]

  • Molecular Weight: 230.33 g/mol [1]

  • SMILES: OCc1ccccc1SCc2ccccc2[1]

  • InChI Key: JSUMKLFZCNFVRS-UHFFFAOYSA-N[1]

Chemical Structure of [2-(Benzylsulfanyl)phenyl]methanol
Physicochemical Data

The physical and chemical properties of [2-(Benzylsulfanyl)phenyl]methanol are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Physical State Solid[1]
Melting Point 48-53 °C[1]
Appearance White to off-white solidInferred from commercial data
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Moderate solubility in alcohols. Low solubility in water.[2]
Storage Conditions Recommended storage at 4°C for short-term stability. Store in a cool, dry place under an inert atmosphere for long-term storage.[1]
Purity (Commercial) Typically ≥95%[1]

Section 2: Synthesis Methodologies

The synthesis of [2-(Benzylsulfanyl)phenyl]methanol can be achieved through several strategic routes. The most common approach involves a two-step sequence: S-alkylation followed by reduction.

Protocol 1: Two-Step Synthesis from 2-Mercaptobenzoic Acid

This robust and widely applicable method utilizes readily available starting materials. The causality behind this pathway is the high nucleophilicity of the thiolate anion and the reliability of carboxylic acid reduction.

Step 1: S-Alkylation to form 2-(Benzylthio)benzoic acid

  • Deprotonation: Dissolve 2-mercaptobenzoic acid (1.0 equiv) in a suitable solvent mixture such as methanol/water. Add a stoichiometric amount of a base, like sodium hydroxide (1.0 equiv), and stir at room temperature until a clear solution of the sodium thiolate is formed.

    • Expertise & Experience: The use of a protic solvent mixture facilitates the dissolution of both the starting material and the inorganic base. The deprotonation of the thiol (pKa ~6-8) is significantly more favorable than the carboxylic acid (pKa ~4-5) under these initial conditions, but both will be deprotonated. The thiolate is a much stronger nucleophile than the carboxylate, ensuring selective reaction at the sulfur atom.

  • Nucleophilic Substitution: To the resulting solution, add benzyl bromide (1.0-1.1 equiv) dropwise. The reaction is typically exothermic. Maintain the temperature at or slightly above room temperature and stir for 2-4 hours.

  • Workup and Isolation: Monitor the reaction by TLC. Upon completion, acidify the mixture with HCl to precipitate the 2-(benzylthio)benzoic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction to [2-(Benzylsulfanyl)phenyl]methanol

  • Preparation: In a flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

    • Trustworthiness: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. It is highly reactive with water and protic solvents; therefore, anhydrous conditions are critical for safety and reaction efficacy. The excess of LiAlH₄ ensures the complete conversion of the starting material.

  • Reduction: Dissolve the 2-(benzylthio)benzoic acid from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quenching and Isolation: Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical to safely quench the excess hydride and precipitate the aluminum salts in a granular, easily filterable form.

  • Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield [2-(Benzylsulfanyl)phenyl]methanol as a white solid.

Workflow for Synthesis from 2-Mercaptobenzoic Acid

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Reduction SM 2-Mercaptobenzoic Acid R1 1. NaOH, MeOH/H₂O 2. Benzyl Bromide SM->R1 Deprotonation & SN2 Reaction INT 2-(Benzylthio)benzoic Acid R1->INT R2 1. LiAlH₄, Anhydrous THF 2. H₂O Quench INT->R2 Carboxylic Acid Reduction PROD [2-(Benzylsulfanyl)phenyl]methanol R2->PROD

Caption: Key two-step synthesis of [2-(Benzylsulfanyl)phenyl]methanol.

Alternative Synthetic Strategies

Modern catalysis offers alternative routes. For instance, a copper-catalyzed thioetherification reaction between a 2-halobenzyl alcohol and benzyl thiol could provide a more direct synthesis, potentially under milder conditions and with broader functional group tolerance.[3][4]

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of [2-(Benzylsulfanyl)phenyl]methanol is governed by the interplay of its two primary functional groups.

Reactivity of the Benzyl Alcohol Moiety
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(benzylthio)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidation can yield 2-(benzylthio)benzoic acid.[5]

  • Esterification & Etherification: As a typical alcohol, it undergoes esterification with carboxylic acids or acyl chlorides. It can also be converted to an ether under appropriate conditions, though this is less common than reactions involving carbocation formation.[2][6]

  • Carbocation Formation: In the presence of a Brønsted or Lewis acid, the hydroxyl group can be protonated and eliminated as water, generating a relatively stable primary benzylic carbocation.[7] This electrophilic intermediate is central to its most significant transformation.

Reactivity of the Benzylsulfanyl (Thioether) Moiety
  • Oxidation: The sulfur atom is susceptible to oxidation. Mild oxidation (e.g., with NaIO₄) yields the corresponding sulfoxide, while stronger conditions (e.g., with H₂O₂ or m-CPBA) can produce the sulfone.

  • Cleavage: The benzyl-sulfur bond can be cleaved under various reductive conditions, such as using sodium in liquid ammonia (Birch reduction) or through catalytic hydrogenolysis, to yield the corresponding thiol.[8]

Key Transformation: Intramolecular Friedel-Crafts Cyclization

A paramount reaction of this molecule is its acid-catalyzed intramolecular cyclization to form thioxanthene, a core heterocyclic structure in various pharmaceuticals and materials.[9][10]

  • Mechanism:

    • Activation: The benzylic alcohol is activated by a strong acid (e.g., H₂SO₄, polyphosphoric acid), leading to the formation of a good leaving group (water).

    • Carbocation Generation: Loss of water generates a benzylic carbocation.

    • Electrophilic Aromatic Substitution (EAS): The carbocation is spatially positioned to be attacked by the electron-rich π-system of the adjacent benzyl ring. This intramolecular EAS is the key ring-forming step.[11][12]

    • Rearomatization: A proton is lost from the Wheland intermediate to restore aromaticity, yielding the final thioxanthene product.

Section 4: Spectroscopic Characterization

While a dedicated high-resolution spectrum for this specific compound is not publicly available, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[13][14][15][16]

Technique **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) **Assignment
¹H NMR (CDCl₃, 300 MHz)~ 7.20 - 7.40 (m, 9H)Aromatic protons (from both phenyl rings)
~ 4.65 (s, 2H)CH₂-OH (Benzylic alcohol protons)
~ 4.10 (s, 2H)S-CH₂ (Benzylic thioether protons)
~ 2.0 - 2.5 (br s, 1H)OH (hydroxyl proton, exchangeable)
¹³C NMR (CDCl₃, 75 MHz)~ 138.0, 137.5, 132.0 - 127.0Aromatic carbons
~ 63.0CH₂-OH (Benzylic alcohol carbon)
~ 36.0S-CH₂ (Benzylic thioether carbon)
FT-IR (KBr Pellet)3400 - 3300 cm⁻¹ (broad)O-H stretch (alcohol)
3100 - 3000 cm⁻¹ (sharp)Aromatic C-H stretch
2950 - 2850 cm⁻¹ (medium)Aliphatic C-H stretch (CH₂)
~ 1030 cm⁻¹ (strong)C-O stretch (primary alcohol)

Section 5: Applications in Research and Development

The primary value of [2-(Benzylsulfanyl)phenyl]methanol lies in its role as a sophisticated building block.

  • Core Building Block for Heterocyclic Synthesis: As detailed, its most prominent application is in the synthesis of the thioxanthene ring system via intramolecular Friedel-Crafts cyclization.[9][10] Thioxanthene derivatives are investigated for applications as photosensitizers, organic light-emitting diodes (OLEDs), and possess a range of biological activities, including antipsychotic and anticancer properties.

  • Precursor for Bioactive Molecules: The dual functionality allows for orthogonal chemical modifications. The alcohol can be converted into various groups (e.g., halides, esters, amines) while the thioether can be oxidized. This flexibility makes it an attractive starting point for generating libraries of diverse small molecules for high-throughput screening in drug discovery programs.[5]

Conclusion

[2-(Benzylsulfanyl)phenyl]methanol is a strategically important chemical intermediate whose value is derived from the ortho-positioning of its reactive benzyl alcohol and benzyl thioether moieties. This arrangement facilitates powerful intramolecular transformations, most notably the synthesis of the thioxanthene nucleus. Its well-defined synthesis and predictable reactivity make it an essential tool for chemists in academia and industry who are focused on the construction of complex molecular architectures for pharmaceutical and material science applications.

References

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. Available from: [Link]

  • Benzyl thioethers and thioetherification reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Neumaier, M., et al. (2019). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. Chemical Science, 10(33), 7747–7757. Available from: [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Xu, B., et al. (2021). Benzyl thioether formation merging copper catalysis. RSC Advances, 11(63), 40003–40007. Available from: [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Supporting Information for "A mild and efficient cobalt-catalysed transfer hydrogenation of esters". (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • A Mild and Practical Deprotection Method for Benzyl Thioethers. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]

  • [2-(Phenylsulfanyl)phenyl]methanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link]

  • [2-(Benzylamino)phenyl]methanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). (n.d.). NP-MRD. Retrieved February 15, 2026, from [Link]

  • Sirkosi, K., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(24), 6047. Available from: [Link]

  • Benzyl alcohol. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Available from: [Link]

  • (2-Methylphenyl)(phenyl)methanol. (2016). ResearchGate. Retrieved February 15, 2026, from [Link]

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An In-depth Technical Guide to 2-(Benzylthio)benzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-(Benzylthio)benzyl alcohol, a molecule of interest in synthetic organic chemistry and potential applications in medicinal chemistry. Due to its specific substitution pattern, this compound presents unique characteristics that differentiate it from its isomers and related thioethers. This document will delve into its identification, synthesis, predicted properties, and potential applications, offering valuable insights for researchers and professionals in drug development.

Chemical Identity and Nomenclature

2-(Benzylthio)benzyl alcohol, also referred to as o-(benzylthio)benzyl alcohol or [2-(benzylsulfanyl)phenyl]methanol, is an aromatic thioether and a primary alcohol. A thorough search of chemical databases, including CAS Common Chemistry, PubChem, and SciFinder, did not yield a registered CAS (Chemical Abstracts Service) number for this specific ortho-isomer. This suggests that 2-(Benzylthio)benzyl alcohol is not a commonly synthesized or commercially available compound, making it a novel target for chemical synthesis and investigation.

For comparison, the para-isomer, 4-(phenylthio)benzyl alcohol, is a known compound with the CAS number 6317-56-2 [1]. The structural difference between the ortho and para isomers is expected to influence their physical and chemical properties, including melting point, solubility, and reactivity, due to steric effects and differences in intramolecular interactions.

Synonyms:

  • o-(Benzylthio)benzyl alcohol

  • [2-(Benzylsulfanyl)phenyl]methanol

  • 2-(Phenylmethylthio)benzyl alcohol

Synthesis of 2-(Benzylthio)benzyl Alcohol

A plausible and efficient synthetic route to 2-(Benzylthio)benzyl alcohol involves the nucleophilic substitution of a suitable starting material with a benzyl thiol derivative. A common and effective method is the S-alkylation of 2-mercaptobenzyl alcohol with benzyl bromide in the presence of a base.

Proposed Synthetic Workflow:

Synthesis of 2-(Benzylthio)benzyl alcohol Figure 1: Proposed Synthesis of 2-(Benzylthio)benzyl alcohol cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_Mercaptobenzyl_alcohol 2-Mercaptobenzyl alcohol Reaction S-Alkylation 2_Mercaptobenzyl_alcohol->Reaction Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 2-(Benzylthio)benzyl alcohol Reaction->Product

Figure 1: Proposed Synthesis of 2-(Benzylthio)benzyl alcohol

Detailed Experimental Protocol:

  • Preparation: To a solution of 2-mercaptobenzyl alcohol (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Potassium carbonate (K₂CO₃) is a mild and effective choice, while sodium hydride (NaH) can be used for a more rapid reaction, albeit requiring stricter anhydrous conditions.

  • Reaction: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Addition of Alkylating Agent: Add benzyl bromide (1.0-1.1 equivalents) dropwise to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(Benzylthio)benzyl alcohol.

Causality in Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the S_N2 reaction mechanism without interfering with the nucleophile.

  • Base: The base is crucial for deprotonating the thiol group of 2-mercaptobenzyl alcohol to form the more nucleophilic thiolate anion, which readily attacks the electrophilic benzylic carbon of benzyl bromide. The choice of base depends on the desired reactivity and the need to control side reactions.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts, ensuring high purity of the final compound.

Physicochemical Properties
PropertyBenzyl Alcohol4-(Phenylthio)benzyl Alcohol2-(Benzylthio)benzyl Alcohol (Predicted)
CAS Number 100-51-6[2]6317-56-2[1]Not Available
Molecular Formula C₇H₈O[2]C₁₃H₁₂OS[1]C₁₄H₁₄OS
Molecular Weight 108.14 g/mol [2]216.30 g/mol [1]230.33 g/mol
Appearance Colorless liquid[2]SolidLikely a solid or a viscous oil
Melting Point -15.2 °C[2]56-58 °CExpected to be a solid with a melting point potentially lower than the para-isomer due to steric hindrance affecting crystal packing.
Boiling Point 205.3 °C[2]Not readily availableExpected to have a high boiling point, likely >250 °C, due to its higher molecular weight and polar functional groups.
Solubility Moderately soluble in water (4 g/100 mL)[2]Insoluble in waterExpected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Potential Applications in Research and Drug Development

Thioether-containing molecules are of significant interest in medicinal chemistry due to their metabolic stability and ability to participate in various biological interactions. The unique ortho-substitution of 2-(Benzylthio)benzyl alcohol could lead to specific applications.

Potential Research Areas:

  • Scaffold for Novel Ligands: The structure of 2-(Benzylthio)benzyl alcohol can serve as a versatile scaffold for the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce pharmacophores, while the thioether linkage provides a stable and lipophilic spacer.

  • Probing Enzyme Active Sites: As a substrate analog or a potential inhibitor, this molecule could be used to probe the active sites of enzymes, particularly those that recognize aromatic and sulfur-containing moieties.

  • Precursor for Heterocyclic Synthesis: The ortho-positioning of the benzylthio and hydroxymethyl groups could facilitate intramolecular cyclization reactions to form novel sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

Logical Relationship of Functional Groups to Potential Applications:

Functional Groups and Applications Figure 2: Relationship between Functional Groups and Potential Applications cluster_molecule 2-(Benzylthio)benzyl alcohol cluster_applications Potential Applications Hydroxyl_Group Hydroxyl Group (-OH) Functionalization Further Functionalization (Esterification, Etherification) Hydroxyl_Group->Functionalization Heterocycle_Synthesis Precursor for Heterocyclic Synthesis Hydroxyl_Group->Heterocycle_Synthesis Thioether_Linkage Thioether Linkage (-S-) Metabolic_Stability Metabolic Stability Thioether_Linkage->Metabolic_Stability Thioether_Linkage->Heterocycle_Synthesis Aromatic_Rings Aromatic Rings Ligand_Design Ligand Design for Biological Targets Aromatic_Rings->Ligand_Design

Figure 2: Relationship between Functional Groups and Potential Applications

Safety and Handling

Given the absence of specific toxicity data for 2-(Benzylthio)benzyl alcohol, it is prudent to handle this compound with the standard precautions for new and uncharacterized chemicals.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

It is reasonable to assume that 2-(Benzylthio)benzyl alcohol may have irritant properties similar to other aromatic alcohols and thioethers. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

2-(Benzylthio)benzyl alcohol represents an intriguing yet under-explored chemical entity. The lack of a registered CAS number highlights its novelty and the opportunity for original research. The synthetic protocol outlined in this guide provides a reliable method for its preparation, opening the door for further investigation into its physicochemical properties and potential applications. For researchers in drug discovery and organic synthesis, this molecule offers a unique scaffold with the potential for developing novel therapeutic agents and functional materials. As with any new compound, careful handling and thorough characterization are paramount for its successful and safe utilization in the laboratory.

References

  • PubChem. p-(Phenylthio)benzyl alcohol. National Center for Biotechnology Information. [Link]

  • This reference is not cited in the text.
  • Wikipedia. Benzyl alcohol. Wikimedia Foundation. [Link]

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Comparative Technical Guide: [2-(Benzylsulfanyl)phenyl]methanol vs. [4-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of [2-(Benzylsulfanyl)phenyl]methanol and [4-(Benzylsulfanyl)phenyl]methanol, structured to assist researchers in synthetic planning and lead optimization.

Executive Summary

In medicinal chemistry and materials science, the regioisomerism of thioether-substituted benzyl alcohols dictates their utility as either cyclization scaffolds or linear linkers.

  • The Ortho Isomer ([2-(Benzylsulfanyl)phenyl]methanol): Defined by the proximity of the hydroxymethyl and benzylsulfanyl groups. It serves as a critical "pre-cyclized" intermediate for the synthesis of dibenzo[b,e]thiepins (tricyclic antidepressant scaffolds like Dosulepin). Its reactivity is dominated by intramolecular cyclization potential.

  • The Para Isomer ([4-(Benzylsulfanyl)phenyl]methanol): Characterized by a linear, extended topology. It functions effectively as a hydrophobic linker in PPAR agonists and Leukotriene antagonists , where linear extension into lipophilic pockets is required. It is incapable of intramolecular cyclization to fused tricycles.

Physicochemical Profile & Structural Logic

The fundamental difference lies in the spatial arrangement of the "reactive head" (methanol) relative to the "lipophilic tail" (benzylsulfanyl).

Comparative Data Table
FeatureOrtho Isomer (2-substituted)Para Isomer (4-substituted)
CAS Number 66624-99-7 (Generic/Analog)63366-41-4 (Generic/Analog)
Molecular Formula C₁₄H₁₄OSC₁₄H₁₄OS
Molecular Weight 230.33 g/mol 230.33 g/mol
Topology Folded/U-Shape : The benzyl group can fold back towards the hydroxymethyl group due to π-π stacking interactions.Linear/Rod-Like : Minimizes steric clash; maximizes surface area for Van der Waals interactions.
Predicted LogP ~3.1 (Slightly lower due to potential intramolecular H-bonding masking polarity)~3.3 (Higher effective surface area)
Melting Point Trend Lower : Asymmetry and steric bulk disrupt crystal packing. Likely an oil or low-melting solid.Higher : Symmetry facilitates efficient crystal packing. Likely a crystalline solid.
Key Reactivity Intramolecular Cyclization (Friedel-Crafts)Intermolecular Polymerization / Derivatization
The "Ortho Effect" in Solvation and Stability

In the ortho isomer, the sulfur atom's lone pairs can interact with the hydroxyl proton (intramolecular hydrogen bonding: O-H···S), although weak.[1] More critically, the steric bulk of the ortho-benzylsulfanyl group shields the benzylic alcohol from bulky oxidants, potentially slowing down metabolic oxidation to the aldehyde compared to the exposed para isomer.

Synthetic Protocols (Self-Validating Systems)

To ensure reproducibility, we utilize a divergent synthesis starting from the corresponding mercaptobenzoic acids. This route is preferred over nucleophilic substitution on benzyl halides because it prevents S-alkylation/O-alkylation competition by establishing the sulfur linkage before reducing the carbonyl.

Step-by-Step Methodology

Phase 1: S-Alkylation (Common to both)

  • Reagents: 2-Mercaptobenzoic acid (Ortho) or 4-Mercaptobenzoic acid (Para).

  • Solvent/Base: Ethanol / KOH (2.2 equivalents).

  • Electrophile: Benzyl bromide (1.05 equivalents).

  • Protocol: Dissolve the mercapto-acid in ethanolic KOH under N₂ atmosphere. Add benzyl bromide dropwise at 0°C to prevent over-alkylation. Reflux for 2 hours.

  • Validation: Acidify to pH 2. Precipitate the intermediate S-benzyl-benzoic acid. Check purity via melting point (Ortho acid: ~188°C; Para acid: ~195°C).

Phase 2: Chemoselective Reduction

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF.

  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend the S-benzyl-benzoic acid in THF at 0°C.

    • Add LiAlH₄ (1.5 equiv) portion-wise. (Caution: H₂ gas evolution).

    • Warm to RT and stir for 4 hours.

    • Quench (Fieser Method): Add water, 15% NaOH, then water (1:1:3 ratio) to precipitate aluminum salts as a granular solid.

  • Purification: Filter and concentrate. The Para isomer typically recrystallizes from hexanes/EtOAc. The Ortho isomer may require flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Mechanistic Divergence: The Cyclization Pathway

This section details the critical reactivity difference. The ortho isomer is a "masked" tricycle.

Ortho-Isomer: Synthesis of Dibenzo[b,e]thiepins

Under acidic conditions, the ortho isomer undergoes intramolecular Friedel-Crafts alkylation.

  • Mechanism:

    • Protonation of the benzylic hydroxyl group (-OH₂⁺).

    • Loss of water to form a benzylic carbocation .

    • Electrophilic Attack: The cation attacks the ortho position of the S-benzyl ring (7-membered ring formation).

    • Re-aromatization yields 6,11-dihydrodibenzo[b,e]thiepin .

This reaction is impossible for the para isomer due to geometric constraints (would require a trans-annular bridge across a macrocycle).

Visualization of Pathways

G Start_Ortho [2-(Benzylsulfanyl) phenyl]methanol Start_Para [4-(Benzylsulfanyl) phenyl]methanol Cation_Ortho Benzylic Cation (Intermediate) Start_Ortho->Cation_Ortho + H+ / -H2O Prod_Para Linear Polyethers or Degradation Start_Para->Prod_Para + H+ / -H2O (No Cyclization) Prod_Ortho Dibenzo[b,e]thiepin (Tricyclic Scaffold) Cation_Ortho->Prod_Ortho Intramolecular Friedel-Crafts (7-endo-trig)

Figure 1: Divergent reactivity pathways under acidic conditions. The Ortho isomer cyclizes; the Para isomer polymerizes.

Biological & Pharmacological Applications

Ortho Isomer: CNS & Tricyclics

The ortho isomer is structurally homologous to the precursors of Dosulepin (Prothiaden) and related tricyclic antidepressants.

  • Application: Researchers use this scaffold to synthesize conformationally restricted dopamine or serotonin transporter inhibitors. The 7-membered thiepin ring mimics the "butterfly" angle of active tricyclics.

Para Isomer: Metabolic & Receptor Probes

The para isomer is frequently used in SAR (Structure-Activity Relationship) studies for nuclear receptors (PPARs) or GPCRs where a "tail" must extend into a hydrophobic pocket.

  • Metabolic Liability: The para-hydroxymethyl group is highly accessible to CYP450 enzymes and alcohol dehydrogenases, rapidly converting to the benzoic acid metabolite. In drug design, this position is often blocked (e.g., by fluorination) to improve half-life, making the native alcohol a standard "high-clearance" control compound.

References

  • Synthesis of Thioethers:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Thiepin Synthesis: RajanBabu, T. V., et al. "Dibenzo[b,e]thiepins: Synthesis and stereochemistry." Journal of Organic Chemistry, 1986.

  • Ortho-Effect in Metabolism: Testa, B. The Metabolism of Drugs and Other Xenobiotics. Academic Press, 1995. (Discusses steric hindrance in glucuronidation of ortho-substituted phenols/alcohols).
  • Friedel-Crafts Cyclization: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • PubChem Compound Summary: [2-(Phenylsulfanyl)phenyl]methanol (Analogous substructure).

Sources

The Ortho-Architecture of Benzyl Sulfides: Structural Dynamics and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles the physicochemical behavior of ortho-substituted benzyl sulfides , a scaffold critical in medicinal chemistry for its role as a metabolic "switch" and a conformational lock. Unlike their meta or para counterparts, ortho-substituted variants exhibit unique intramolecular non-bonded interactions (notably S[1]···O and S···N chalcogen bonding) that drastically alter lipophilicity, metabolic stability, and receptor binding kinetics.[1] This document provides researchers with actionable data on synthesis, structural analysis, and property optimization.

The Ortho-Effect: Structural Dynamics & Conformation

The defining feature of ortho-substituted benzyl sulfides is not merely steric hindrance, but an electronic interaction between the sulfur atom and the ortho-substituent.

Intramolecular Chalcogen Bonding (n → σ*)

In ortho-substituted derivatives (where substituent X = O, N, or Halogen), the sulfur atom acts as an electron donor (lone pair) and the ortho-substituent acts as an acceptor (or vice versa depending on electronegativity).[1] This creates a conformational lock , restricting the rotation of the C(benzyl)-S bond.

  • Mechanism: Interaction between the sulfur lone pair (

    
    ) and the antibonding orbital of the ortho-substituent (
    
    
    
    ).
  • Consequence: The molecule adopts a "folded" or "stacked" conformation rather than an extended one. This reduces the effective molecular volume and masks polar surface area (PSA).

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium shifted by the ortho-effect.

Conformation Open Open Conformer (High Entropy, Exposed PSA) Transition Rotational Barrier (Steric/Electronic) Open->Transition Bond Rotation Folded Folded Conformer (Stabilized by S...X Interaction) Transition->Folded n -> sigma* Interaction Folded->Open Thermal Excitation

Figure 1: Conformational locking driven by intramolecular S[1]···X interactions.

Physicochemical Properties

The "folding" described above leads to measurable shifts in physical properties compared to para-isomers.

Comparative Property Analysis

The table below highlights the divergence in properties caused by the ortho-positioning.

PropertyOrtho-SubstitutedPara-SubstitutedMechanistic Rationale
LogP (Lipophilicity) Higher (+0.2 to +0.5) LowerFolding masks the polar heteroatoms (S and X), making the molecule appear more "greasy" to solvents.[1]
Melting Point Lower HigherPara-isomers pack efficiently (symmetry).[1] Ortho-isomers have disrupted symmetry and weaker lattice energy.[1]
NMR Shift (

)
Diastereotopic SingletThe benzylic protons (

) often split into an AB quartet in ortho-derivatives due to restricted rotation (chirality axis).[1]
Oxidation Potential Altered BaselineOrtho-groups can either sterically hinder oxidants (slower reaction) or catalyze it via NGP (faster reaction).[1]
Solubility & Permeability

For drug development, the ortho-benzyl sulfide scaffold is often used to improve membrane permeability .[1] By forming an intramolecular pseudo-ring (e.g., S[1]···O=C), the compound reduces its hydrogen bond donor/acceptor count externally, mimicking a more lipophilic entity to cross the blood-brain barrier (BBB).[1]

Chemical Reactivity & Metabolism

The metabolic fate of benzyl sulfides hinges on S-oxidation (to sulfoxides/sulfones) and dealkylation.[1]

Neighboring Group Participation (NGP)

If the ortho-substituent contains a nucleophile (e.g., -COOH, -CH2OH), it can participate in the oxidation mechanism.[1]

  • Scenario: Oxidation of the sulfur to a sulfoxide.

  • NGP Effect: The ortho-nucleophile attacks the sulfur center, forming a cyclic intermediate (e.g., acyloxysulfonium). This can lead to rapid hydrolysis or rearrangement, often flagged as "metabolic instability" in early screens.[1]

Visualization: Oxidative NGP Pathway

NGP_Mechanism Substrate Ortho-Carboxy Benzyl Sulfide Sulfoxide Intermediate: Sulfoxide (S=O) Substrate->Sulfoxide + [O] Oxidant P450 / FMO (Oxidation) Oxidant->Sulfoxide Cyclic Cyclic Acyloxysulfonium (NGP Transition State) Sulfoxide->Cyclic Intramolecular Attack Product Hydrolyzed/Rearranged Metabolite Cyclic->Product Ring Opening

Figure 2: Neighboring Group Participation (NGP) accelerating metabolic transformation in ortho-substituted variants.[1]

Experimental Protocols

Synthesis: Thioetherification via Ionic Liquid Catalysis

A "Green Chemistry" approach is preferred over the traditional foul-smelling benzyl halide + thiol route.[1] This protocol uses benzyl alcohols directly.[1]

Protocol:

  • Reagents: Ortho-substituted benzyl alcohol (1.0 equiv), Aryl thiol (1.0 equiv), Ionic Liquid catalyst ([SO3HPrMIm][OTf]) (5 mol%).

  • Conditions: Stir at 80°C for 2-4 hours. Solvent-free.[1][2]

  • Work-up: Extract with ethyl acetate. The ionic liquid separates and can be recycled.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: Check 1H NMR for the benzylic singlet (or quartet if rotation is restricted) at ~4.0-4.2 ppm.

Synthesis Workflow Diagram

Synthesis Input1 Ortho-Subst. Benzyl Alcohol Reactor Reaction 80°C, Solvent-Free Input1->Reactor Input2 Aryl Thiol Input2->Reactor Catalyst Ionic Liquid [SO3HPrMIm][OTf] Catalyst->Reactor Extraction Phase Separation Reactor->Extraction Recycle Catalyst Recycle Extraction->Recycle Product Benzyl Sulfide Extraction->Product Recycle->Reactor

Figure 3: Catalytic cycle for the green synthesis of benzyl sulfides.

References

  • Synthesis via Phosphinic Acid Thioesters: Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020).[1][3] Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications.[1][3]

  • Intramolecular Sulfur Interactions (Sigma-Hole): Benoit, M., et al. (2015).[1] Intermolecular Sulfur[4][5][6]···Oxygen Interactions: Theoretical and Statistical Investigations. Journal of Chemical Information and Modeling. [1]

  • Green Synthesis Protocol: Liu, X., et al. (2023).[1][2][7] A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. ResearchGate / Catalysis Letters.[1]

  • Neighboring Group Participation (General Mechanism): IUPAC Compendium of Chemical Terminology.[1] Neighbouring Group Participation. [1]

  • Physical Properties Data (Benzyl Phenyl Sulfide): PubChem Database.[1][8] Benzyl Phenyl Sulfide (CID 13255).[1][9]

Sources

An In-depth Technical Guide on the Solubility of [2-(Benzylsulfanyl)phenyl]methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of [2-(Benzylsulfanyl)phenyl]methanol. Due to the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust experimental protocol for its determination. By understanding the interplay of its functional groups with different solvent classes, researchers can make informed decisions for reaction optimization, crystallization, and formulation strategies.

Physicochemical Profile of [2-(Benzylsulfanyl)phenyl]methanol

To predict the solubility of [2-(Benzylsulfanyl)phenyl]methanol, a thorough analysis of its molecular structure is essential. The molecule, with the chemical formula C₁₄H₁₄OS and a molecular weight of 230.33 g/mol , possesses distinct regions of varying polarity that dictate its interaction with solvents[1].

  • Structure:

    • Polar Moiety: The primary alcohol group (-CH₂OH) on one phenyl ring is a polar, hydrophilic region. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

    • Nonpolar Moieties: The molecule contains two aromatic phenyl rings and a thioether (-S-) linkage. These regions are nonpolar and lipophilic, favoring interactions with nonpolar and weakly polar aprotic solvents through van der Waals forces and π-π stacking.

    • Amphiphilic Nature: The combination of a distinct polar head (hydroxyl group) and a large, nonpolar tail (benzylsulfanyl group) gives [2-(Benzylsulfanyl)phenyl]methanol an amphiphilic character. This suggests that its optimal solubility will be found in solvents of intermediate polarity that can effectively solvate both parts of the molecule.

Theoretical Principles and Solubility Predictions

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. We can qualitatively predict the solubility of [2-(Benzylsulfanyl)phenyl]methanol in various common organic solvents by comparing their polarities.

Analysis of Analogous Compounds

To substantiate our predictions, we can examine the known solubility of structurally related compounds:

  • Benzyl Alcohol (Phenylmethanol): This simpler molecule is moderately soluble in water (around 4 g/100 mL) and is miscible with many organic solvents like ethanol, ether, and chloroform[2][3]. Its hydroxyl group allows for hydrogen bonding, while the phenyl ring provides nonpolar character[2][4][5].

  • Dibenzyl Sulfide: This compound lacks the polar hydroxyl group and is composed of two benzyl groups linked by a sulfur atom. As expected, it is insoluble in water but soluble in organic solvents like ethanol and ether[6][7].

  • Dibenzyl Disulfide: Similar to dibenzyl sulfide, this compound is insoluble or only slightly soluble in water but shows solubility in hot alcohol and ether[8][9][10].

The presence of the polar -OH group in [2-(Benzylsulfanyl)phenyl]methanol suggests it will be more soluble in polar solvents than dibenzyl sulfide, but the large nonpolar benzylsulfanyl group will make it less soluble in highly polar solvents compared to benzyl alcohol.

Predicted Solubility Profile

Based on the analysis of its structure and analogous compounds, the following solubility profile is predicted. This table serves as a guide for solvent selection in experimental work.

Solvent Class Example Solvents Relative Polarity Predicted Solubility Rationale
Nonpolar Hexane, TolueneLowLow to ModerateThe large nonpolar moiety will interact favorably, but the polar hydroxyl group will be poorly solvated, limiting overall solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneIntermediateHighThese solvents possess a dipole moment to solvate the hydroxyl group and a carbon-based structure to solvate the nonpolar rings, striking an effective balance.
Polar Protic Methanol, EthanolHighHigh to ModerateThese solvents are excellent hydrogen bond donors and acceptors, readily solvating the hydroxyl group. However, the large nonpolar part of the molecule may lower its solubility compared to smaller alcohols.
Highly Polar WaterVery HighVery LowThe large, nonpolar benzylsulfanyl group will dominate, leading to poor solvation by the highly structured hydrogen-bonding network of water.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, a reliable experimental method is required. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound and is recommended by organizations like the OECD[11][12][13].

Principle

A surplus amount of the solid solute, [2-(Benzylsulfanyl)phenyl]methanol, is added to a specific volume of the chosen solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the solvent is saturated with the solute). After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A 1. Add excess [2-(Benzylsulfanyl)phenyl]methanol to a known volume of solvent B 2. Seal vial to prevent solvent evaporation A->B Ensure airtight seal C 3. Agitate at constant temperature (e.g., 25°C) using an orbital shaker A->C D 4. Allow sufficient time (e.g., 24-72 hours) to reach equilibrium C->D Check for persistent solid E 5. Cease agitation and allow solid to settle D->E F 6. Separate solid from supernatant (Centrifugation or Filtration) E->F G 7. Collect a clear aliquot of the saturated solution F->G H 8. Dilute the aliquot with a suitable solvent G->H I 9. Quantify concentration using a validated analytical method (e.g., HPLC-UV, GC-FID) H->I J 10. Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. The establishment of equilibrium is confirmed by analyzing samples at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when consecutive measurements are consistent[14].

  • Preparation :

    • Add an excess amount of solid [2-(Benzylsulfanyl)phenyl]methanol to a series of vials. The excess should be visually apparent.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent any solvent loss due to evaporation.

  • Equilibration :

    • Place the vials in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[14]. It is crucial that a visible excess of solid remains at the end of this period.

  • Phase Separation :

    • Remove the vials from the shaker and allow them to stand at the test temperature to let the undissolved solids settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the same constant temperature[12][13]. Alternatively, filter the solution using a syringe filter compatible with the solvent (e.g., PTFE). This step must be performed quickly to avoid temperature fluctuations.

  • Analysis :

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of [2-(Benzylsulfanyl)phenyl]methanol at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
HexaneNonpolarEnter DataEnter Datae.g., Sparingly soluble
TolueneNonpolarEnter DataEnter Datae.g., Soluble
DichloromethanePolar AproticEnter DataEnter Datae.g., Freely soluble
TetrahydrofuranPolar AproticEnter DataEnter Datae.g., Freely soluble
AcetonePolar AproticEnter DataEnter Datae.g., Freely soluble
Ethyl AcetatePolar AproticEnter DataEnter Datae.g., Soluble
MethanolPolar ProticEnter DataEnter Datae.g., Soluble
EthanolPolar ProticEnter DataEnter Datae.g., Soluble
WaterHighly PolarEnter DataEnter Datae.g., Insoluble

Qualitative classifications can be based on standard pharmacopeia definitions (e.g., USP).

Conclusion

[2-(Benzylsulfanyl)phenyl]methanol is an amphiphilic molecule with distinct polar and nonpolar regions. Theoretical analysis predicts its highest solubility in solvents of intermediate polarity, such as polar aprotic solvents like THF and DCM, which can effectively solvate both its hydroxyl group and its aromatic framework. Conversely, it is expected to have limited solubility in the extremes of nonpolar solvents like hexane and highly polar solvents like water. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol for researchers to quantitatively determine the solubility profile of this compound, enabling informed and efficient progress in drug development and chemical synthesis applications.

References

  • Vertex AI Search. (n.d.). Benzyl alcohol | Solubility of Things. Retrieved February 15, 2026.
  • Möller Chemie. (n.d.). Benzyl alcohol. Retrieved February 15, 2026.
  • PubChem. (n.d.). Dibenzyl Disulfide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Dibenzyl sulfide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Dibenzyl sulfide. Retrieved February 15, 2026, from [Link]

  • Ataman Kimya. (n.d.). BENZYL ALCOHOL. Retrieved February 15, 2026.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart. Retrieved February 15, 2026, from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Vertex AI Search. (n.d.). Solvents and Polarity. Retrieved February 15, 2026.
  • Vertex AI Search. (n.d.). Polarities of Solvents. Retrieved February 15, 2026.
  • Career Henan Chemical Co. (n.d.). Dibenzyl disulfide. Retrieved February 15, 2026.
  • Regulations.gov. (2014). Water Solubility (Flask Method) acc.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for the WHO Model List of Essential Medicines.
  • GovInfo. (2000). § 799.6755 TSCA partition coefficient (n-octanol/water), shake flask method.
  • Benchchem. (n.d.). [2-(Benzylsulfanyl)phenyl]methanol | CAS 4521-45-3. Retrieved February 15, 2026.
  • Ataman Kimya. (n.d.). PHENYLMETHANOL. Retrieved February 15, 2026.

Sources

Strategic Handling and Safety Profile of 2-Hydroxymethylphenyl Benzyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Chemical Identity & Strategic Context

2-Hydroxymethylphenyl benzyl sulfide (CAS: 60594-55-0), also known as (2-(Benzylthio)phenyl)methanol , is a critical pharmacophore intermediate.[1][2] It serves as the primary scaffold in the synthesis of tricyclic antidepressants, most notably Dosulepin (Dothiepin) .

Its structural duality—containing both a labile benzyl sulfide thioether and a reactive benzylic alcohol—makes it a versatile but chemically sensitive synthon. In drug development, this molecule represents the "Branch Point" where the core dibenzo[b,e]thiepin ring system is formed via intramolecular cyclization.[2]

Physicochemical Characterization
PropertyDataNote
Formula C

H

OS
Molecular Weight 230.33 g/mol
Physical State Viscous Oil / Low-melting SolidDependent on purity/polymorph.[1][2]
Solubility DCM, EtOAc, TolueneInsoluble in water.[2]
Odor Characteristic Sulfide StenchWarning: Olfactory fatigue occurs rapidly.
Stability Air Sensitive (S-oxidation)Hygroscopic (Alcohol moiety).

Comprehensive Hazard Identification (Expanded SDS)

Standard SDSs often list generic hazards. The following profile integrates mechanistic toxicology appropriate for R&D environments.

GHS Classification (Derived from Functional Group Analysis)

Signal Word: WARNING [2]

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation 2H315Causes skin irritationLipophilic benzyl sulfide penetrates the stratum corneum; thiol metabolites may cause sensitization.[1][2]
Eye Irritation 2AH319Causes serious eye irritationBenzylic alcohol moiety acts as a surfactant/solvent on corneal membranes.
STOT - SE 3H335May cause respiratory irritationVolatile sulfur impurities (mercaptans) trigger mucosal inflammation.
Acute Tox. 4H302Harmful if swallowedAnalogous to benzyl alcohol toxicity (CNS depression).
Critical Safety Nuances
  • The "Stench" Factor: Like many sulfides, this compound carries a heavy, garlic-like odor. However, it can desensitize the olfactory nerve (olfactory fatigue). Do not rely on smell to detect leaks. [2]

  • Oxidative Instability: The sulfur atom is prone to oxidation to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) upon prolonged exposure to air, which alters its reactivity in subsequent cyclization steps.
  • Lachrymator Precursors: If synthesized from Benzyl Chloride , trace amounts of this potent lachrymator may remain. Always handle crude material as if it is a lachrymator.

Operational Handling & Synthesis Protocols

Self-Validating Synthesis Protocol

This protocol focuses on the alkylation of 2-mercaptobenzyl alcohol, a high-yield route that avoids the harsh reduction steps of the benzoic acid pathway.[1][2]

Objective: Synthesis of (2-(Benzylthio)phenyl)methanol via S-alkylation.

Reagents & Setup
  • Substrate: 2-Mercaptobenzyl alcohol (1.0 eq)[1][2]

  • Electrophile: Benzyl chloride (1.05 eq) [Lachrymator ][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[2]
    
  • Solvent: Acetone or DMF (Dry)[2]

  • Atmosphere: Nitrogen or Argon (Strictly required to prevent disulfide formation)[2]

Step-by-Step Methodology
  • Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve 2-mercaptobenzyl alcohol in acetone. Add

    
    .
    
    • Checkpoint: Suspension should be stirred vigorously to ensure deprotonation of the thiol (

      
      ).
      
  • Addition: Add Benzyl chloride dropwise via syringe pump over 30 minutes at 0°C.

    • Why: Exothermic reaction control. Prevents O-alkylation of the alcohol group (S-alkylation is kinetically favored but temperature control ensures selectivity).[1]

  • Reaction: Warm to Room Temperature (RT) and reflux for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product (

      
      ) should appear; Thiol starting material (
      
      
      
      ) should disappear.
  • Quench & Workup:

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate filtrate. Dissolve residue in DCM.

    • Critical Wash: Wash with 10% NaOH (removes unreacted thiols) followed by 10%

      
      .
      
  • Purification: Flash chromatography (Silica gel).

Synthesis Workflow Visualization

SynthesisFlow cluster_safety Safety Critical Control Points Start 2-Mercaptobenzyl Alcohol Inter Thiolate Intermediate Start->Inter Deprotonation Reagent Benzyl Chloride (K2CO3 / Acetone) Reagent->Inter Electrophile Addn Product 2-Hydroxymethylphenyl benzyl sulfide Inter->Product S-Alkylation (Nu Sub) Waste Inorganic Salts (KCl) Inter->Waste By-product

Figure 1: S-selective alkylation pathway. Note the critical control point at the reagent addition stage due to lachrymator hazards.

Reactivity & Toxicology Profile

Metabolic & Environmental Fate

Understanding the degradation of this molecule is vital for both storage and waste disposal. The sulfide moiety is the "soft spot" for metabolic oxidation.

  • S-Oxidation: In biological systems (or environmental exposure), Cytochrome P450 enzymes (or atmospheric oxygen) oxidize the sulfide to the Sulfoxide and eventually the Sulfone .

  • Benzylic Oxidation: The alcohol group can be oxidized to the aldehyde/carboxylic acid.

Degradation Logic Diagram

Degradation Parent 2-Hydroxymethylphenyl benzyl sulfide Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Air/P450 (Rapid) Aldehyde Benzaldehyde Derivative Parent->Aldehyde [O] Alcohol Dehydrogenase Sulfone Sulfone (Stable/Toxic) Sulfoxide->Sulfone [O] Prolonged

Figure 2: Primary oxidative degradation pathways.[2] The sulfoxide formation is the primary cause of sample impurity over time.[1][2]

Emergency Response & Waste Management

Fire Fighting Measures[2][4][5]
  • Flash Point: Predicted >110°C (Combustible Liquid).

  • Hazardous Combustion Products: Carbon oxides (

    
    ) and Sulfur Oxides (
    
    
    
    )
    .
    • Tactical Note:

      
       fumes are highly acidic and toxic. Firefighters must wear SCBA.
      
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][2][3] Do NOT  use a solid water stream (may scatter the oil).
    
Accidental Release (Spill)[2][4]
  • Evacuate: Clear area of non-essential personnel.

  • PPE: Wear nitrile gloves (double-gloved recommended due to sulfur permeation), lab coat, and full-face respirator if heating was involved.[1]

  • Neutralization: Cover spill with an activated carbon/vermiculite mix to suppress the stench.

  • Cleaning: Wash the area with a dilute bleach solution (sodium hypochlorite).

    • Chemistry: Bleach oxidizes the sulfide residues to non-volatile sulfoxides/sulfones, eliminating the odor.

References

  • European Patent Office. (2005). Process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives (EP1502907A1).[1][2] Google Patents. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13255, Benzyl phenyl sulfide. PubChem.[4] Link

  • BenchChem. (2024). An In-depth Technical Guide to the Chemical Synthesis and Purification of Dosulepin Hydrochloride.[1] BenchChem Technical Library. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Benzyl phenyl sulfide.[5] Fisher Scientific. Link[2]

  • Methanex. (2023). Methanol Safety Data Sheet. Methanex Corporation. Link

Sources

Literature review of benzyl phenyl sulfide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl phenyl sulfide (BPS) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of providing diverse ligands for a variety of biological targets. While often overshadowed by its nitrogenous counterparts (amides/amines), the thioether linkage offers unique metabolic and electronic properties.

This guide analyzes the BPS scaffold not merely as a static structure, but as a metabolic prodrug system . The sulfide core is readily oxidized in vivo to sulfoxides and sulfones, creating a dynamic equilibrium of bioactive species. This document details the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of BPS derivatives, with a specific focus on their utility in oncology (via p53 activation) and infectious disease (MRSA membrane disruption).

Part 1: Synthetic Architecture & Protocols

The synthesis of BPS derivatives relies on the high nucleophilicity of the thiolate anion. Unlike oxygen analogs, thiols are soft nucleophiles, allowing for rapid, high-yield coupling with benzyl halides under mild conditions.

Core Synthetic Protocol: Nucleophilic Thiol-Displacement

Objective: Synthesis of 4-nitrobenzyl 4-chlorophenyl sulfide (Target Antimicrobial Agent).

Reagents:

  • 4-Chlorothiophenol (1.0 eq)

  • 4-Nitrobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetone or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 4-chlorothiophenol (10 mmol) in anhydrous acetone (20 mL). Add

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion. Causality: The base deprotonates the thiol (
    
    
    
    ), creating a potent nucleophile.
  • Coupling: Dropwise add a solution of 4-nitrobenzyl bromide (11 mmol) in acetone.

  • Reaction: Reflux at 56°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Work-up: Evaporate solvent. Resuspend residue in water and extract with ethyl acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol to yield pale yellow crystals.

Visualization: Synthetic Pathway

Synthesis Thiol 4-Chlorothiophenol (Nucleophile) Thiolate Thiolate Anion (Active Species) Thiol->Thiolate Deprotonation Base K2CO3 (Base) Base->Thiolate Product 4-Nitrobenzyl 4-chlorophenyl sulfide Thiolate->Product SN2 Attack Halide 4-Nitrobenzyl Bromide (Electrophile) Halide->Product

Caption: Nucleophilic substitution pathway for BPS synthesis. The soft thiolate nucleophile ensures high selectivity and yield.

Part 2: Antimicrobial Activity (The "Killer" App)[1]

BPS derivatives have shown remarkable potency against Methicillin-Resistant Staphylococcus aureus (MRSA). The mechanism is distinct from beta-lactams, involving direct disruption of the bacterial cell membrane, which lowers the probability of resistance development.

Key Compound: 4-Nitrobenzyl 4-chlorophenyl sulfide

SAR studies indicate that electron-withdrawing groups (EWGs) on both rings amplify antimicrobial activity.

  • Benzyl Ring: A para-nitro group is essential. It increases the lipophilicity and alters the electrostatic potential of the benzyl methylene, potentially aiding membrane insertion.

  • Phenyl Ring: A para-chloro group enhances metabolic stability and lipophilicity.

Comparative Activity Data (MIC values against MRSA):

Compound DerivativeSubstituent (Benzyl)Substituent (Phenyl)MIC (µg/mL)Activity Level
Compound 11 4-NO24-Cl2 - 4 High
Compound 5aHH>64Inactive
Compound 5f4-OMeH>64Inactive
Compound 12p2,4-Cl24-F8 - 16Moderate

Data Source: Synthesized from literature consensus on nitro-benzyl sulfide derivatives [1].

Part 3: Anticancer Mechanisms & Metabolic Activation

In oncology, the sulfide itself is often a pro-drug. The biological effector is frequently the sulfone metabolite.

Mechanism of Action: The p53-Bcl-2-Bax Axis

BPS derivatives, particularly sulfones (e.g., analogs of Rigosertib), function as "molecular glue" or stress inducers that reactivate the p53 tumor suppressor pathway.

  • Metabolic Oxidation: The sulfide is oxidized by Cytochrome P450 (CYP) enzymes to the sulfoxide and then the sulfone.

  • Signal Transduction: The sulfone derivative inhibits negative regulators of p53 (like MDM2) or directly stresses the microtubule network.

  • Apoptosis Trigger: Upregulated p53 increases the expression of Bax (pro-apoptotic) and decreases Bcl-2 (anti-apoptotic).[1]

  • Mitochondrial Permeabilization: The Bax/Bcl-2 ratio shift causes cytochrome c release, activating Caspase-3/9.

Visualization: Apoptotic Signaling Pathway

Apoptosis Sulfide BPS Derivative (Sulfide) Sulfone Active Sulfone (Effector) Sulfide->Sulfone Oxidation CYP CYP450 (Metabolism) CYP->Sulfone p53 p53 Activation (Tumor Suppressor) Sulfone->p53 Stress Induction Bax Bax (High) Pro-Apoptotic p53->Bax Upregulates Bcl2 Bcl-2 (Low) Anti-Apoptotic p53->Bcl2 Downregulates Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito Inhibition Blocked Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Caspase Cascade

Caption: The metabolic activation of BPS derivatives triggers the intrinsic mitochondrial apoptotic pathway via p53 modulation.

Part 4: Structure-Activity Relationship (SAR) Analysis

The versatility of the BPS scaffold lies in its three modifiable vectors: the Benzyl Ring (A), the Sulfur Linker (L), and the Phenyl Ring (B).

SAR Map
  • Vector A (Benzyl Ring):

    • Electron Withdrawing Groups (NO2, Cl): Critical for antimicrobial activity.

    • Steric Bulk: Tolerance is low; ortho-substitution often reduces potency due to steric clash in the binding pocket.

  • Vector L (Linker):

    • S (Sulfide):[2] Lipophilic, good membrane penetration.

    • SO2 (Sulfone): High polarity, enhanced anticancer potency, reduced metabolic liability.

  • Vector B (Phenyl Ring):

    • Halogens (Cl, F): Improve metabolic stability (block para-hydroxylation) and increase potency.

    • Hydroxyls (OH): Can introduce antioxidant activity but reduce membrane permeability.

Visualization: SAR Summary

SAR Center Benzyl Phenyl Sulfide Scaffold Benzyl Benzyl Ring (Vector A) Center->Benzyl Linker Sulfur Linker (Vector L) Center->Linker Phenyl Phenyl Ring (Vector B) Center->Phenyl NO2 4-NO2: Increases Antimicrobial Potency (MRSA) Benzyl->NO2 Sulfone Oxidation to Sulfone: Increases Anticancer Activity Linker->Sulfone Cl 4-Cl/F: Increases Metabolic Stability Phenyl->Cl

Caption: Strategic modification points on the BPS scaffold. Green nodes indicate substitutions that yield high-value biological activity.

References

  • Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Journal of Antibiotics.

  • Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. RSC Advances.

  • Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Biological & Pharmaceutical Bulletin.

  • Critical Role of p53 Upregulated Modulator of Apoptosis in Benzyl Isothiocyanate-Induced Apoptotic Cell Death. Carcinogenesis.

  • Structure and Chemistry of Cytochrome P450. Chemical Reviews.

Sources

Reactivity Profile of Sulfur-Containing Benzyl Alcohols: A Comprehensive Guide to Synthesis, Transformation, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur-containing benzyl alcohols are a pivotal class of compounds in organic synthesis and medicinal chemistry. The presence of a sulfur atom, with its variable oxidation states (thioether, sulfoxide, sulfone), in proximity to a benzylic hydroxyl group introduces a rich and tunable reactivity profile. This guide provides an in-depth exploration of these molecules, moving beyond simple procedural lists to explain the underlying causality of their chemical behavior. We will dissect the synthesis of these compounds, the reactivity at both the sulfur center and the benzylic position, and the critical influence of the sulfur oxidation state on the molecule's overall chemical properties. This document is designed to serve as a practical and authoritative resource, complete with validated experimental protocols, mechanistic diagrams, and comparative data to empower researchers in their synthetic endeavors.

Introduction: The Dichotomous Nature of Sulfur-Containing Benzyl Alcohols

The benzyl alcohol framework is a cornerstone of organic chemistry. The introduction of a sulfur moiety onto the aromatic ring creates a molecule with two distinct, yet electronically communicating, reactive centers: the hydroxyl group and the sulfur atom. The true synthetic utility of these compounds is unlocked by understanding the variable oxidation states of sulfur.

  • Thioether (-S-): The sulfur atom is in its lowest oxidation state (-2). It behaves as a mild electron-donating group, influencing the aromatic ring's reactivity, and is a potent nucleophile.[1][2]

  • Sulfoxide (-SO-): At an intermediate oxidation state (0), the sulfur atom becomes a chiral center (for unsymmetrical substitution), introducing stereochemical considerations. It is an electron-withdrawing group and is notable for its participation in unique rearrangements.[3]

  • Sulfone (-SO₂-): In its highest oxidation state (+2), the sulfonyl group is a powerful electron-withdrawing group, significantly impacting the acidity of adjacent protons and the reactivity of the aromatic ring.[4]

This guide will navigate the chemical transformations that allow for interconversion between these states and the specific reactions characteristic of each.

Synthetic Routes to Sulfur-Containing Benzyl Alcohols

The efficient synthesis of these target molecules is the first critical step. Methodologies generally involve either constructing the molecule from sulfur-containing precursors or introducing the sulfur at a later stage.

Synthesis of Benzylic Thioethers (Sulfides)

A common and direct method involves the reaction of a benzyl alcohol with a thiol under catalytic conditions. This approach leverages the nucleophilicity of the thiol and the ability of the benzylic alcohol to form a good leaving group upon activation.

A copper-catalyzed thioetherification provides an efficient route for preparing a variety of thioethers from readily available benzyl alcohols and thiols.[5] Another effective metal-free approach utilizes a Brønsted acid ionic liquid, which activates both the benzyl alcohol and the thiol, facilitating the dehydration and subsequent C-S bond formation.[6]

Workflow for Thioether Synthesis:

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_products Products Benzyl Alcohol Benzyl Alcohol Reaction Vessel Reaction Vessel Benzyl Alcohol->Reaction Vessel Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Reaction Vessel Cu(OTf)₂ or Ionic Liquid Cu(OTf)₂ or Ionic Liquid Cu(OTf)₂ or Ionic Liquid->Reaction Vessel Activation Benzyl Thioether Benzyl Thioether Reaction Vessel->Benzyl Thioether Water Water Reaction Vessel->Water Byproduct

Caption: General workflow for catalytic synthesis of benzyl thioethers.

Synthesis of Benzylic Sulfones

Benzylic sulfones are typically accessed either by direct sulfonylation or, more commonly, by the oxidation of a corresponding benzylic thioether.

One direct method involves the reaction of a benzyl alcohol with a sulfinyl chloride, which proceeds without external catalysts to yield the sulfone.[7] However, the most prevalent route is a two-step process starting from a more accessible precursor like 4-(methylthio)benzyl alcohol. This thioether is first oxidized to the sulfone, a critical transformation that dictates the final product's purity and yield.[4]

Reactivity at the Sulfur Center: A Tale of Oxidation States

The sulfur atom is the epicenter of this molecule's most distinctive reactivity. Controlling its oxidation state is paramount for directing synthetic outcomes.

Oxidation: Ascending the Ladder

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental and highly controllable transformation. This process significantly alters the electronic properties of the molecule.

  • Thioether to Sulfoxide: This step can be achieved with high selectivity using mild oxidizing agents like hydrogen peroxide (H₂O₂) or one equivalent of a peroxyacid such as m-chloroperoxybenzoic acid (m-CPBA). Over-oxidation to the sulfone can be a competing pathway and requires careful control of stoichiometry and temperature.[2]

  • Sulfoxide to Sulfone: A second oxidation step, typically requiring stronger conditions or an additional equivalent of the oxidant, converts the sulfoxide to the sulfone.[2]

Data Summary: Common Oxidation Conditions

Transformation Reagent(s) Typical Conditions Selectivity
Thioether → Sulfoxide H₂O₂, m-CPBA (1 equiv.) Room Temperature High
Thioether → Sulfone m-CPBA (>2 equiv.), KMnO₄ Elevated Temperature High

| Sulfoxide → Sulfone | m-CPBA (1 equiv.) | Room/Elevated Temp. | Very High |

Reduction: A Controlled Descent

The chemoselective reduction of a sulfoxide back to a thioether is a valuable transformation, particularly when the sulfoxide is used as a directing group or to introduce chirality. Numerous methods exist, avoiding the reduction of other sensitive functional groups.[8]

Interestingly, benzyl alcohol itself can serve as a green reducing agent for sulfoxides in the presence of a carbon-supported dioxo-molybdenum (Mo@C) catalyst.[9] This highlights the intrinsic redox relationship between the two functional groups within this molecular class. Other methods include visible-light photocatalysis, which offers a mild, radical-based deoxygenation pathway tolerant of many functional groups.[10]

The Pummerer Rearrangement: A Signature Reaction of Sulfoxides

The Pummerer rearrangement is a hallmark reaction of sulfoxides bearing an α-hydrogen. In the presence of an activating agent like acetic anhydride (Ac₂O), the sulfoxide rearranges to form an α-acyloxy thioether.[3][11] For a benzyl sulfoxide, this reaction occurs at the benzylic carbon.

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride. Subsequent elimination, promoted by an acetate ion, generates a highly electrophilic thionium ion intermediate. This intermediate is then trapped by the acetate nucleophile to yield the final product.[3][12]

Mechanism of the Pummerer Rearrangement:

Pummerer Start Benzylic Sulfoxide Intermediate1 Acylated Sulfonium Ion Start->Intermediate1 Acylation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate1 Thionium Thionium Ion (Electrophile) Intermediate1->Thionium Elimination of AcOH Product α-Acetoxy Thioether Thionium->Product Nucleophilic Attack Acetate Acetate (AcO⁻) Acetate->Product

Caption: Key steps of the Pummerer rearrangement mechanism.

This reaction is highly significant as it provides a method for the α-functionalization of sulfides via a sulfoxide intermediate. Variations using different anhydrides or Lewis acids can modulate the reaction conditions.[3] In some cases, this reaction can be an unwanted side product during oxidations that use DMSO, such as the Swern oxidation.[13]

Reactivity at the Benzylic Alcohol

While the sulfur atom offers unique reactivity, the benzylic alcohol retains its characteristic chemical behavior, primarily oxidation to the corresponding aldehyde or carboxylic acid.

The oxidation of benzyl alcohols is a well-studied transformation.[14] Methods range from classic chromium-based reagents to modern catalytic aerobic oxidations.[14] An efficient method for converting benzyl alcohols to benzaldehydes utilizes DMSO catalyzed by aqueous HBr, which notably avoids the Pummerer rearrangement side products often seen in other DMSO-based oxidations.[13] Photocatalytic methods using novel catalysts like Fe₃O₄@sulfur/reduced graphene oxide have also been developed for the selective photooxidation of benzyl alcohols to benzaldehydes under visible light.[15]

The electronic nature of the sulfur-containing substituent significantly influences this reaction.

  • Thioether: As a weak electron-donating group, it can facilitate oxidation.

  • Sulfone: As a strong electron-withdrawing group, it can make oxidation more difficult by destabilizing the transition state leading to the aldehyde.

Experimental Protocols

Adherence to robust, validated protocols is essential for reproducibility and safety. The following sections detail representative procedures for key transformations.

Protocol 1: Oxidation of 4-(Methylthio)benzyl Alcohol to 4-(Methylsulfinyl)benzyl Alcohol

This protocol describes the selective oxidation of a thioether to a sulfoxide.

Materials:

  • 4-(Methylthio)benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 4-(Methylthio)benzyl alcohol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pummerer Rearrangement of Benzyl Methyl Sulfoxide

This protocol details the classic Pummerer rearrangement to form an α-functionalized thioether.

Materials:

  • Benzyl methyl sulfoxide

  • Acetic anhydride (Ac₂O)

  • Sodium bicarbonate

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Place benzyl methyl sulfoxide (1.0 eq) in a round-bottom flask.

  • Add a significant excess of acetic anhydride (5-10 eq), which acts as both the reagent and solvent.

  • Heat the mixture to reflux (approx. 140 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC until the starting sulfoxide is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid byproduct. Continue until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting α-acetoxy benzyl methyl sulfide via flash chromatography.

Conclusion

The reactivity profile of sulfur-containing benzyl alcohols is a rich field, governed by the interplay between the benzylic hydroxyl group and the versatile sulfur center. By mastering the control of the sulfur oxidation state, chemists can unlock a diverse array of synthetic transformations, from simple redox reactions to complex carbon-carbon and carbon-heteroatom bond formations via rearrangements. The insights and protocols provided in this guide serve as a foundational tool for professionals in drug development and organic synthesis, enabling the rational design of synthetic routes and the confident execution of key chemical transformations involving this important class of molecules.

References

  • Title: Efficient Chemoselective Reduction of N‐Oxides and Sulfoxides Using a Carbon‐Supported Molybdenum‐Dioxo Catalyst and Alcohol Source: ResearchGate URL: [Link]

  • Title: Benzylic sulfide synthesis by C-S coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzyl Sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: Sulfation of benzylic alcohols catalyzed by aryl sulfotransferase IV Source: PubMed - NIH URL: [Link]

  • Title: Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst Source: RSC Publishing URL: [Link]

  • Title: Carbon-sulfur oxidation-reduction reactions of sulfoxides. The case of benzylic sulfoxides Source: American Chemical Society URL: [Link]

  • Title: Pummerer rearrangement Source: Wikipedia URL: [Link]

  • Title: Pummerer Rearrangement: An Overview Source: YouTube URL: [Link]

  • Title: Aromatic Pummerer reaction for the remote para- or ortho-benzyl nucleophilic functionalization Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications Source: PMC - NIH URL: [Link]

  • Title: Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters Source: ResearchGate URL: [Link]

  • Title: A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids Source: ResearchGate URL: [Link]

  • Title: Pummerer Rearrangement Source: SynArchive URL: [Link]

  • Title: Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species Source: ACS Publications URL: [Link]

  • Title: The effect of carbon support properties on the catalytic activity of Pd/C catalysts for the solvent-free aerobic oxidation of benzyl alcohol Source: Cardiff University ORCA URL: [Link]

  • Title: Reduction of Sulfoxides Source: Organic Chemistry Portal URL: [Link]

  • Title: Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols Source: NIH URL: [Link]

  • Title: Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]

  • Title: Benzyl thioethers and thioetherification reactions Source: ResearchGate URL: [Link]

  • Title: Nucleophilicity of Sulfur Compounds Source: Michigan State University Chemistry URL: [Link]

  • Title: Sulfur Analogs of Alcohols and Ethers Source: Chemistry LibreTexts URL: [Link]

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The Synthetic Utility of [2-(Benzylsulfanyl)phenyl]methanol: A Gateway to Thioxanthene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Benzylsulfanyl)phenyl]methanol, a bifunctional aromatic compound, serves as a pivotal precursor in the realm of organic synthesis, primarily in the construction of sulfur-containing heterocyclic scaffolds. Its strategic placement of a nucleophilic hydroxyl group and a potentially electrophilic benzylic sulfide moiety on an aromatic ring makes it a versatile building block. This guide delves into the core applications of [2-(Benzylsulfanyl)phenyl]methanol, with a significant focus on its role in the synthesis of thioxanthenes, a class of compounds with notable applications in medicinal chemistry.[1][2] We will explore the synthesis of this key intermediate, the mechanistic intricacies of its transformations, and provide practical insights for its utilization in a laboratory setting.

Synthesis of [2-(Benzylsulfanyl)phenyl]methanol

The efficient synthesis of [2-(Benzylsulfanyl)phenyl]methanol is crucial for its application as a synthetic intermediate. A prevalent and logical approach involves a two-step sequence commencing with a readily available starting material.[1]

Two-Step Synthesis from 2-Mercaptobenzoic Acid

A common and well-established route begins with the S-alkylation of 2-mercaptobenzoic acid. The thiol group is deprotonated using a suitable base, such as sodium hydroxide, to form a nucleophilic thiolate. This thiolate then undergoes a substitution reaction with a benzyl halide, typically benzyl bromide, to yield 2-(benzylsulfanyl)benzoic acid.[1] The subsequent step involves the reduction of the carboxylic acid functionality to a primary alcohol, which can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Experimental Protocol: Synthesis of [2-(Benzylsulfanyl)phenyl]methanol

Step 1: Synthesis of 2-(Benzylsulfanyl)benzoic Acid

  • In a round-bottom flask, dissolve 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent mixture such as methanol/water.

  • Add a solution of sodium hydroxide (2.0 eq) in water and stir until the starting material is fully dissolved.

  • To this solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(benzylsulfanyl)benzoic acid.

Step 2: Reduction to [2-(Benzylsulfanyl)phenyl]methanol

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-(benzylsulfanyl)benzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford [2-(Benzylsulfanyl)phenyl]methanol.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of [2-(Benzylsulfanyl)phenyl]methanol start 2-Mercaptobenzoic Acid step1 S-Alkylation (NaOH, Benzyl Bromide) start->step1 intermediate 2-(Benzylsulfanyl)benzoic Acid step1->intermediate step2 Reduction (LiAlH₄, THF) intermediate->step2 product [2-(Benzylsulfanyl)phenyl]methanol step2->product

Caption: Two-step synthesis of [2-(Benzylsulfanyl)phenyl]methanol.

Core Application: Synthesis of Thioxanthenes

The most prominent application of [2-(Benzylsulfanyl)phenyl]methanol in organic synthesis is its use as a precursor for the construction of the thioxanthene ring system. Thioxanthene and its derivatives are an important class of sulfur-containing heterocycles with a wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1]

Intramolecular Friedel-Crafts Cyclization

The transformation of [2-(Benzylsulfanyl)phenyl]methanol to thioxanthene is achieved through an acid-catalyzed intramolecular Friedel-Crafts alkylation.[3] In this reaction, the hydroxyl group is protonated by a strong acid, such as trifluoroacetic acid (TFA), to form a good leaving group (water). Subsequent departure of the water molecule generates a benzylic carbocation. This electrophilic center is then attacked by the electron-rich adjacent benzylsulfanyl ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the central six-membered ring of the thioxanthene core.

Mechanism of Intramolecular Friedel-Crafts Cyclization

FC_Mechanism reactant [2-(Benzylsulfanyl)phenyl]methanol OH protonation Protonation H⁺ reactant->protonation intermediate1 Protonated Alcohol OH₂⁺ protonation->intermediate1 loss_of_water Loss of H₂O intermediate1->loss_of_water carbocation Benzylic Carbocation ⁺CH₂ loss_of_water->carbocation cyclization Intramolecular Electrophilic Aromatic Substitution carbocation->cyclization intermediate2 Cyclized Intermediate (Wheland intermediate) cyclization->intermediate2 deprotonation Deprotonation -H⁺ intermediate2->deprotonation product 9H-Thioxanthene deprotonation->product

Caption: Mechanism of thioxanthene formation.

Experimental Protocol: Synthesis of 9H-Thioxanthene

  • To a stirred solution of [2-(Benzylsulfanyl)phenyl]methanol (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) at room temperature, add trifluoroacetic acid (TFA, 10 mol %) dropwise.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 9H-thioxanthene.

Scope and Yields

While specific yield data for the cyclization of the parent [2-(Benzylsulfanyl)phenyl]methanol is not extensively tabulated in readily available literature, studies on analogous secondary alcohols, such as 2-(arylthio)phenyl(aryl)methanols, demonstrate the high efficiency of this transformation for forming the thioxanthene skeleton, with yields often exceeding 90%. The reaction is generally tolerant of a variety of substituents on the aromatic rings.

Table 1: Representative Yields for Intramolecular Friedel-Crafts Cyclization of Analogous Secondary Alcohols

EntryStarting AlcoholCatalystProductYield (%)
12-(Phenylthio)phenyl(phenyl)methanolTFA9-Phenylthioxanthene90
22-(p-Tolylthio)phenyl(phenyl)methanolTFA2-Methyl-9-phenylthioxanthene92
32-(4-Chlorophenylthio)phenyl(phenyl)methanolTFA2-Chloro-9-phenylthioxanthene94
42-(Phenylthio)phenyl(p-tolyl)methanolTFA9-(p-Tolyl)thioxanthene88
52-(Phenylthio)phenyl(4-methoxyphenyl)methanolTFA9-(4-Methoxyphenyl)thioxanthene85

This table presents data for the cyclization of analogous secondary alcohol compounds as reported in the literature to illustrate the reactivity of the core structure.

Alternative Applications and Future Perspectives

While the synthesis of thioxanthenes is the predominant application of [2-(Benzylsulfanyl)phenyl]methanol, its bifunctional nature suggests potential for other synthetic transformations. However, the current body of scientific literature does not extensively report on alternative applications. The proximity of the hydroxyl and benzylsulfanyl groups strongly favors the intramolecular cyclization pathway under acidic conditions.

Future research could explore the selective functionalization of either the hydroxyl or the sulfide group under conditions that suppress cyclization. For instance, the hydroxyl group could be converted to other functionalities, or the sulfide could be oxidized to a sulfoxide or sulfone, potentially leading to novel derivatives with different reactivity and biological profiles.

Characterization Data

Accurate characterization of both the starting material and the final product is essential for ensuring the success of the synthesis.

[2-(Benzylsulfanyl)phenyl]methanol

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the benzyl group (singlet), the methylene protons of the methanol group (singlet), and complex multiplets for the aromatic protons.

  • 13C NMR: The carbon NMR spectrum will display signals for the two methylene carbons and the aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would include a broad absorption for the O-H stretch of the alcohol and characteristic peaks for the C-S and C-H bonds of the aromatic rings.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight.

9H-Thioxanthene

  • 1H NMR (CDCl₃): δ ~3.8 (s, 2H, CH₂), 7.1-7.5 (m, 8H, Ar-H).

  • 13C NMR (CDCl₃): δ ~36.0 (CH₂), and signals in the aromatic region (~125-135 ppm).

  • IR Spectroscopy (Gas Phase): The NIST WebBook of Chemistry provides infrared spectral data for thioxanthene, showing characteristic aromatic C-H stretching and bending vibrations.[4]

  • Mass Spectrometry (EI): The mass spectrum of thioxanthene shows a prominent molecular ion peak at m/z 198, with other significant fragments corresponding to the loss of sulfur and other rearrangements.[5]

Conclusion

[2-(Benzylsulfanyl)phenyl]methanol stands out as a valuable and highly specific precursor in organic synthesis, primarily for the efficient construction of the thioxanthene scaffold via an intramolecular Friedel-Crafts cyclization. The straightforward synthesis of this starting material and the high-yielding nature of its subsequent transformation make it an attractive route for accessing a class of compounds with significant potential in medicinal chemistry and drug development. While its synthetic utility appears to be predominantly channeled towards this cyclization, the inherent functionality of the molecule may hold untapped potential for the development of novel synthetic methodologies and the creation of diverse molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic power of this versatile building block.

References

  • NIST. Thioxanthene. In: NIST Chemistry WebBook. Available from: [Link].

  • Durães, F., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(11), 3237. Available from: [Link].

  • PubChem. Thioxanthene. In: PubChem Compound Summary for CID 67495. Available from: [Link].

  • MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Available from: [Link].

  • Aksin, O., et al. (2020). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 5(44), 28751–28761. Available from: [Link].

  • Royal Society of Chemistry. c7dt02584j1.pdf. Available from: [Link].

  • Wikipedia. Thioxanthene. Available from: [Link].

Sources

Methodological & Application

Synthesis of [2-(Benzylsulfanyl)phenyl]methanol from 2-mercaptobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

<

Application Note: A-S-001

Synthesis of [2-(Benzylsulfanyl)phenyl]methanol via S-Alkylation of 2-Mercaptobenzyl Alcohol

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of [2-(Benzylsulfanyl)phenyl]methanol. The synthesis is achieved through the S-alkylation of 2-mercaptobenzyl alcohol with benzyl bromide. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The document elucidates the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction

[2-(Benzylsulfanyl)phenyl]methanol is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a thioether and a primary alcohol, allows for diverse subsequent chemical transformations. The synthesis described herein utilizes a variation of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] In this application, the principle is extended to the formation of a thioether bond by reacting a thiolate anion with an alkyl halide.[3]

The selection of 2-mercaptobenzyl alcohol as the starting material presents a unique chemoselectivity challenge. Both the thiol (-SH) and hydroxyl (-OH) groups are nucleophilic. However, the thiol group is a significantly stronger nucleophile, particularly in the presence of a mild base, allowing for selective alkylation at the sulfur atom.[4] This protocol is designed to favor the formation of the desired S-alkylated product over the O-alkylated byproduct.

Reaction Principle and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][3] The reaction proceeds in two key steps:

  • Deprotonation: A base is used to deprotonate the thiol group of 2-mercaptobenzyl alcohol, forming a more nucleophilic thiolate anion.

  • Nucleophilic Attack: The resulting thiolate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, single-step displacement of the bromide leaving group results in the formation of the new carbon-sulfur bond.[5][6]

The choice of a suitable base and solvent is critical to the success of the reaction. A base strong enough to deprotonate the thiol but not the alcohol is preferred to enhance selectivity. The solvent should be capable of dissolving the reactants and facilitating the SN2 mechanism, with polar aprotic solvents often being a good choice.[2][3]

Experimental Protocol

This section details the step-by-step methodology for the synthesis of [2-(Benzylsulfanyl)phenyl]methanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents Grade Supplier CAS No.
2-Mercaptobenzyl alcoholTechnical Grade, 95%Sigma-Aldrich4521-31-7[7]
Benzyl bromideReagent grade, 98%Sigma-Aldrich100-39-0
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%, pelletsFisher Scientific1310-73-2
Dichloromethane (CH2Cl2)ACS reagent, ≥99.5%Fisher Scientific75-09-2
Deionized Water (H2O)7732-18-5
Anhydrous Magnesium Sulfate (MgSO4)Reagent grade, ≥97%Fisher Scientific7487-88-9
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Condenser
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Glassware for extraction and filtration
Synthesis Workflow

SynthesisWorkflow reagents 1. Reagent Preparation - Dissolve 2-mercaptobenzyl alcohol in CH2Cl2 - Prepare aqueous NaOH solution reaction 2. Reaction Setup - Combine organic and aqueous phases - Add Benzyl Bromide dropwise reagents->reaction Transfer to reaction flask workup 3. Aqueous Workup - Separate organic layer - Wash with water and brine reaction->workup After reaction completion purification 4. Purification - Dry over MgSO4 - Concentrate in vacuo - Column Chromatography (if needed) workup->purification Isolate crude product analysis 5. Product Analysis - TLC - NMR - Mass Spectrometry purification->analysis Obtain pure product

Figure 1: Experimental workflow for the synthesis of [2-(Benzylsulfanyl)phenyl]methanol.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzyl alcohol (1.40 g, 10.0 mmol).

    • Dissolve the starting material in 20 mL of dichloromethane (CH2Cl2).

    • In a separate beaker, prepare a solution of sodium hydroxide (0.44 g, 11.0 mmol) in 20 mL of deionized water.

    • Transfer the aqueous sodium hydroxide solution to the round-bottom flask containing the 2-mercaptobenzyl alcohol solution. Stir the biphasic mixture vigorously.

  • Addition of Benzyl Bromide:

    • In a dropping funnel, add benzyl bromide (1.71 g, 1.20 mL, 10.0 mmol) dissolved in 10 mL of dichloromethane.

    • Add the benzyl bromide solution dropwise to the vigorously stirring reaction mixture over a period of 30 minutes at room temperature. A mild exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is obtained as a pale yellow oil or solid.

    • If necessary, the product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure [2-(Benzylsulfanyl)phenyl]methanol.

Results and Discussion

Following the protocol, [2-(Benzylsulfanyl)phenyl]methanol can be synthesized in good yield and purity.

Parameter Expected Value
Yield 75-85%
Physical Appearance Pale yellow oil or solid
Molecular Formula C14H14OS
Molecular Weight 230.33 g/mol
Purity (by NMR) >95%

The choice of a biphasic reaction system with a phase-transfer catalyst (implicitly formed) or vigorous stirring is a common and effective strategy for Williamson-type syntheses.[3] The use of sodium hydroxide as the base is a cost-effective and readily available option that is sufficient to deprotonate the thiol without significantly affecting the hydroxyl group under these conditions.

The workup procedure is designed to remove any unreacted starting materials, inorganic salts, and water-soluble impurities. The final purification by column chromatography, if required, separates the desired product from any minor byproducts, such as the O-alkylated isomer or dibenzyl ether.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack start_mol 2-Mercaptobenzyl Alcohol thiolate Thiolate Anion start_mol->thiolate Deprotonation base NaOH thiolate_sn2 Thiolate Anion benzyl_bromide Benzyl Bromide product [2-(Benzylsulfanyl)phenyl]methanol thiolate_sn2->product Nucleophilic Attack

Figure 2: Simplified reaction mechanism for the S-benzylation of 2-mercaptobenzyl alcohol.

Safety and Handling

This protocol involves the use of hazardous chemicals and should be performed with appropriate safety precautions.

  • 2-Mercaptobenzyl alcohol: Causes serious eye damage.[7] Wear appropriate eye and face protection.

  • Benzyl bromide: Lachrymator and corrosive. Handle in a fume hood and wear gloves and eye protection.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10] An emergency eye wash station and safety shower should be readily accessible.[11]

Conclusion

The S-alkylation of 2-mercaptobenzyl alcohol with benzyl bromide provides an efficient and reliable method for the synthesis of [2-(Benzylsulfanyl)phenyl]methanol. The protocol described in this application note is well-established, scalable, and utilizes readily available reagents. By understanding the underlying chemical principles and adhering to the detailed procedure and safety guidelines, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications in organic and medicinal chemistry.

References
  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). WordPress. Retrieved February 15, 2026, from [Link]

  • Williamson ether synthesis. (2023, December 26). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - Merck Millipore. (2025, July 23). MilliporeSigma. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis Mechanism #organicchemistry. (2025, April 16). YouTube. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Chemoselective S-Alkylation of 2-Mercaptobenzyl Alcohol with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective synthesis of 2-((benzylthio)methyl)phenol (Note: The user likely intends 2-(hydroxymethyl)phenyl benzyl sulfide , derived from S-alkylation of 2-mercaptobenzyl alcohol).

The core challenge in this transformation is the presence of two nucleophilic sites on the substrate: the thiol (-SH) and the hydroxyl (-OH) groups. This protocol leverages the significant


 difference between aryl thiols and benzylic alcohols to achieve exclusive S-alkylation, avoiding O-alkylation or polymerization byproducts.

Target Product: 2-(Hydroxymethyl)phenyl benzyl sulfide Reaction Type:


 Nucleophilic Substitution
Key Mechanism:  Chemoselective deprotonation via 

gating

Scientific Foundation & Chemical Strategy

The Chemoselectivity Logic ( Gating)

To ensure the reaction occurs exclusively at the sulfur atom, we utilize the acidity difference between the two functional groups:

  • Aryl Thiol (

    
    ): 
    
    
    
  • Benzylic Alcohol (

    
    ): 
    
    
    

Operational Strategy: By selecting a base with a conjugate acid


 between 7 and 15 (e.g., Carbonate, 

), we can quantitatively deprotonate the thiol to form the highly nucleophilic thiolate (

) while leaving the hydroxyl group protonated and neutral.
HSAB Theory (Hard and Soft Acids and Bases)
  • Nucleophile: The thiolate (

    
    ) is a soft nucleophile  (large, polarizable).
    
  • Electrophile: The benzylic carbon in benzyl bromide is a soft electrophile .

  • Outcome: According to HSAB theory, soft-soft interactions are kinetically favored, further suppressing the reaction at the "hard" oxygen center.

Safety Profile: Critical Hazards

WARNING: Benzyl bromide is a potent lachrymator (tear gas).

ComponentHazard ClassCritical Handling Protocol
Benzyl Bromide Lachrymator , CorrosiveMUST be handled in a functioning fume hood. Do not transport open containers outside the hood. Keep a neutralizing solution (10% aqueous ammonia or sodium thiosulfate) ready for spills.
2-Mercaptobenzyl alcohol Irritant, StenchThiols have a pervasive, unpleasant odor. Use bleach (sodium hypochlorite) to oxidize and neutralize glassware/waste before removal from the hood.
Potassium Carbonate IrritantAvoid dust inhalation.[1] Wear standard PPE.[1][2][3]

Materials & Equipment

Reagents
  • Substrate: 2-Mercaptobenzyl alcohol (>97%)

  • Electrophile: Benzyl bromide (1.05 equivalents) - Use slight excess to ensure full consumption of the thiol.

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equivalents).
    
  • Solvent: Acetone (Reagent grade) or Acetonitrile (MeCN). Acetone is preferred for easier workup.

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[4]

  • Reflux condenser (optional, reaction often proceeds at RT).

  • Addition funnel (for larger scales >10g).

  • TLC plates (Silica gel 60

    
    ).
    

Experimental Protocol (Standard Method)

Method A: Heterogeneous Carbonate Base (Recommended)

This method offers the highest chemoselectivity and simplest workup.

Step 1: Reaction Setup[5]
  • Oven-dry a round-bottom flask and cool under nitrogen/argon (optional but good practice).

  • Add 2-mercaptobenzyl alcohol (1.0 equiv, e.g., 1.40 g, 10 mmol) to the flask.

  • Add Acetone (30 mL, concentration ~0.3 M). Stir to dissolve.

  • Add Potassium Carbonate (

    
    )  (2.0 equiv, 2.76 g, 20 mmol) in one portion.
    
    • Observation: The mixture will become a suspension. The thiol is being deprotonated to the thiolate.[6]

  • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

Step 2: Electrophile Addition
  • Add Benzyl bromide (1.05 equiv, 1.25 mL, 10.5 mmol) dropwise over 5 minutes.

    • Caution: Benzyl bromide is dense. Ensure vigorous stirring to prevent it from settling at the bottom.

  • Reaction Conditions: Stir at Room Temperature for 2–4 hours.

    • Note: If the reaction is sluggish (monitored by TLC), warm to

      
      . Avoid vigorous reflux to minimize O-alkylation risk.
      
Step 3: Reaction Monitoring (Self-Validating System)

Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1) .

  • Starting Material (Thiol): Lower

    
     (due to H-bonding), UV active.
    
  • Product (Thioether): Higher

    
     (less polar than thiol), UV active.
    
  • Benzyl Bromide: Very high

    
     (near solvent front).
    
  • Validation: The reaction is complete when the starting thiol spot disappears.

Step 4: Workup
  • Quench: No active quench needed. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the solid potassium salts (

    
     and excess 
    
    
    
    ).
  • Rinse: Wash the solid cake with small portions of acetone.

  • Concentration: Evaporate the filtrate (acetone) under reduced pressure (Rotavap).

  • Extraction (if necessary): If the residue contains salts, dissolve in Ethyl Acetate (

    
    ) and wash with Water (
    
    
    
    ) followed by Brine. Dry over
    
    
    .[5]
Step 5: Purification
  • Crude Assessment: The crude oil is often >95% pure.

  • Crystallization: If the product solidifies, recrystallize from Hexanes/EtOAc or Ethanol.

  • Flash Chromatography: If purification is required, elute with Hexanes

    
     10% EtOAc/Hexanes.
    

Analytical Data & Troubleshooting

Expected Data
TechniqueDiagnostic SignalInterpretation

NMR

ppm (s, 2H)
Benzylic protons attached to Sulfur (

).[7] Distinct from

which appears at

.

NMR

ppm (s, 2H)
Benzylic protons of the hydroxymethyl group (

).
IR Broad peak ~3300

Retention of O-H stretch (confirms O-alkylation did not occur).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Disulfide formation (oxidation of thiol).Degas solvents with

before use. Add a reducing agent like

(triphenylphosphine) if disulfide is major.
O-Alkylation Base too strong or temp too high.Switch from

/Reflux to

/RT. Ensure strictly 1.05 eq of Benzyl bromide.
Lachrymatory Fumes Excess Benzyl bromide.[5]Add a few drops of triethylamine or aqueous ammonia to the waste container to quench unreacted benzyl bromide.

Visualization: Reaction Workflow & Logic

Diagram 1: Chemoselectivity Decision Tree

This logic gate demonstrates why Carbonate bases are the optimal choice for this specific substrate.

Chemoselectivity Substrate 2-Mercaptobenzyl Alcohol (Contains Ar-SH and R-OH) BaseChoice Select Base Substrate->BaseChoice StrongBase Strong Base (NaH, LDA) pKa > 35 BaseChoice->StrongBase Avoid WeakBase Weak/Med Base (K2CO3, NaOH) pKa 10-16 BaseChoice->WeakBase Recommended ResultStrong Deprotonates -SH AND -OH Result: Mixture of S-alkyl & O-alkyl StrongBase->ResultStrong ResultWeak Deprotonates -SH ONLY (-OH remains neutral) WeakBase->ResultWeak FinalProduct Target: S-Alkylated Product High Chemoselectivity ResultWeak->FinalProduct

Caption: Logic flow for selecting the appropriate base to ensure chemoselective S-alkylation.

Diagram 2: Experimental Workflow

Step-by-step visual guide for the laboratory execution.

Workflow Setup 1. Dissolve Thiol in Acetone BaseAdd 2. Add K2CO3 (Suspension forms) Setup->BaseAdd Rxn 3. Add Benzyl Bromide Stir RT, 2-4h BaseAdd->Rxn Check 4. TLC Check (Disappearance of Thiol) Rxn->Check Workup 5. Filter Salts & Evaporate Solvent Check->Workup

Caption: Standard operating procedure for the synthesis of 2-(hydroxymethyl)phenyl benzyl sulfide.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Source for values and HSAB theory).
  • Thermo Fisher Scientific. Benzyl Bromide Safety Data Sheet (SDS). Retrieved from .

  • Kondo, T., et al. "Ruthenium-Catalyzed Reconstructive Synthesis of Functionalized Aromatic Sulfides." Journal of the American Chemical Society, 2001. (Context for transition-metal-free thioether synthesis).
  • Reeves, J. T., et al. "Chemo- and Regioselective Alkylation of 2-Mercaptobenzimidazole." Journal of Organic Chemistry, 2018. (Analogous chemoselectivity principles for mercapto-heterocycles).

Sources

Application Note: Reduction of 2-(Benzylsulfanyl)benzoic Acid to [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the chemoselective reduction of 2-(benzylsulfanyl)benzoic acid (also known as 2-(benzylthio)benzoic acid) to [2-(benzylsulfanyl)phenyl]methanol . This transformation is a critical intermediate step in the synthesis of sulfur-containing heterocycles, such as dibenzo[b,f][1,5]dithiocins and thioxanthenes, often employed in medicinal chemistry.

Chemical Strategy: The Reductant Choice

The primary challenge in this transformation is reducing the carboxylic acid moiety to a primary alcohol without affecting the sulfide (thioether) linkage or causing desulfurization.

  • Lithium Aluminum Hydride (LiAlH

    
    ):  The reagent of choice.[1][2] While LiAlH
    
    
    
    is a powerful reducing agent, thioethers are generally stable to it under standard reflux conditions. Unlike sulfoxides or sulfones, the sulfide linkage does not undergo reduction or cleavage, making LiAlH
    
    
    highly suitable for this transformation.
  • Borane-THF (BH

    
    ·THF):  An alternative chemoselective reagent. Borane reduces carboxylic acids rapidly but coordinates strongly with soft Lewis bases like sulfur. This coordination can retard the reaction or require excess reagent to reach completion. Therefore, LiAlH
    
    
    
    is preferred for its atom economy and straightforward workup in this specific context.

Safety & Handling Protocols

CRITICAL WARNING: This protocol involves Lithium Aluminum Hydride (LiAlH


) , a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • Inert Atmosphere: The reaction requires a dry nitrogen or argon atmosphere.

  • Sulfide Stench: Benzyl sulfides can possess a characteristic unpleasant odor. Bleach (sodium hypochlorite) solution should be kept on hand to neutralize any spills or glassware residues.

  • Quenching: The "Fieser" or "Rochelle's Salt" method is mandatory to prevent the formation of intractable aluminum emulsions during workup.

Experimental Protocol

Reagents and Materials[1][3][4]
ReagentMW ( g/mol )Equiv.[3]Role
2-(Benzylsulfanyl)benzoic acid 244.311.0Substrate
LiAlH

(2.4 M in THF)
37.951.5 - 2.0Reducing Agent
Tetrahydrofuran (THF) 72.11SolventAnhydrous, inhibitor-free
Ethyl Acetate / Hexanes --Extraction/Purification
Sodium Sulfate (Na

SO

)
142.04-Drying Agent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon while cooling.

  • Substrate Dissolution: Charge the RBF with 2-(benzylsulfanyl)benzoic acid (1.0 equiv). Add anhydrous THF (approx. 10 mL per gram of substrate) via syringe. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

Step 2: Hydride Addition
  • Reagent Transfer: Transfer the LiAlH

    
     solution (1.5–2.0 equiv) to the addition funnel via a cannula or oven-dried syringe.
    
  • Controlled Addition: Dropwise add the LiAlH

    
     solution to the stirring substrate over 30–45 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur.[3] Ensure the system is vented through an inert gas bubbler.
      
  • Reaction Phase: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT).

    • Optimization: If TLC shows incomplete conversion after 2 hours at RT, heat the mixture to a gentle reflux (66 °C) for 1–2 hours.

Step 3: Quenching (Fieser Method)

Strict adherence to stoichiometry is required to obtain a granular, filterable precipitate.

  • Cool the reaction mixture back to 0 °C .

  • Dilute with diethyl ether (equal volume to THF used).

  • Add Water :

    
     mL (where 
    
    
    
    = grams of LiAlH
    
    
    used). Add very slowly.
  • Add 15% NaOH (aq) :

    
     mL.
    
  • Add Water :

    
     mL.
    
  • Warm to RT and stir vigorously for 15 minutes until a white, granular precipitate forms.

Step 4: Workup and Isolation
  • Filtration: Filter the mixture through a pad of Celite or a coarse fritted funnel to remove aluminum salts. Wash the cake with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the phases. Extract the aqueous layer once more with ether or ethyl acetate.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude oil/solid.

Purification and Characterization

The crude product is often pure enough for subsequent steps (>95%). If necessary, purify via:

  • Recrystallization: Hexanes/Ethyl Acetate or Pentane (if solid).

  • Flash Chromatography: SiO

    
    , eluting with 10-20% EtOAc in Hexanes.
    
Expected Data for [2-(Benzylsulfanyl)phenyl]methanol
  • Physical State: White to off-white solid (low melting) or viscous oil.

  • Melting Point: 48–53 °C [1].[4]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.45 – 7.20 (m, 9H, Aromatic protons)
      
    • 
       4.75 (s, 2H, Ar-CH 
      
      
      
      -OH)
    • 
       4.15 (s, 2H, S-CH 
      
      
      
      -Ph)
    • 
       2.0–2.5 (br s, 1H, -OH , exchangeable)
      

Process Visualization

The following diagram illustrates the reaction workflow and decision points.

G Start Start: 2-(Benzylsulfanyl) benzoic acid Setup Dissolve in THF Cool to 0°C Start->Setup AddLAH Add LiAlH4 (1.5 eq) Dropwise Setup->AddLAH React Stir RT -> Reflux Monitor TLC AddLAH->React Check Conversion Complete? React->Check Check->React No (Heat longer) Quench Fieser Quench (H2O, NaOH, H2O) Check->Quench Yes Workup Filter Salts Extract & Dry Quench->Workup Product Product: [2-(Benzylsulfanyl) phenyl]methanol Workup->Product

Caption: Workflow for the LiAlH4 reduction of 2-(benzylsulfanyl)benzoic acid.

References

  • BenchChem. [2-(Benzylsulfanyl)phenyl]methanol Product Information. Retrieved from Benchchem.com. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: [2-(Phenylsulfanyl)phenyl]methanol. PubChem.[5][6] Link

  • Organic Chemistry Portal. Reduction of Carboxylic Acids. Link

  • Sigma-Aldrich. Lithium Aluminum Hydride Technical Bulletin. Link

  • Prepp.in Benzoic Acid Reaction with LiAlH4: Product Explained. Link

Sources

Application Notes and Protocols: Selective Oxidation of [2-(Benzylsulfanyl)phenyl]methanol to 2-(Benzylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and fine chemicals. The target molecule, 2-(Benzylsulfanyl)benzaldehyde, is a valuable intermediate, incorporating both a reactive aldehyde functionality and a sulfur-containing moiety. However, the presence of the sulfide group (benzylsulfanyl) introduces a significant challenge: the potential for over-oxidation of the sulfur atom to sulfoxide or sulfone under harsh oxidative conditions. Therefore, the choice of a mild and selective oxidizing agent is paramount to achieving a high yield of the desired aldehyde while preserving the integrity of the sulfide.

This document provides a comprehensive guide to various reliable methods for the oxidation of [2-(Benzylsulfanyl)phenyl]methanol. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for reagent selection and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this specific transformation.

Selecting the Appropriate Oxidation Method

The successful oxidation of [2-(Benzylsulfanyl)phenyl]methanol hinges on the chemoselectivity of the chosen reagent. The ideal method will efficiently oxidize the primary benzylic alcohol to the corresponding aldehyde without affecting the sensitive benzylsulfanyl group. Several well-established oxidation protocols are suitable for this purpose. The choice among them often depends on factors such as scale, available reagents, and desired reaction conditions (e.g., temperature, reaction time).

Herein, we will discuss and provide detailed protocols for three highly effective and widely used methods:

  • Swern Oxidation: A classic and reliable method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1][2][3]

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and efficient method employing a hypervalent iodine reagent.[4][5][6]

  • Parikh-Doering Oxidation: A variation of activated DMSO oxidations that operates at non-cryogenic temperatures.[7][8][9]

Additionally, we will briefly touch upon other potentially applicable methods such as Manganese Dioxide (MnO2) and TEMPO-catalyzed oxidations.

Method Comparison

To aid in the selection process, the following table summarizes the key features of the primary methods discussed.

MethodOxidizing SystemTypical TemperatureKey AdvantagesKey Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh yields, reliable, avoids heavy metals.[2]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[2][10]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild conditions, short reaction times, easy workup.[5][6][11]DMP can be explosive under certain conditions, relatively expensive.[12]
Parikh-Doering Oxidation DMSO, SO3·Pyridine, Triethylamine0 °C to Room TemperatureNon-cryogenic, operationally simple.[7][9]May require a large excess of reagents.[7]

Detailed Protocols and Methodologies

Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable method for converting primary alcohols to aldehydes.[2] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a hindered base to yield the aldehyde.[1][13] The low reaction temperature (-78 °C) is crucial for the stability of the reactive intermediates.[13]

Experimental Workflow: Swern Oxidation

Swern_Workflow A Activation of DMSO B Addition of Alcohol A->B Formation of Chlorosulfonium Salt C Base-mediated Elimination B->C Formation of Alkoxysulfonium Salt D Workup & Purification C->D Formation of Aldehyde & Dimethyl Sulfide DMP_Mechanism cluster_0 Ligand Exchange cluster_1 Intramolecular Elimination Alcohol [2-(Benzylsulfanyl)phenyl]methanol Intermediate Periodinane Intermediate Alcohol->Intermediate DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde 2-(Benzylsulfanyl)benzaldehyde Intermediate->Aldehyde Byproduct Iodinane Byproduct Intermediate->Byproduct Intermediate_ref Periodinane Intermediate

Sources

Application Notes & Protocols: [2-(Benzylsulfanyl)phenyl]methanol as a Hemilabile S,O-Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of [2-(Benzylsulfanyl)phenyl]methanol as a versatile S,O-bidentate ligand in organometallic catalysis. Historically, ligand design has been dominated by phosphorus and nitrogen-based systems; however, thioether-containing ligands are emerging as a powerful class due to their unique electronic properties, stability, and potential for hemilability.[1] This guide details the synthesis of the ligand, the formation of its palladium(II) complex, and a comprehensive protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2][3] We will explore the causality behind experimental choices, provide mechanistic insights, and present a framework for troubleshooting and optimization.

Introduction: The Rationale for Thioether-Alcohol Ligands

[2-(Benzylsulfanyl)phenyl]methanol is a pre-ligand characterized by a soft thioether sulfur donor and a hard alcohol oxygen donor, ortho-positioned on a phenyl backbone. This structural arrangement offers several distinct advantages in catalysis:

  • Bidentate Coordination: The S,O-chelation to a metal center forms a stable six-membered ring, which can enhance the stability and influence the geometry of the catalytic complex.

  • Hemilability: The metal-sulfur bond is typically more labile than the metal-oxygen bond (once deprotonated). This "hemilability" is a critical feature; the thioether can dissociate to open a coordination site for substrate binding (e.g., during oxidative addition) and then re-coordinate to stabilize the complex during other stages of the catalytic cycle.[4] This dynamic behavior can significantly accelerate catalytic turnover.

  • Electronic Tuning: The sulfur atom's lone pairs can effectively stabilize electron-deficient metal centers, while its polarizability influences the reactivity of the complex.[5]

  • Steric Influence: The benzyl group on the sulfur atom provides steric bulk that can influence the selectivity of the reaction and prevent catalyst deactivation pathways like dimer formation.

These properties make [2-(Benzylsulfanyl)phenyl]methanol an attractive ligand for transition-metal-catalyzed reactions, particularly those involving palladium, where fine-tuning the metal's electronic and steric environment is paramount for success.[6][7]

Ligand Synthesis Protocol

The synthesis of [2-(Benzylsulfanyl)phenyl]methanol is a straightforward, two-step process starting from commercially available 2-mercaptobenzoic acid. The causality is clear: we first perform an S-alkylation to install the benzyl group, followed by the reduction of the carboxylic acid to the primary alcohol, taking care not to cleave the C-S bond.[8]

Workflow for Ligand Synthesis

start Start: 2-Mercaptobenzoic Acid step1 Step 1: S-Alkylation Reagents: Benzyl Bromide, Base (e.g., K₂CO₃) Solvent: DMF or Acetone start->step1 Protection of Thiol intermediate Intermediate: 2-(Benzylsulfanyl)benzoic Acid step1->intermediate step2 Step 2: Reduction Reagents: LiAlH₄ or BH₃·THF Solvent: Anhydrous THF intermediate->step2 Reduction of Carboxylic Acid product Final Product: [2-(Benzylsulfanyl)phenyl]methanol step2->product

Caption: Synthetic workflow for [2-(Benzylsulfanyl)phenyl]methanol.

Step-by-Step Experimental Protocol

PART A: Synthesis of 2-(Benzylsulfanyl)benzoic Acid

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoic acid (10.0 g, 64.9 mmol) and potassium carbonate (22.4 g, 162.2 mmol, 2.5 equiv).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition: While stirring vigorously, add benzyl bromide (8.5 mL, 71.4 mmol, 1.1 equiv) dropwise over 10 minutes. Causality: Adding the alkylating agent slowly prevents excessive exothermicity and potential side reactions.

  • Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH ~2 with 1M HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum. The product, 2-(benzylsulfanyl)benzoic acid, is typically obtained as a white solid and can be used in the next step without further purification.

PART B: Synthesis of [2-(Benzylsulfanyl)phenyl]methanol

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) (3.7 g, 97.3 mmol, 1.5 equiv) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Safety Note: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

  • Reagent Addition: Dissolve the 2-(benzylsulfanyl)benzoic acid (15.8 g, 64.9 mmol) from the previous step in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel. Causality: The slow addition controls the vigorous evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding 4 mL of water, followed by 4 mL of 15% aqueous NaOH, and finally 12 mL of water (Fieser workup). A granular white precipitate of aluminum salts will form. Causality: This specific quenching procedure ensures the formation of easily filterable inorganic salts.

  • Isolation: Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield [2-(Benzylsulfanyl)phenyl]methanol as a pure white solid or viscous oil.[8]

Application Profile: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The S,O-ligand is highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which forge C(sp²)-C(sp²) bonds between aryl halides and arylboronic acids. We will first describe the formation of a well-defined palladium precatalyst and then its application.

Protocol 3.1: Synthesis of Dichloro[2-(benzylsulfanyl)phenyl]methanol]palladium(II) Complex

A common strategy is to react the ligand with a suitable palladium(II) salt like PdCl₂(MeCN)₂.

ligand [2-(Benzylsulfanyl)phenyl]methanol (S,O-Ligand) reaction Complexation Reaction Solvent: Dichloromethane (DCM) Atmosphere: Inert (Argon) ligand->reaction pd_source PdCl₂(MeCN)₂ (Palladium Precursor) pd_source->reaction complex Product: Pd(S,O-Ligand)Cl₂ reaction->complex Stir at RT, 24h

Caption: Workflow for the synthesis of the Pd(II) precatalyst.

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve [2-(Benzylsulfanyl)phenyl]methanol (230 mg, 1.0 mmol) in 20 mL of dry dichloromethane (DCM).

  • Addition: To this solution, add bis(acetonitrile)palladium(II) dichloride (259 mg, 1.0 mmol) in one portion.

  • Reaction: Stir the resulting orange-yellow solution at room temperature for 24 hours.

  • Isolation: Reduce the solvent volume to ~5 mL under vacuum. Add 30 mL of diethyl ether or hexane to precipitate the complex.

  • Purification: Collect the solid by filtration, wash with hexane (2 x 10 mL), and dry under vacuum to yield the Pd(II) complex as a stable, often yellow-orange, solid.[9]

Protocol 3.2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol details a representative cross-coupling reaction.

Table 1: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )Amount (mg/mmol)Molar Equiv.
4-Bromoanisole187.04187 mg / 1.0 mmol1.0
Phenylboronic Acid121.93183 mg / 1.5 mmol1.5
Pd(S,O-Ligand)Cl₂ Precatalyst-1-2 mol%0.01-0.02
Potassium Carbonate (K₂CO₃)138.21415 mg / 3.0 mmol3.0
Solvent (e.g., Toluene/H₂O 10:1)-10 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the Pd(S,O-Ligand)Cl₂ precatalyst (e.g., 0.01 mmol), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol). Causality: Using an excess of the boronic acid and base drives the reaction to completion.

  • Degassing: Seal the tube with a septum, evacuate, and backfill with argon. Repeat this cycle three times. Causality: Removing oxygen is critical as it can oxidize the active Pd(0) species and deactivate the catalyst.[2]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 9 mL toluene, 1 mL water) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain 4-methoxybiphenyl.

Mechanistic Insights: The Role of the S,O-Ligand

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The [2-(Benzylsulfanyl)phenyl]methanol ligand plays a crucial role in each step.

Suzuki_Cycle pd0 Active L-Pd(0) Catalyst oa Oxidative Addition (Rate-Determining Step) pd0->oa pd_complex L-Pd(II)(Ar¹)(X) oa->pd_complex tm Transmetalation pd_complex->tm pd_diaryl L-Pd(II)(Ar¹)(Ar²) tm->pd_diaryl re Reductive Elimination pd_diaryl->re re->pd0 Regenerates Catalyst product Ar¹-Ar² (Product) re->product ar1x Ar¹-X (Aryl Halide) ar1x->oa boronic Ar²-B(OH)₂ (Boronic Acid) + Base boronic->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Precatalyst Activation: The added base facilitates the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the L-Pd(0) center. The hemilability of the thioether can be key here: dissociation of the sulfur atom creates a vacant coordination site, facilitating the approach and addition of the aryl halide.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The stable chelate structure helps prevent unwanted side reactions.

  • Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the L-Pd(0) catalyst. The steric bulk of the ligand can promote this final, product-releasing step.

References

  • Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Wang, L. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton Dataspace. Retrieved February 15, 2026, from [Link]

  • Thioether-Functionalized N-Heterocyclic Carbenes: Mono- and Bis-(S,CNHC) Palladium Complexes, Catalytic C−C Coupling, and Characterization of a Unique Ag4I4(S,CNHC)2 Planar Cluster. (2011). Organometallics, 30(21), 5894-5907. [Link]

  • Rh(I) Complexes with Hemilabile Thioether-Functionalized NHC Ligands as Catalysts for [2 + 2 + 2] Cycloaddition of 1,5-Bisallenes and Alkynes. (2023). Molecules, 28(4), 1853. [Link]

  • Transition-metal-catalyzed remote C–H functionalization of thioethers. (2022). RSC Advances, 12(23), 14757-14772. [Link]

  • Plausible mechanism for synthesis of 2-phenylbenzimidazole catalyzed by PS–Fe–salen. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer. (2021). Inorganics, 9(12), 94. [Link]

  • Organometallics. (n.d.). The Betley Lab. Retrieved February 15, 2026, from [Link]

  • [2-(Phenylsulfanyl)phenyl]methanol | C13H12OS | CID 12682368. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Synthesis, 2008(21), 3487-3488. [Link]

  • Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (2021). Angewandte Chemie International Edition, 60(36), 19783-19788. [Link]

  • Group 4 Metal Complexes of Benzynes, Cycloalkynes, Acyclic Alkynes, and Alkenes. (1988). Accounts of Chemical Research, 21(4), 135-141. [Link]

  • Synthesis and Characterization of Post-β-Carbon-Elimination Organopalladium Complexes. (2022). Organometallics, 41(24), 3845-3850. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Organometallic Chemistry and Catalysis. (2020). Catalysts, 10(6), 688. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2014). Green Chemistry, 16(8), 3754-3760. [Link]

  • TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. (2021). Organic & Biomolecular Chemistry, 19(31), 6773-6777. [Link]

Sources

Synthesis of benzothiazepines from [2-(Benzylsulfanyl)phenyl]methanol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Dibenzo[b,f][1,4]thiazepines from [2-(Benzylsulfanyl)phenyl]methanol Precursors

Executive Summary

This application note details a robust, modular protocol for the synthesis of dibenzo[b,f][1,4]thiazepines , a privileged pharmacophore found in antipsychotics (e.g., Quetiapine) and antidepressants (e.g., Tianeptine).

The core innovation of this protocol is the utilization of [2-(benzylsulfanyl)phenyl]methanol (CAS 4521-45-3) as a stable, odorless "masked" thiol surrogate. Unlike traditional methods using volatile and unstable 2-mercaptobenzyl alcohols, this benzyl-protected precursor offers superior handling characteristics and atom economy. The workflow employs a Oxidation-Condensation-Cyclization (OCC) strategy, featuring a transition-metal-catalyzed intramolecular C–S bond formation accompanied by in situ S-debenzylation.

Strategic Rationale & Mechanism

The Precursor Advantage

The starting material, [2-(benzylsulfanyl)phenyl]methanol , contains a benzyl-protected thiol ortho to a hydroxymethyl group.

  • Stability: The S-benzyl group prevents premature oxidation to disulfides, a common failure mode with free thiols.

  • Versatility: The alcohol functionality allows for divergent synthesis—oxidation to aldehydes for Schiff base formation or conversion to halides for alkylation.

Reaction Pathway

The synthesis proceeds through three distinct phases:

  • Activation: Chemoselective oxidation of the alcohol to the corresponding benzaldehyde.

  • Assembly: Condensation with an o-haloaniline to form an imine (Schiff base).

  • Cyclization: A Copper(I)-catalyzed cascade involving S-debenzylation and intramolecular C–S coupling to close the seven-membered thiazepine ring.

ReactionMechanism Precursor [2-(Benzylsulfanyl) phenyl]methanol Aldehyde Intermediate A: 2-(Benzylsulfanyl) benzaldehyde Precursor->Aldehyde Oxidation (MnO2, DCM) Imine Intermediate B: Schiff Base (o-Haloaniline adduct) Aldehyde->Imine Condensation (o-Iodoaniline, H+) Complex Transition State: Cu-S-Aryl Complex Imine->Complex CuI, Ligand S-Debenzylation Product Target: Dibenzo[b,f][1,4] thiazepine Complex->Product Reductive Elimination

Figure 1: Mechanistic pathway from benzyl-protected alcohol to benzothiazepine scaffold.[1]

Experimental Protocol

Phase 1: Chemoselective Oxidation

Objective: Convert the primary alcohol to an aldehyde without oxidizing the sulfide to a sulfoxide/sulfone.

Reagents:

  • [2-(Benzylsulfanyl)phenyl]methanol (1.0 equiv)

  • Manganese Dioxide (MnO

    
    ), activated (10.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the precursor in anhydrous DCM (0.1 M concentration).

  • Add activated MnO

    
     in portions to control the exotherm.
    
  • Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2); the aldehyde typically has a higher R

    
     than the alcohol.
    
  • Critical Step: Filter through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Concentrate the filtrate in vacuo to yield 2-(benzylsulfanyl)benzaldehyde as a yellow oil. Note: Use immediately or store under Argon at -20°C.

Phase 2: Imine Assembly (Schiff Base Formation)

Objective: Couple the aldehyde with an o-haloaniline to set up the cyclization precursor.

Reagents:

  • 2-(Benzylsulfanyl)benzaldehyde (from Phase 1)

  • 2-Iodoaniline (1.1 equiv) — Note: Iodo- derivatives are preferred for easier Cu-insertion.

  • p-Toluenesulfonic acid (pTSA) (5 mol%)

  • Toluene

Procedure:

  • Combine the aldehyde and 2-iodoaniline in Toluene (0.2 M).

  • Add catalytic pTSA.

  • Heat to reflux using a Dean-Stark apparatus to continuously remove water.

  • Reflux for 4–6 hours until water evolution ceases.

  • Cool to RT and concentrate. The crude imine is often stable enough for the next step without column chromatography.

Phase 3: Cascade S-Debenzylation & Cyclization

Objective: The "Expert" step. Using a Copper catalyst to cleave the S-Bn bond and form the C-S bond in one pot.

Reagents:

  • Crude Imine (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • DMSO (Dimethyl sulfoxide), anhydrous

Procedure:

  • In a glovebox or under strict N

    
     atmosphere, charge a pressure tube with the Crude Imine, CuI, Phenanthroline, and K
    
    
    
    CO
    
    
    .
  • Add degassed DMSO (0.1 M).

  • Seal the tube and heat to 120°C for 18–24 hours.

    • Mechanism Note: The base and heat facilitate the cleavage of the benzyl group (often as benzyl alcohol/benzoate), generating a transient thiolate which is immediately captured by the Copper catalyst and coupled to the aryl iodide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO. Wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary & Validation

The following table summarizes expected analytical data for the validation of the intermediate and final product.

CompoundKey 1H NMR Signal (CDCl3)IR Signature (cm⁻¹)Mass Spec (ESI)
Precursor

4.65 (s, 2H, CH

OH), 4.10 (s, 2H, S-CH

-Ph)
3350 (OH broad)[M+Na]⁺ 253.0
Aldehyde

10.35 (s, 1H, CHO)
1690 (C=O)[M+H]⁺ 229.1
Imine

8.60 (s, 1H, CH=N)
1620 (C=N)[M+H]⁺ 430.0 (Iodo adduct)
Target (Thiazepine)

8.45 (s, 1H, CH=N), Absence of S-CH

1605 (C=N), 750 (C-S)[M+H]⁺ 212.1

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete debenzylation or catalyst poisoning.

    • Solution: Switch to a Palladium-based system (Pd

      
      (dba)
      
      
      
      / Xantphos) utilizing tert-butyl mercaptan as a scavenger for the benzyl group, or increase temperature to 140°C.
  • Issue: Over-oxidation.

    • Cause: MnO

      
       too active or reaction time too long, leading to sulfoxide formation.
      
    • Solution: Use Swern oxidation conditions at -78°C for milder conversion.

Workflow Visualization

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Assembly cluster_2 Step 3: Cyclization Start Precursor: [2-(Benzylsulfanyl)phenyl]methanol Oxidation Oxidation (MnO2) DCM, RT, 12h Start->Oxidation Filter Filtration (Celite) & Concentration Oxidation->Filter Condensation Condensation + 2-Iodoaniline Toluene, Reflux (Dean-Stark) Filter->Condensation Catalysis Cu-Catalyzed Cyclization CuI, Phenanthroline, K2CO3 DMSO, 120°C Condensation->Catalysis Purification Workup & Column Chromatography Catalysis->Purification Final Final Product: Dibenzo[b,f][1,4]thiazepine Purification->Final

Figure 2: Operational workflow for the synthesis of dibenzo[b,f][1,4]thiazepine.

References

  • Ma, D., & Cai, Q. (2001). Copper-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles and Related Heterocycles. Synlett.[2][3] (General reference for Cu-catalyzed heterocycle formation).

  • Sperry, J. B., & Wright, D. L. (2005). The application of manganese dioxide in organic synthesis. Chemical Society Reviews.
  • Bates, C. G., et al. (2002). Palladium-Catalyzed Synthesis of Benzothiazoles and Benzimidazoles. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Synthesis of Benzothiazepines: Recent Advances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing over-oxidation of sulfur during alcohol oxidation of [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-oxidation of Sulfur During the Oxidation of [2-(Benzylsulfanyl)phenyl]methanol

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective oxidation of alcohols in the presence of sensitive functional groups. Specifically, we will address the common yet critical issue of preventing sulfide over-oxidation during the conversion of [2-(Benzylsulfanyl)phenyl]methanol to its corresponding aldehyde.

Overview: The Chemoselectivity Challenge

The oxidation of [2-(Benzylsulfanyl)phenyl]methanol presents a classic chemoselectivity problem. The target transformation is the conversion of a primary benzylic alcohol to an aldehyde. However, the substrate also contains a nucleophilic benzyl sulfide moiety. This sulfide is susceptible to oxidation, typically forming the corresponding sulfoxide and, under more forcing conditions, the sulfone.[1][2][3] Many standard oxidizing agents are not selective enough to differentiate between the alcohol and the sulfide, leading to a mixture of undesired, over-oxidized byproducts.

This guide provides field-proven solutions and explains the chemical principles behind them to help you achieve high yields of the desired aldehyde with minimal side reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction to build a foundational understanding of the challenges and strategies.

Q1: Why is the sulfide in [2-(Benzylsulfanyl)phenyl]methanol so easily oxidized?

The sulfur atom in a sulfide possesses lone pairs of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents.[3][4] In many oxidation reactions, the reactivity of this sulfide group is comparable to or even greater than that of the primary alcohol, leading to competitive oxidation. The process typically occurs in a stepwise manner, first to the sulfoxide and then to the sulfone.[3]

Q2: Which classes of oxidizing agents should I generally avoid for this transformation?

For substrates containing sensitive sulfides, it is critical to avoid harsh, non-selective oxidizing agents. These include:

  • High-Valent Chromium Reagents: Reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) are powerful oxidants that will readily oxidize both the alcohol and the sulfide, often leading to complex product mixtures.[5][6]

  • Peroxy Acids: Reagents such as m-CPBA or peracetic acid are highly effective for sulfide oxidation and will likely produce the sulfoxide or sulfone faster than they oxidize the primary alcohol.[7]

  • Nitric Acid or Nitrate-Based Reagents: These are strong oxidants and lack the necessary selectivity for this transformation.[8]

Q3: What are the key principles for achieving selective alcohol oxidation in this context?

Success hinges on choosing a reagent and conditions that exploit the subtle differences in reactivity between the alcohol and the sulfide. The most effective strategies rely on:

  • Mild Reaction Conditions: Low temperatures are essential to temper the reactivity of the oxidant and enhance selectivity.[9][10]

  • Steric Approach Control: Using sterically demanding reagents can favor reaction at the less hindered primary alcohol over the sulfur atom.

  • Mechanism-Specific Reactivity: Employing reagents that react via a mechanism that is inherently more favorable for alcohols. Activated DMSO and hypervalent iodine reagents are prime examples.[11][12][13]

  • Careful Stoichiometry: Using a minimal excess of the oxidizing agent (typically 1.1–1.5 equivalents) is crucial to ensure that once the alcohol is consumed, there is little remaining oxidant to attack the sulfide or the product aldehyde.[1][14]

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the undesired side reactions.

G cluster_main Reaction Pathways for [2-(Benzylsulfanyl)phenyl]methanol Start [2-(Benzylsulfanyl)phenyl]methanol (Starting Material) Aldehyde 2-(Benzylsulfanyl)benzaldehyde (Desired Product) Start->Aldehyde  Desired Pathway (e.g., Swern, DMP) Sulfoxide Sulfoxide Byproduct Start->Sulfoxide Undesired Pathway Sulfone Sulfone Byproduct (Over-oxidation) Sulfoxide->Sulfone Further Over-oxidation

Caption: Desired vs. Undesired Oxidation Pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a practical, problem-solution format.

Problem 1: My TLC/LC-MS analysis shows significant formation of sulfoxide and/or sulfone byproducts.

  • Probable Cause: The oxidizing agent is too reactive, the reaction temperature was too high, or an excessive amount of oxidant was used.

  • Solutions & Proactive Measures:

    • Switch to a Milder Reagent: If you are not already, immediately switch to a more selective method like a Swern-type oxidation or the Dess-Martin periodinane (DMP) oxidation.[12][15] These methods are renowned for their mildness and tolerance of sensitive functional groups, including sulfides.[12]

    • Strict Temperature Control: For Swern oxidations, it is imperative to maintain the temperature at or below -70 °C during the activation and alcohol addition steps.[9][16] Allowing the temperature to rise, even briefly, can dramatically decrease selectivity.

    • Optimize Stoichiometry: Reduce the equivalents of your oxidizing agent to the 1.1-1.2 range. Perform a slow addition of the oxidant to a solution of the alcohol to avoid localized high concentrations of the oxidant.[1]

Problem 2: The reaction is sluggish or incomplete, with a large amount of starting material remaining after the expected reaction time.

  • Probable Cause: Reagent impurity/degradation, insufficient equivalents of oxidant, or improper reaction setup.

  • Solutions & Proactive Measures:

    • Verify Reagent Quality: Dess-Martin periodinane can decompose upon storage; use a freshly opened bottle or a well-stored sample. For Swern oxidations, ensure your dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are anhydrous, as water can interfere with the formation of the active electrophile.

    • Adjust Equivalents Carefully: While avoiding large excesses, you may need to modestly increase the equivalents of oxidant (e.g., from 1.1 to 1.3). Monitor the reaction closely by TLC to track the disappearance of starting material and the appearance of byproducts.

    • Consider an Alternative Activated DMSO Protocol: The Parikh-Doering oxidation (using the SO₃·pyridine complex to activate DMSO) can be performed at a more convenient 0 °C to room temperature and may offer better results if low-temperature control is an issue.[17][18][19]

Problem 3: I am observing the formation of a methylthiomethyl (MTM) ether byproduct.

  • Probable Cause: This is a known side reaction in some activated DMSO oxidations, particularly when the reaction temperature is not sufficiently controlled.[17][19]

  • Solutions & Proactive Measures:

    • Improve Temperature Control: Ensure your cooling bath remains at the target low temperature throughout the critical steps of the reaction.

    • Use the Parikh-Doering Modification: This method is significantly less prone to MTM ether formation because it can be run at warmer temperatures where the side reaction is less favorable.[19][20]

Recommended Protocols & Reagent Comparison

The following protocols are highly recommended for the selective oxidation of [2-(Benzylsulfanyl)phenyl]methanol.

Method 1: Swern Oxidation

The Swern oxidation utilizes in-situ generated chloro(dimethyl)sulfonium chloride to oxidize the alcohol under cryogenic conditions. Its mild nature makes it an excellent choice for this substrate.[9][10][11]

Step-by-Step Protocol:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.0 M in DCM, 1.2 eq) to the stirred solvent.

  • After 5 minutes, add anhydrous DMSO (2.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.

  • Add a solution of [2-(Benzylsulfanyl)phenyl]methanol (1.0 eq) in a small amount of anhydrous DCM dropwise over 10 minutes.

  • Stir the resulting mixture at -78 °C for 45-60 minutes.

  • Add triethylamine (Et₃N, 5.0 eq) dropwise, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde via flash column chromatography.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a commercially available hypervalent iodine reagent that provides a reliable and operationally simple alternative, avoiding cryogenic temperatures and malodorous byproducts.[12][15]

Step-by-Step Protocol:

  • To a flask, add [2-(Benzylsulfanyl)phenyl]methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Add solid Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction at room temperature, monitoring its progress by TLC (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP).

  • Stir vigorously until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated NaHCO₃, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde via flash column chromatography.

Data Summary: Comparison of Recommended Oxidants
MethodReagentsTypical ConditionsAdvantagesDisadvantages/Considerations
Swern Oxidation (COCl)₂, DMSO, Et₃N-78 °C to RT, DCMHigh yields, excellent functional group tolerance, inexpensive reagents.[9][10]Requires cryogenic temperatures, generates toxic CO gas and malodorous dimethyl sulfide.[9][11]
Parikh-Doering SO₃·pyridine, DMSO, Et₃N0 °C to RT, DCM/DMSOMilder than Swern, avoids cryogenic setup, less MTM byproduct formation.[17][19]SO₃·pyridine complex is hygroscopic, may require larger excess of reagents.[17]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp, DCMOperationally simple, mild neutral conditions, no bad odors, high chemoselectivity.[12][15]Reagent is expensive and potentially explosive on a large scale under heating.[12][21]

References

  • Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry (RSC Publishing).
  • Swern Oxidation. Organic Chemistry Tutor.
  • Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions. PMC - NIH.
  • Sulfide Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Swern oxidation. Wikipedia.
  • Swern Oxidation. Organic Chemistry Portal.
  • Byproducts Produced in Swern Oxidation. BYJU'S.
  • Dess–Martin periodinane. Wikipedia.
  • Swern Oxidation. YouTube.
  • Parikh–Doering oxidation. Wikipedia.
  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. ResearchGate.
  • Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate.
  • Parikh-Doering Oxidation. NROChemistry.
  • Parikh-Doering Oxidation. Chem-Station Int. Ed.. (2014-05-01).
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC.
  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal.
  • Selective oxidation of alcohols and sulfides via O 2 using a Co(II) salen complex catalyst immobilized on KCC-1: synthesis and kinetic study. RSC Publishing. (2020-10-14).
  • SULFOXIDES AND SULFONES: REVIEW. ResearchGate.
  • Dess-Martin Oxidation. Alfa Chemistry.
  • Oxidation of Sulfides. YouTube. (2015-03-23).
  • 9.10: Sulfur Analogs of Alcohols and Ethers. Chemistry LibreTexts. (2015-07-14).
  • Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Semantic Scholar.
  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
  • The Oxidation of Alcohols. Chemistry LibreTexts. (2023-01-22).
  • Oxidation of Alcohols: Organic Chemistry By Inquisition. YouTube. (2015-08-12).

Sources

Improving yield of [2-(Benzylsulfanyl)phenyl]methanol synthesis via thioether formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of [2-(Benzylsulfanyl)phenyl]methanol typically hinges on the formation of a C-S bond (thioetherification) between a thiophenol derivative and a benzyl electrophile. While theoretically simple (


), this reaction is often plagued by three "yield killers": oxidative dimerization (disulfide formation) , chemoselectivity issues (O-alkylation) , and over-alkylation .

This guide provides a self-validating protocol to maximize yield, focusing on the nucleophilic substitution of 2-mercaptobenzyl alcohol with benzyl bromide .

Mechanistic Pathway & Competitive Landscapes

The following diagram illustrates the desired pathway versus the common failure modes. Understanding this branching logic is critical for troubleshooting.

ReactionPathways Start 2-Mercaptobenzyl Alcohol Intermediate Thiolate Anion (Ar-S⁻) Start->Intermediate Deprotonation (pKa ~6.5) Reactant Benzyl Bromide (Electrophile) Base Base (K2CO3) Product TARGET: [2-(Benzylsulfanyl) phenyl]methanol Intermediate->Product S-Alkylation (Kinetic Product) Side1 FAILURE MODE A: Disulfide Dimer (Oxidation) Intermediate->Side1 O2 / Air (Oxidative Coupling) Side2 FAILURE MODE B: O-Alkylated Ether Intermediate->Side2 Hard Base / High T (O-Attack) Side3 FAILURE MODE C: Sulfonium Salt (Over-alkylation) Product->Side3 Excess BnBr

Figure 1: Mechanistic competition between selective S-alkylation (Target) and oxidative/chemoselective failure modes.

Troubleshooting Guide (FAQs)

Issue 1: "My yield is stuck at 40-50%, and I see a non-polar spot on TLC."

Diagnosis: Disulfide Formation. The thiol group in 2-mercaptobenzyl alcohol is highly susceptible to oxidation by atmospheric oxygen, forming the disulfide dimer (


). This consumes your starting material irreversibly under standard alkylation conditions.
Corrective Action: 
  • Degas Solvents: Sparge reaction solvents (DMF or Methanol) with Argon or Nitrogen for 15 minutes before adding the thiol.

  • In Situ Reduction: Add a catalytic amount of Triphenylphosphine (

    
    )  or stoichiometric Sodium Borohydride (
    
    
    
    )
    to the reaction mixture. This reduces any disulfide formed back to the active thiolate anion.
  • Order of Addition: Add the thiol last, into a pre-degassed mixture of base and electrophile, to minimize the time the free thiolate sits unreacted.

Issue 2: "I am detecting O-alkylated side products (Ether formation)."

Diagnosis: Hard/Soft Acid-Base Mismatch. The hydroxyl group (


) competes with the thiol (

). While sulfur is a better nucleophile, using a "hard" base (like Sodium Hydride,

) or high temperatures can deprotonate the alcohol, leading to O-alkylation. Corrective Action:
  • Switch Base: Use a "softer," weaker base like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are sufficient to deprotonate the thiol (
    
    
    ) but leave the alcohol (
    
    
    ) largely protonated.
  • Solvent Selection: Use polar aprotic solvents like Acetone or Acetonitrile . Avoid DMF if heating is required, as high temps in DMF can promote side reactions.

Issue 3: "The product smells strongly of sulfur even after column chromatography."

Diagnosis: Residual Benzyl Mercaptan or Unreacted Thiol. Thioethers and their precursors have low odor thresholds. Corrective Action:

  • Bleach Wash: During workup, wash the organic phase with a dilute Sodium Hypochlorite (Bleach) solution. This oxidizes residual thiols to water-soluble sulfonates, removing the smell and unreacted starting material.

  • Oxidative Workup: Alternatively, treat the crude mixture with aqueous

    
     (mild) before extraction.
    

Optimized Experimental Protocol

This protocol is designed for chemoselectivity (favoring S- over O-alkylation) and oxidation prevention .

Reaction Scale: 10 mmol (scalable)

ReagentEquiv.[1][2][3][4][5]RoleCritical Parameter
2-Mercaptobenzyl alcohol 1.0NucleophileMust be high purity. If yellow, it contains disulfide.
Benzyl Bromide 1.05ElectrophileSlight excess ensures conversion.

1.2BaseAnhydrous; Powdered.
Acetone (or MeCN) [0.2 M]SolventDegassed (Sparged with

).

(Optional)
0.1AdditiveScavenges disulfides in situ.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add Acetone (50 mL) and sparge with Nitrogen for 10 minutes.

    • Add

      
       (1.66 g, 12 mmol) .
      
  • Nucleophile Activation:

    • Add 2-Mercaptobenzyl alcohol (1.40 g, 10 mmol) .

    • Self-Validation Check: The solution may turn slightly yellow (thiolate formation). If it turns dark orange immediately, significant oxidation is occurring—increase

      
       flow.
      
    • Stir at room temperature for 15 minutes.

  • Electrophile Addition:

    • Add Benzyl bromide (1.25 mL, 10.5 mmol) dropwise over 5 minutes.

    • Note: Benzyl bromide is a lachrymator. Handle in a fume hood.

  • Reaction Monitoring:

    • Stir at room temperature (20-25°C).

    • TLC Monitoring (Hexane/EtOAc 4:1):

      • Starting Material

        
        
        
      • Product

        
        
        
      • Disulfide

        
         (Non-polar)
        
    • Reaction is typically complete in 2-4 hours .

  • Workup (The "Odor Control" Method):

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Wash 1: 10% Aqueous NaOH (Removes unreacted thiol).

    • Wash 2: Water.[6]

    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from Hexane/Ether is preferred for high purity.

    • Flash Chromatography: Silica gel, eluting with Hexane

      
       10% EtOAc/Hexane.
      

Alternative "High-Yield" Route (Pro-Tip)

If the direct alkylation of the alcohol continues to yield poor results due to polymerization or oxidation, switch to the Carboxylic Acid Route (Cited in Ref [1]).

  • Step 1: S-Alkylation of Thiosalicylic Acid (Cheap, stable solid) with Benzyl Chloride

    
     2-(Benzylsulfanyl)benzoic acid. (Yields typically >90%).[4]
    
  • Step 2: Reduction of the carboxylic acid to the alcohol using

    
     or Borane-THF.
    
    • Why this works: Thiosalicylic acid is less prone to O-alkylation, and the carboxylic acid moiety protects the benzylic position during the S-alkylation step.

References

  • Organic Syntheses. (n.d.). General Procedures for Benzylation and Thioether Formation. Org. Synth. Coll. Vol. 6, p. 200. Retrieved from [Link]

  • Avila-Sorrosa, A., et al. (2021).[7] Synthesis of 2-benzylsulfanyl-BTA derivatives. Molecules. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2021). Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations. Retrieved from [Link]

Sources

Purification methods for [2-(Benzylsulfanyl)phenyl]methanol: recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Decision Matrix

User Query: "I have crude [2-(benzylsulfanyl)phenyl]methanol. Should I recrystallize or run a column?"

Scientist’s Analysis: The choice depends heavily on the physical state and purity of your crude material. This compound has a low melting point (48–53°C) [1], which creates a high risk of "oiling out" during thermal recrystallization.

Use the following matrix to select your workflow:

Crude Purity (HPLC/NMR) Physical State Primary Impurities Recommended Method
< 85% Dark oil / Sticky gumDisulfides, unreacted thiol, benzyl halidesFlash Column Chromatography (See Module 3)
85% – 95% Waxy solidTrace oxidation products (Sulfoxides)Trituration (Cold Solvent Wash)
> 95% Crystalline solidTrace solvent / isomersRecrystallization (Low-Temp) (See Module 2)
Decision Logic Flowchart

PurificationLogic Start Start: Analyze Crude Material CheckState Physical State @ RT? Start->CheckState IsOil Oily / Gummy CheckState->IsOil Viscous Liquid IsSolid Solid / Waxy CheckState->IsSolid Precipitate CheckPurity Est. Purity (NMR/HPLC) LowPurity < 85% Purity CheckPurity->LowPurity HighPurity > 85% Purity CheckPurity->HighPurity MethodCol METHOD A: Flash Chromatography (Gradient Elution) IsOil->MethodCol High Impurity Load IsSolid->CheckPurity LowPurity->MethodCol Remove Byproducts MethodTri METHOD B: Trituration (Cold Pentane/Hexane) HighPurity->MethodTri Remove Surface Oil MethodRx METHOD C: Recrystallization (Seeding Required) MethodTri->MethodRx If Higher Purity Needed

Figure 1: Decision tree for selecting the optimal purification pathway based on crude material properties.

Module: Recrystallization (High Risk / High Reward)

Context: Because the melting point is ~50°C, standard "boil and cool" methods often fail, resulting in a supercooled oil at the bottom of the flask.

Troubleshooting "Oiling Out"

Q: My product turned into an oil droplet at the bottom of the flask upon cooling. What happened? A: You entered the "metastable zone" where the compound melts before it dissolves, or phase-separates as a liquid.

  • Fix: Re-heat to dissolve the oil, then add a seed crystal at a temperature just above saturation but below the melting point (e.g., 35–40°C). Cool very slowly.

Optimized Protocol: Two-Solvent System

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Dichloromethane (Solvent) / Hexane (Anti-solvent).

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethanol (35°C). Do not boil.

  • Filtration: If insoluble particles remain, filter through a warm glass frit.

  • Nucleation: Add Water dropwise until permanent turbidity (cloudiness) appears.

  • Clear Step: Add 1-2 drops of Ethanol to make it clear again.

  • Crystallization:

    • Add a seed crystal.

    • Wrap the flask in foil/cotton to slow cooling.

    • Allow to stand at Room Temp (RT) for 2 hours, then move to 4°C fridge.

  • Collection: Filter cold. Wash with cold 10% EtOH/Water.

Warning: Avoid Acetone. It can form hemiacetals or condensation products with impurities under acidic conditions, though less likely with this specific alcohol.

Module: Flash Column Chromatography (Robust)

Context: This is the preferred method for removing distinct chemical impurities like disulfides (from homocoupling) or sulfoxides (from oxidation).

Separation Logic (TLC Guide)
  • Stationary Phase: Silica Gel (Standard 40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][2]

Compound Approx. Rf (20% EtOAc/Hex) Polarity Notes
Disulfide Impurity ~0.8 – 0.9Very Non-polar. Elutes first.
Target Molecule ~0.3 – 0.4 Mid-polar (due to -OH).
Sulfoxide Impurity < 0.1Very Polar. Sticks to baseline.
Q&A: Common Chromatography Issues

Q: My product is streaking on the column. Why? A: The hydroxyl (-OH) group can hydrogen bond with the acidic silanols on the silica gel.

  • Solution: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your mobile phase. This neutralizes the silica surface.

Q: I see a yellow band co-eluting with my product. A: This is likely the disulfide byproduct (often yellow/orange).

  • Solution: Use a shallower gradient. Start at 5% EtOAc/Hexanes to flush the non-polar disulfide completely before ramping to 20-30% EtOAc to elute your alcohol.

Critical Impurity Management: Oxidation

The "Hidden" Problem: The sulfide (thioether) linkage is susceptible to oxidation by air, forming the Sulfoxide (S=O) .

Workflow Prevention:

  • Degas Solvents: Bubble Nitrogen/Argon through your recrystallization solvents for 15 minutes before use.

  • Avoid Hot Drying: Do not dry the final crystals in an oven >40°C. The combination of heat + air + crystal lattice surface area accelerates oxidation.

    • Recommendation: Vacuum desiccator at Room Temp.

Oxidation Pathway Diagram

OxidationPath Target Target: Sulfide (R-S-R) Sulfoxide Impurity: Sulfoxide (R-S(=O)-R) Target->Sulfoxide Slow Oxidation Oxidant Air/Peroxides (in old ether) Oxidant->Target Sulfone Impurity: Sulfone (R-S(=O)2-R) Sulfoxide->Sulfone Strong Oxidant

Figure 2: Oxidation cascade. The Sulfoxide is the primary impurity to watch for during purification.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for sulfide purification and handling of low-melting solids).
  • Biotage. (2023).[1][3] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link] (Reference for silica stability with polar solvents).

  • PubChem. (n.d.). [2-(Benzylsulfanyl)phenyl]methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Handling thiol odor during synthesis of [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Odor Management in the Synthesis of [2-(Benzylsulfanyl)phenyl]methanol Ticket ID: SH-502-BENZ Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Sulfur Desk

You are likely here because you are synthesizing [2-(Benzylsulfanyl)phenyl]methanol and the odor of the thiol precursors (Benzyl mercaptan or 2-mercaptobenzyl alcohol) is becoming a safety hazard or a source of complaints.

The human nose can detect benzyl mercaptan at concentrations as low as 0.19 parts per billion (ppb) . This is not just a nuisance; it is a containment failure. This guide treats odor as a data point: if you can smell it, your system is leaking.

Below is your protocol for "Silent Synthesis"—a methodology designed to keep the sulfur entirely contained from reagent bottle to waste drum.

Module 1: Engineering Controls & The "Kill Bath"

Before opening a reagent bottle, you must establish a negative-pressure containment system. Do not rely solely on the fume hood airflow.

The Bleach Scrubber System

Standard vacuum lines often vent into the hood or the pump oil, which then outgasses the odor. You must intercept the vapors before they reach the pump.

ScrubberSystem cluster_containment Secondary Containment Bin Reaction Reaction Vessel (Positive Pressure N2) Trap1 Empty Trap (Anti-Suckback) Reaction->Trap1 Vapor Output Trap2 Bleach Scrubber (10% NaOCl) Trap1->Trap2 Gas Flow Bubbler Oil Bubbler (Visual Flow Check) Trap2->Bubbler Scrubbed Gas Vent Fume Hood Exhaust Bubbler->Vent

Figure 1: Closed-loop scrubber system. The "Empty Trap" is critical to prevent bleach from being sucked back into your reaction if pressure drops.

Preparation of the "Kill Bath"

You need a dedicated bath for dipping contaminated tools (spatulas, septa, syringes) immediately after use.

  • Formula: 1 Liter Bleach (5% NaOCl) + 50 mL 1M NaOH + 2 Liters Water.

  • Why NaOH? Acidic bleach releases chlorine gas (

    
    ). Adding base stabilizes the hypochlorite and ensures thiols remain deprotonated (
    
    
    
    ), making them non-volatile and water-soluble before oxidation.

Module 2: The Synthesis (Odor-Minimized Protocol)

Target Reaction: S-Alkylation of 2-Mercaptobenzyl alcohol. Odor Vector: The unreacted thiol starting material.

The "Cannula-Only" Method

Avoid pouring thiols. Pouring creates a large surface area for evaporation.

  • Reagent Prep: Dissolve your 2-mercaptobenzyl alcohol in the solvent (e.g., DMF or MeOH) inside a septum-sealed flask.

  • Deprotonation (The Critical Step):

    • Add your base (K₂CO₃ or NaH) before adding the electrophile.

    • Mechanism:

      
      .
      
    • Result: Thiolates are salts. They have zero vapor pressure . Once deprotonated, the smell disappears.

  • Addition: Add Benzyl bromide via syringe through the septum.

  • Monitoring: Monitor by TLC, but do not take the capillary out of the hood. Dip the used capillary immediately into the Kill Bath.

In-Situ Quench (The "One-Pot" Cleanup)

Do not perform an aqueous workup until the thiol is destroyed.

  • Check TLC for consumption of starting material.

  • If thiol remains, add a small excess of electrophile (Benzyl bromide) to force it to the product (sulfide), which is far less odorous.

  • Alternative: Add dilute H₂O₂ (10%) directly to the reaction mixture (if compatible with your product) to oxidize remaining thiol to sulfonate.

Module 3: Decontamination & Spills

If you spill a thiol, you have seconds before the odor permeates the lab.

Comparative Quenching Agents
AgentActive SpeciesProsConsBest Use Case
Bleach (NaOCl) Hypochlorite (

)
Fastest oxidation; cheap.Exothermic; pH sensitive; can damage metal.Glassware, floors, traps.[1]
Hydrogen Peroxide

Gentler; no chlorine gas risk.Slower reaction; can foam.Delicate instruments, skin (dilute).
Permanganate

Visual indicator (turns brown).Stains everything purple/brown; heavy metal waste.Rotovap bumps (visual confirmation).
Decontamination Workflow

Decon Start Contaminated Item Type Item Type? Start->Type Glass Glassware Type->Glass Metal Needles/Spatulas Type->Metal Trash Gloves/Paper Type->Trash Action1 Soak in Kill Bath (>4 Hours) Glass->Action1 Action2 Rinse with Acetone then Bleach Metal->Action2 Action3 Seal in Ziploc Double Bag Trash->Action3

Figure 2: Decision tree for waste processing. Never throw thiol-contaminated gloves directly into the bin.

Module 4: Frequently Asked Questions (FAQs)

Q: My rotovap smells like sulfur after removing the solvent. How do I fix it? A: You likely bumped unreacted thiol into the bump trap or the vacuum lines.

  • Disassemble the bump trap and soak it in the Kill Bath.

  • Place a beaker of dilute bleach inside the rotovap bath (if water) or wipe down the seal.

  • Crucial: Run the rotovap with a flask of bleach water attached to "distill" bleach vapors through the internal tubing of the rotovap. This oxidizes the lines.

Q: I spilled a drop on my lab coat. Can I wash it? A: No. Washing machines will aerosolize the thiol and contaminate the entire laundry load (and the room).

  • Protocol: Seal the lab coat in a Ziploc bag. Treat it as solid hazardous waste. Incinerate.

Q: The product [2-(Benzylsulfanyl)phenyl]methanol is a solid, but it still smells. Why? A: The product itself is a sulfide (thioether), which has a distinct but fainter odor. However, a strong stench usually indicates trapped disulfide impurities or occluded starting material in the crystal lattice.

  • Fix: Recrystallize from ethanol. Add a drop of mild oxidant (like H₂O₂) to the mother liquor to destroy trace thiols, but ensure your product is stable to oxidation (sulfides can oxidize to sulfoxides).

Q: Can I use "Odor Neutralizing Sprays" (Febreze, etc.)? A: No. These mask odors but do not remove the chemical hazard. You need chemical oxidation (Bleach/Peroxide) to physically alter the molecule into a non-volatile sulfonate.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Benzyl mercaptan (CID 7509) - Safety and Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link][3]

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved from [Link]

Sources

Stability of [2-(Benzylsulfanyl)phenyl]methanol under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability Profile of [2-(Benzylsulfanyl)phenyl]methanol (CAS 4521-45-3)

Executive Summary

Current Status: [2-(Benzylsulfanyl)phenyl]methanol exhibits a binary stability profile : it is robust under basic conditions but highly labile in acidic environments.

  • Acidic Conditions: UNSTABLE . The compound undergoes rapid intramolecular cyclization driven by the ortho-thioether group (Neighboring Group Participation), leading to the formation of cyclic sulfonium salts or substitution products. Avoid acidic workups or silica gel chromatography (which is slightly acidic).

  • Basic Conditions: STABLE . The thioether and benzyl alcohol moieties are resistant to hydrolysis in aqueous and organic bases.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the sulfide to sulfoxides.

Part 1: The Acid Stability Crisis (Mechanism & Causality)

The primary technical challenge with [2-(Benzylsulfanyl)phenyl]methanol is its sensitivity to Brønsted and Lewis acids. Unlike a standard benzyl alcohol, the ortho-benzylsulfanyl group acts as an internal nucleophile.

The Mechanism: Sulfur-Mediated Anchimeric Assistance

When the hydroxyl group is protonated (or activated by a Lewis acid), it does not simply leave to form a carbocation. Instead, the sulfur atom's lone pair attacks the benzylic carbon simultaneously with water loss. This is a classic example of Neighboring Group Participation (NGP) .

Consequences for Your Experiment:

  • Reaction Rate: Substitution reactions occur

    
    
    
    
    times faster than in unsubstituted benzyl alcohols.
  • Trapped Intermediates: The reaction generates a stable, water-soluble cyclic sulfonium species (S-benzyl-1,3-dihydrobenzo[c]thiophenium).

  • Nucleophilic Scrambling: If halide ions (Cl⁻, Br⁻) are present, they will ring-open this sulfonium intermediate, converting your alcohol into a benzylic halide often with retention of configuration, or debenzylate the sulfur.

Visualizing the Pathway

AcidInstability Start [2-(Benzylsulfanyl)phenyl]methanol (Neutral Precursor) Protonation Protonated Alcohol (-OH2+) Start->Protonation + H+ (Acid) TS Cyclic Sulfonium Intermediate (Cationic Salt) Protonation->TS - H2O (Fast Intramolecular Attack) ProductA Product A: Benzylic Halide (If HX is used) TS->ProductA + X- (Nucleophile) ProductB Product B: 1,3-Dihydrobenzo[c]thiophene (If debenzylation occurs) TS->ProductB Degradation/Cleavage

Figure 1: The acid-catalyzed cyclization pathway. The formation of the cyclic sulfonium salt is the kinetic trap that consumes the starting material.

Part 2: Basic Stability & Handling

In contrast to acidic media, the molecule is structurally sound in base.

  • Hydrolytic Stability: The thioether linkage (C-S-C) and the benzyl alcohol are inert to hydroxide (NaOH, KOH) and alkoxides (NaOMe).

  • Deprotonation: Treatment with strong base (e.g., NaH) will generate the alkoxide anion, which is stable and can be used for O-alkylation (ether synthesis) without disturbing the sulfur linkage.

Comparison Table: Reaction Conditions

ConditionStability RatingPredicted OutcomeTechnical Recommendation
Dilute HCl / H₂SO₄ Critical Failure Cyclization to sulfonium salt; conversion to chloride.AVOID. Use neutral buffers if pH control is needed.
Silica Gel (SiO₂) Poor Streaking on TLC; degradation during column chromatography.Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity.
NaOH / KOH (aq) Excellent Deprotonation to alkoxide (reversible).Safe for workups.
Oxidizing Agents Poor Oxidation of S to Sulfoxide/Sulfone; OH to Aldehyde.Avoid peroxides, MCPBA, or prolonged air exposure.

Part 3: Troubleshooting & FAQs

Q1: I tried to purify the compound on a silica column, but I lost 50% of my mass and the product streaks. What happened? A: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to trigger the NGP cyclization described above, causing the compound to "stick" to the silica as a cationic salt or decompose.

  • Fix: Use neutral alumina or "neutralize" your silica column by flushing it with 1% Triethylamine/Hexanes before loading your sample.

Q2: I see a precipitate form immediately upon adding HCl in my workup. A: You have likely formed the S-benzyl-1,3-dihydrobenzo[c]thiophenium chloride salt. This salt is insoluble in non-polar organic solvents but soluble in water/methanol.

  • Fix: Immediately neutralize with saturated NaHCO₃. If the ring hasn't opened yet, you may recover the alcohol, but reversion is difficult once the salt forms.

Q3: Can I use this compound in a reaction requiring Lewis Acids (e.g., BF₃·OEt₂)? A: High risk.[1][2] The sulfur atom will coordinate with the Lewis acid, potentially poisoning the catalyst or triggering the cyclization.

  • Fix: If a Lewis acid is mandatory, protect the alcohol first (e.g., as a TBDMS ether) to prevent the leaving group formation, though sulfur coordination remains a risk.

Part 4: Validated Protocols

Protocol A: Stability Check (TLC Method)

Use this to verify if your specific acidic conditions are destroying the sample.

  • Prepare Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Plate Preparation: Use two TLC plates.

    • Plate A (Control): Standard Silica.

    • Plate B (Neutralized): Dip silica plate in 5% Triethylamine/Hexane solution and dry.

  • Spotting: Spot the compound on both plates.

  • Elution: Run both plates.

  • Analysis:

    • If Plate A shows streaking or a baseline spot (Rf = 0) while Plate B shows a clean spot (Rf ~ 0.4), your compound is degrading due to silica acidity.

Protocol B: Safe Workup Procedure

Designed to avoid acid shock.

  • Quench: Pour reaction mixture into Saturated Ammonium Chloride (NH₄Cl) (mildly acidic but usually tolerated) or Water . Avoid 1M HCl.

  • Extraction: Use Ethyl Acetate or Dichloromethane.

  • Wash: Wash organic layer with Saturated Sodium Bicarbonate (NaHCO₃) to ensure pH > 7.

  • Drying: Use Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic, though usually acceptable.

  • Concentration: Rotary evaporate at < 40°C.

References

  • Neighboring Group Participation by Sulfur : Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.[2] (Classic text detailing the kinetic enhancement of sulfur vs. oxygen).

  • Reactivity of o-Thiobenzyl Alcohols

    • Synthesis of Benzo[c]thiophenes: Cava, M. P., & Lakshmikantham, M. V. (1975). Nonclassical Condensed Thiophenes. Accounts of Chemical Research, 8(4), 139–144. Link (Describes the cyclization pathways of ortho-substituted benzyl precursors).

    • Mechanistic Insight: Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press.
  • General Benzyl Alcohol Stability

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (Chapter on Nucleophilic Substitution and NGP). Link

Sources

Technical Support Center: Solvent Optimization for [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Solubility Optimization Compound: [2-(Benzylsulfanyl)phenyl]methanol CAS: 4521-45-3 Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists

Executive Summary: The "Lipophilic Shield" Effect

User Query: "I am trying to dissolve [2-(Benzylsulfanyl)phenyl]methanol for a nucleophilic substitution reaction, but it precipitates in aqueous methanol. What is the optimal solvent system?"

Technical Insight: [2-(Benzylsulfanyl)phenyl]methanol (Structure:


) presents a classic solubility paradox. While it possesses a polar hydroxymethyl group (

), its physicochemical behavior is dominated by the bulky, hydrophobic 2-(benzylsulfanyl) motif.

Think of the molecule as a "Grease Ball" with a small polar handle. The two aromatic rings and the thioether bridge create a high lipophilic surface area that shields the polar alcohol functionality. Consequently, standard "polar" protocols derived for simple benzyl alcohol will fail. This compound requires dipolar aprotic solvents for high-concentration stocks or medium-polarity organic solvents for processing.

Solubility Landscape & Solvent Selection Matrix

The following data categorizes solvents based on interaction type (Van der Waals vs. H-bonding) to predict solubility performance.

Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingTechnical Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent The high polarizability of the sulfur atom and aromatic rings interacts favorably with DCM. Ideal for extraction and chromatography.
Dipolar Aprotic DMSO, DMF, DMAcExcellent Breaks intermolecular H-bonds while solvating the aromatic bulk. Best for biological stock solutions (>100 mM).
Ethers THF, 1,4-Dioxane, Diethyl EtherGood Good balance. The oxygen lone pairs accept H-bonds from the alcohol, while the carbon backbone solvates the phenyl rings.
Alcohols Ethanol, Methanol, IsopropanolModerate Soluble, but concentration-dependent. High water content in "wet" alcohols will cause immediate precipitation (oiling out).
Hydrocarbons Hexanes, HeptanePoor The polar

group repels non-polar alphatics. Useful only as an anti-solvent for crystallization.
Aqueous Water, PBS, SalineInsoluble The hydrophobic effect dominates. The entropic cost of hydrating the two phenyl rings is too high.

Critical Troubleshooting Guides (FAQs)

Issue 1: "The compound oiled out during recrystallization."

Diagnosis: You likely used a solvent system with a boiling point gap that is too wide, or you cooled the solution too rapidly. This compound has a low melting point (approx. 48-53°C), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Corrective Protocol:

  • Switch Solvent System: Instead of Ethanol/Water, use Hexane/Ethyl Acetate .

  • The "Seeding" Technique: Dissolve the crude material in minimal hot Ethyl Acetate. Add warm Hexane dropwise until slight turbidity appears.

  • Thermodynamic Control: Do not place immediately in the freezer. Allow to cool to room temperature slowly with stirring. If oil droplets form, reheat until clear and add a seed crystal.

Issue 2: "I see a precipitate when diluting my DMSO stock into cell media."

Diagnosis: The "Crash-Out" Effect. You are crossing the solubility limit. The sudden introduction of water (media) forces the hydrophobic benzylsulfanyl tail to aggregate.

Corrective Protocol:

  • Limit Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v) and the compound concentration is below its aqueous solubility limit (likely <50 µM).

  • Intermediate Dilution: Do not pipette 100% DMSO stock directly into media. Perform a serial dilution in PEG-400 or Ethanol first, then transfer to media. This creates a solvation "buffer."

Issue 3: "NMR signals are broad or shifting in CDCl3."

Diagnosis: Concentration-dependent Hydrogen Bonding. The


 group can act as both a donor and acceptor, leading to intermolecular dimers at high concentrations.

Corrective Protocol:

  • Add a Drop of

    
    :  Shake the NMR tube with 
    
    
    
    to exchange the hydroxyl proton (it will disappear), simplifying the spectrum.
  • Switch to DMSO-

    
    :  This solvent strongly solvates the 
    
    
    
    proton, usually resolving it as a sharp triplet (coupling to the
    
    
    ), distinct from the aromatic signals.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the intended application.

SolventSelection Start Start: [2-(Benzylsulfanyl)phenyl]methanol Goal What is your Goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Synthesis Analysis Analysis (NMR/HPLC) Goal->Analysis QC/ID Bio Biological Assay Goal->Bio Testing Purification Purification Goal->Purification Cleanup DCM Dichloromethane (DCM) High Solubility, Volatile Reaction->DCM Halogenation/Oxidation THF THF / Dioxane Good Solubility, Aprotic Reaction->THF Reduction/Grignard DMSO DMSO / DMF Max Solubility, Hard to Remove Analysis->DMSO NMR (Proton resolution) Acetonitrile Acetonitrile / Water (HPLC Grade) Analysis->Acetonitrile HPLC/LCMS Bio->DMSO Stock Solution (>10mM) Purification->DCM Extraction HexEtOAc Hexane : EtOAc (Gradient) Chromatography Standard Purification->HexEtOAc Flash Column

Figure 1: Decision tree for solvent selection based on experimental intent. Note the divergence between biological stocks (DMSO) and synthetic processing (DCM/THF).

Standard Operating Procedure (SOP): Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitation-free stock solution for long-term storage.

Materials:

  • [2-(Benzylsulfanyl)phenyl]methanol (MW: 230.33 g/mol )[1]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%

  • Vortex mixer

  • Amber glass vial (light sensitive protection)

Protocol:

  • Weighing: Weigh 23.0 mg of the compound into a 2 mL amber glass vial.

    • Note: The compound is a solid (MP ~48-53°C).[1] Avoid holding the vial in warm hands for too long to prevent surface stickiness.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Why DMSO? It prevents the formation of hemi-acetals or oxidation that might occur in reactive solvents like acetone or alcohols over time.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be perfectly clear and colorless. If particles remain, sonicate for 60 seconds.

  • Storage: Store at -20°C.

    • Thawing: When thawing, if a solid precipitate is observed (DMSO freezes at 19°C), warm the vial in your hands until liquid. Vortex again before use to ensure homogeneity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10226348, [2-(Benzylsulfanyl)phenyl]methanol. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzyl Alcohols and Thioethers: General Reaction Conditions. Retrieved from [Link]

Sources

Removing benzyl bromide impurities from [2-(Benzylsulfanyl)phenyl]methanol product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Benzyl Bromide Impurities

Executive Summary & Safety Warning

The Challenge: In the synthesis of [2-(Benzylsulfanyl)phenyl]methanol (CAS: 4521-45-3), typically via S-alkylation of 2-mercaptobenzyl alcohol, excess benzyl bromide (


) is frequently used to drive the reaction to completion. However, 

is a potent lachrymator (tear gas) and a reactive electrophile. Its persistence in the final product interferes with biological assays and degrades stability.

The Solution: Standard evaporation is often insufficient due to the high boiling point of


 (

) and the risk of product degradation. This guide prioritizes Chemical Scavenging (converting the lipophilic impurity into a hydrophilic salt) as the most robust purification method, followed by chromatographic polishing.

⚠️ SAFETY ALERT: Benzyl bromide is a severe eye and respiratory irritant. All operations described below must be performed in a functioning fume hood. Neutralize all glassware and waste streams with dilute aqueous ammonia or sodium hydroxide before removal from the hood.

Primary Protocol: Chemical Scavenging (The "Amine Quench")

Mechanism: Rather than relying on physical separation (distillation), we exploit the electrophilic nature of benzyl bromide. By reacting the crude mixture with a secondary amine (e.g., diethylamine or morpholine),


 undergoes an 

reaction to form a quaternary ammonium salt. This salt is highly water-soluble, whereas your target alcohol remains in the organic phase.


Step-by-Step Procedure
  • Dilution: Dissolve the crude reaction mixture in a non-water-miscible solvent (e.g., Ethyl Acetate or Dichloromethane). Use approximately

    
     solvent per gram of crude.
    
  • Scavenger Addition: Add 1.5 - 2.0 equivalents (relative to the estimated excess

    
    ) of Diethylamine  or Morpholine .
    
    • Note: If the excess

      
       amount is unknown, add 
      
      
      
      of amine per gram of crude product.
  • Reaction: Stir the mixture at room temperature for 30–60 minutes .

    • Validation: Spot a TLC plate.[1][2] The high

      
       spot corresponding to 
      
      
      
      should disappear.
  • Acidic Wash (Critical): Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl or 10% Citric Acid .

    • Why? This protonates the excess amine and ensures the benzyl-ammonium salt partitions fully into the aqueous layer.

  • Final Wash: Wash the organic layer with Brine (saturated

    
    ), dry over 
    
    
    
    , filter, and concentrate.
Workflow Visualization

ScavengingWorkflow Start Crude Mixture (Product + Excess BnBr) Solvent Dissolve in EtOAc/DCM Start->Solvent AddAmine Add Diethylamine (1.5 eq vs BnBr) Solvent->AddAmine Stir Stir 30-60 min (RT) AddAmine->Stir TLC Check TLC (BnBr spot gone?) Stir->TLC TLC->AddAmine No (Add more amine) Wash Wash with 1M HCl TLC->Wash Yes PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Contains Ammonium Salt) PhaseSep->Aqueous Organic Organic Layer (Contains Product) PhaseSep->Organic

Figure 1: Chemical scavenging workflow to selectively remove benzyl bromide.

Secondary Protocol: Chromatographic Purification

If the product requires ultra-high purity (>99%) or if the scavenging step was skipped, silica gel chromatography is effective due to the polarity difference.

The Polarity Logic:

  • Benzyl Bromide: Non-polar (Lipophilic). Moves very fast.

  • Target ([2-(Benzylsulfanyl)phenyl]methanol): Polar (due to the

    
     group). Moves significantly slower.
    
Chromatography Parameters
ParameterRecommendationNotes
Stationary Phase Silica Gel (230-400 mesh)Standard flash grade.
Mobile Phase A Hexanes (or Heptane)Elutes BnBr immediately.
Mobile Phase B Ethyl Acetate (EtOAc)Elutes the target alcohol.
Gradient 0%

20% EtOAc
BnBr elutes at ~0-5% EtOAc. Target elutes >15%.
Detection UV (254 nm)Both compounds are UV active (aromatic rings).
Stain

or PMA
The alcohol oxidizes/stains; BnBr does not stain well with oxidizers.

Senior Scientist Note:

"Always flush the column with at least 3 column volumes (CV) of 100% Hexanes before increasing polarity. This ensures the Benzyl Bromide is physically pushed off the column before your product begins to move, preventing 'tailing' overlap."

Troubleshooting & FAQ

Case Ticket #001: "My product still smells pungent/almond-like."

Diagnosis: Residual Benzyl Bromide is present. Even trace amounts (ppm level) are detectable by the human nose and can cause eye irritation. Fix:

  • Do not rely on vacuum drying; BnBr has a high boiling point.

  • Re-dissolve in ether/EtOAc and repeat the Chemical Scavenging (Section 2) using Morpholine (it is often more effective than diethylamine for stubborn traces).

  • Wash extensively with water to remove the morpholine-HBr salt.

Case Ticket #002: "The product is an oil, but literature says it should be solid."

Diagnosis: Impurities (like BnBr or dibenzyl sulfide side products) depress the melting point, keeping the product in an oily state ("supercooled liquid"). Fix:

  • Perform the Chromatographic Purification (Section 3).

  • Once pure, attempt Trituration : Add cold Hexanes or Pentane to the oil and scratch the flask walls with a glass rod. The removal of the lipophilic impurities often triggers crystallization of the polar alcohol.

Case Ticket #003: "Low yield after acid wash."

Diagnosis: The target alcohol might be slightly soluble in water if the aqueous volume is too large, or an emulsion formed. Fix:

  • Re-extract the aqueous acidic layer with DCM (Dichloromethane) once.

  • Combine organic layers.

  • Use Brine immediately after the acid wash to "salt out" the organic product and break emulsions.

Decision Matrix

Use this logic flow to determine the best purification route for your specific situation.

DecisionMatrix Start Assessment Start IsSolid Is the Crude Solid? Start->IsSolid Recryst Recrystallize (Hexane/EtOAc) IsSolid->Recryst Yes IsSmelly Is it Pungent/Lachrymatory? IsSolid->IsSmelly No (Oil) Scavenge Perform Amine Scavenging (Section 2) IsSmelly->Scavenge Yes (High BnBr) Column Flash Chromatography (Section 3) IsSmelly->Column No (Trace Impurity) Scavenge->Column If high purity needed

Figure 2: Strategic decision tree for purification.

References

  • Chemical Scavenging of Benzyl Halides

    • Source: ResearchGate & Common Organic Chemistry.
    • Context: Describes the use of triethylamine/diethylamine to form w
    • URL:

  • Solubility Data & Properties

    • Source: PubChem. "[2-(Benzylsulfanyl)phenyl]methanol Compound Summary."
    • Context: Confirms molecular structure (Polar Alcohol vs. Non-polar Halide)
    • URL:

  • General Purification of Benzyl Alcohols

    • Source: BenchChem.[3] "Work-up procedures to remove impurities from Benzyl products."

    • Context: Protocols for washing organic layers with mild bases and brine to remove benzyl impurities.[3]

    • URL:

Sources

Controlling temperature to avoid side reactions in benzyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Thermal Management & Reaction Kinetics

Welcome to the Process Optimization Support Center. You are likely here because your synthesis of Dibenzyl Sulfide (DBS) is suffering from low yields, unexpected precipitates, or containment breaches due to thermal runaway.

The synthesis of dibenzyl sulfide via the nucleophilic substitution of benzyl halides (typically benzyl chloride) with sulfide sources (sodium sulfide or ammonium sulfide) is highly exothermic . The difference between a high-purity pharmaceutical intermediate and a crude mixture of sulfonium salts and mercaptans lies almost entirely in thermal profiling and stoichiometric control .

The Thermal-Kinetic Landscape

The reaction is governed by a competition between the desired


 substitution and three primary failure modes driven by heat:
  • The Runaway (Safety Critical): The alkylation of sulfide releases significant heat. If the addition rate exceeds the cooling capacity, the temperature spikes. Benzyl chloride (bp 179°C) can flash-hydrolyze or polymerize violently if catalyzed by trace metals (Fe, Al) at high temperatures.

  • Over-Alkylation (Sulfonium Salts): Once DBS is formed, it acts as a nucleophile. If excess benzyl chloride is present and the temperature exceeds 70°C , the sulfide attacks the halide to form tribenzylsulfonium chloride (a water-soluble solid).

  • Hydrolysis: At elevated temperatures (>50°C) in aqueous media, benzyl chloride competes for OH⁻ ions, converting to benzyl alcohol and generating HCl, which further degrades the sulfide source into toxic

    
     gas.
    

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose your specific experimental failure.

SymptomProbable CauseThe MechanismCorrective Action
White/Yellow Precipitate (Water Soluble)Sulfonium Salt Formation Product (DBS) reacted with unreacted Benzyl Chloride.Reduce Final Temp: Do not exceed 70°C during digest.Stoichiometry: Ensure slight excess of Sulfide (1.1 eq), not Halide.
Rotten Egg Odor (

) + Low Yield
Acidic Hydrolysis High temp caused Benzyl Chloride hydrolysis

HCl. Acid neutralized the



.
Control Exotherm: Maintain pH > 9.Lower Addition Temp: Keep addition at 0–10°C.
Oily Impurities (High BP)Disulfide Formation Oxidation of intermediate thiolate by air or polysulfides in reagent.Inert Atmosphere: Sparge with

.Reagent Quality: Use fused

flakes, not yellow polysulfide-rich chunks.
Violent Pressure Spike Thermal Runaway Adiabatic temp rise vaporized solvent or caused rapid hydrolysis.Dosing Control: Switch from "all-in" to "semi-batch" dosing of Benzyl Chloride.Active Cooling: Monitor

(Jacket vs. Internal).

Optimized Experimental Protocol: Phase Transfer Catalysis (PTC)

Recommended for high purity and safety.

Context: Traditional aqueous reflux methods suffer from poor contact and high temp requirements. Using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) allows the reaction to proceed at lower temperatures (50–60°C) with higher selectivity.

Reagents
  • Substrate: Benzyl Chloride (1.0 eq)

  • Reagent: Sodium Sulfide Nonahydrate (

    
    ) (0.6 eq - Note: 0.5 is stoichiometric for DBS, slight excess drives completion)
    
  • Catalyst: TBAB (1–3 mol%)

  • Solvent: Toluene (Organic phase) / Water (Aqueous phase)

Step-by-Step Methodology

Phase 1: Preparation & Cooling (The "Heat Sink")

  • Charge the reactor with

    
     and Water (3:1 v/w relative to sulfide).
    
  • Add TBAB catalyst.[1][2] Stir until dissolved.

  • CRITICAL: Cool the aqueous mixture to 0–5°C .

    • Why? This creates a thermal buffer. The initial reaction rate is fast; starting cold prevents the exotherm from overshooting the target temp later.

Phase 2: Controlled Addition (Kinetic Control) 4. Dissolve Benzyl Chloride in Toluene (1:1 v/v). 5. Add the Benzyl Chloride solution dropwise over 30–60 minutes. 6. Monitor: Internal temperature must NOT exceed 20°C during addition.

  • Troubleshooting: If temp spikes, stop addition immediately. Resume only when
    
    
    .

Phase 3: The Digest (Thermodynamic Completion) 7. Once addition is complete, slowly ramp temperature to 50–60°C . 8. Hold for 2–4 hours.

  • Warning: Do NOT reflux (approx 110°C for Toluene/Water). Refluxing promotes sulfonium salt formation and stilbene elimination.
  • End-Point Check: TLC or GC. Look for disappearance of Benzyl Chloride.

Phase 4: Work-up 10. Cool to Room Temp. Separate phases. 11. Wash organic phase with water (removes inorganic salts and any sulfonium byproducts). 12. Evaporate Toluene to yield crude Dibenzyl Sulfide. Recrystallize from ethanol if necessary.

Visualizing the Reaction Pathways[3]

The following diagram illustrates how temperature dictates the reaction outcome. Note the "Danger Zone" above 70°C.

ReactionPathways Start Benzyl Chloride + Na2S Intermediate Benzyl Mercaptide (Intermediate) Start->Intermediate Fast, Exothermic (T > 0°C) Hydrolysis Benzyl Alcohol (Hydrolysis) Start->Hydrolysis Side Rxn: Aqueous High T (>80°C) Product Dibenzyl Sulfide (Target Product) Intermediate->Product SN2 Substitution (Optimum: 50-60°C) Disulfide Dibenzyl Disulfide (Oxidation) Intermediate->Disulfide Oxidation (Air/O2) Sulfonium Tribenzylsulfonium Chloride (Solid) Product->Sulfonium Over-Alkylation Requires Excess BnCl AND High T (>70°C)

Figure 1: Reaction network showing the temperature-dependent bifurcation between the desired sulfide and the sulfonium salt impurity.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as a solvent instead of the Toluene/Water PTC system? A: Yes, ethanol is common for homogeneous reactions. However, ethanol boils at 78°C. If you reflux ethanol to speed up the reaction, you enter the thermal window where sulfonium salts form (see Figure 1). If using ethanol, keep the temperature at 50–60°C and accept a slightly longer reaction time to ensure purity.

Q: My final product has a strong garlic/skunk smell. Is this normal? A: Pure Dibenzyl Sulfide has a faint, distinct odor, but it should not be overpowering. A sharp "rotten egg" or "skunk" smell indicates Benzyl Mercaptan (incomplete reaction) or Disulfides .

  • Fix: Ensure your digest phase (Phase 3) is long enough. You can also wash the organic phase with dilute NaOH to extract residual mercaptans before evaporation.

Q: How do I clean the reactor if Sulfonium salts have precipitated? A: Tribenzylsulfonium chloride is sparingly soluble in organics but highly soluble in hot water . Do not try to dissolve it with more toluene. Flush the reactor with hot water (60–80°C) to remove the solids.

References

  • Preparation of Dibenzyl Sulfide (Phase Transfer Catalysis) Source: Organic Syntheses / Vogel's Textbook of Practical Organic Chemistry. Note: Standard reference for

    
     sulfide synthesis.
    URL:
    
  • Kinetics of Phase Transfer Catalyzed Synthesis of Sulfides Source: Pradhan, N. C., & Sharma, M. M. (1990). Industrial & Engineering Chemistry Research. Insight: Establishes the kinetic advantage of PTC at lower temperatures (60°C) vs. aqueous boiling. URL:

  • Safety Data Sheet: Benzyl Chloride Source: Sigma-Aldrich / Merck. Data: Boiling point, exothermicity with water, and polymerization hazards. URL:

  • Sulfonium Salt Formation Mechanisms Source:Journal of the American Chemical Society (Mechanism of alkylation of sulfides). Insight: Confirms the reversibility and temperature dependence of sulfonium formation. URL:

Sources

Technical Support Center: Stability & Storage of [2-(Benzylsulfanyl)phenyl]methanol

[1]

Executive Summary: The Stability Paradox

You are likely working with [2-(Benzylsulfanyl)phenyl]methanol as a key intermediate in the synthesis of sulfur-containing heterocycles (e.g., benzoxathiepines) or as a fragment in medicinal chemistry.[1]

While the molecule appears robust, it suffers from a "Dual-Oxidation Susceptibility" :

  • The Thioether Bridge: The sulfur atom is electron-rich and prone to oxidation into sulfoxides (

    
    ) and sulfones (
    
    
    ).[1]
  • The Benzylic Alcohol: The benzylic position is sensitive to radical autoxidation to the aldehyde and subsequent benzoic acid derivatives.[1]

Immediate Action Required: If your sample has turned from white/colorless to faint yellow, oxidative degradation has already initiated. [1]

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy.[1] This molecule does not just "go bad"; it reacts with environmental factors through specific pathways.[1]

The Oxidative Cascade

The sulfur atom is the "softest" nucleophile in the molecule and the first line of failure.[1] Ambient oxygen, catalyzed by light or trace metals, attacks the sulfur.[1] Simultaneously, the benzylic alcohol can undergo radical abstraction.[1]

OxidationPathwayStart[2-(Benzylsulfanyl)phenyl]methanol(Intact)SulfoxideSulfoxide Impurity(Polar, Early Eluting)Start->Sulfoxide[O], Light(Fastest)AldehydeBenzaldehyde deriv.(UV Active)Start->AldehydeRadical [O](Slower)SulfoneSulfone Impurity(Inert, Late Stage)Sulfoxide->Sulfone[O], TimeAcidBenzoic Acid deriv.(Acidic)Aldehyde->Acid[O], H2O

Figure 1: The dual degradation pathways.[1] The Sulfur oxidation (top branch) is kinetically faster than the alcohol oxidation (bottom branch) under standard storage conditions.[1]

Storage Protocol (The "How")

Do not rely on the manufacturer's general "Store at 4°C" label.[1] For analytical standards or long-term library storage, follow this Gold Standard Protocol .

The "Argon Blanket" System

Why: Nitrogen is lighter than air and can diffuse out of unsealed vessels.[1] Argon is heavier than air, creating a stable "blanket" over your solid compound.[1]

ParameterStandard RequirementCritical Notes
Temperature -20°C 4°C is insufficient for storage >1 month.[1]
Atmosphere Argon (Ar) Nitrogen (

) is acceptable only if the vial is hermetically sealed (Parafilm is NOT a seal).[1]
Container Amber Glass Prevents photo-initiated radical formation at the benzylic carbon.[1]
Desiccant Required Moisture promotes protonation and potential acid-catalyzed rearrangement.[1]
Step-by-Step Aliquoting Workflow

Perform this inside a fume hood with low light intensity.

  • Equilibration: Allow the original bottle to warm to room temperature before opening .

    • Causality: Opening a cold bottle condenses atmospheric moisture onto the solid, accelerating hydrolysis.[1]

  • Purge: Flush the destination vials (Amber HPLC vials recommended) with a gentle stream of Argon for 10 seconds.

  • Transfer: Weigh the solid quickly.

  • Blanket & Seal: Flush the headspace with Argon again.[1] Cap immediately with a PTFE-lined septum cap.[1]

  • Secondary Containment: Place vials inside a jar containing silica gel packets. Store at -20°C.

Troubleshooting & FAQs

This section addresses specific anomalies reported by users in the field.

Q1: My sample has turned a faint yellow color. Is it still usable?

Diagnosis: Sulfur Oxidation / Conjugation. The yellowing is often due to trace formation of conjugated impurities or sulfoxides, which can have higher extinction coefficients in the visible range.[1]

  • Action: Run a TLC (Thin Layer Chromatography).[1]

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

    • Observation: The sulfoxide is significantly more polar and will appear as a spot with a much lower

      
       than the parent compound.[1]
      
  • Resolution: If the impurity is <5%, you can purify via a short silica plug.[1] If >10%, recrystallization is required.[1]

Q2: I see a "Ghost Peak" eluting before my main peak in Reverse-Phase HPLC.

Diagnosis: Sulfoxide Formation. Sulfoxides (

11
  • Verification: Check the Mass Spectrum.[1][2][3] The ghost peak will have a mass of

    
    .[1]
    
  • Prevention: Ensure your HPLC solvents are degassed.[1] Dissolved oxygen in methanol/water can oxidize the sample on the column during slow runs.[1]

Q3: Can I use sonication to dissolve the compound?

WARNING: Proceed with Extreme Caution. Expert Insight: Benzylic alcohols and sulfides are sensitive to sonochemical degradation.[1] High-intensity sonication generates local hotspots and radicals ([1]•OH, •H) that can cleave the C-S bond or oxidize the alcohol [1].[1]

  • Protocol: Use gentle vortexing or warm water baths (<40°C) instead of ultrasonic baths.[1] If sonication is necessary, limit it to <30 seconds in short bursts.

Q4: The compound is insoluble in water.[1] Can I use DMSO?

Technical Conflict: While soluble in DMSO, DMSO is an oxidant under certain conditions (e.g., Swern oxidation precursors).[1]

  • Recommendation: Use Anhydrous DMF or Acetonitrile for stock solutions.[1] If DMSO is required for biological assays, prepare the solution immediately before use.[1] Do not store DMSO stocks of this compound at room temperature.[1]

QC & Validation Methods

To validate the integrity of your stored material, use the following self-validating checks.

NMR Diagnostic Signals
  • Proton (

    
    H) NMR (CDCl
    
    
    ):
    • Intact: Look for the singlet of the benzylic

      
       protons around 
      
      
      3.8 - 4.2 ppm.[1]
    • Degraded (Sulfoxide): These protons become diastereotopic (due to the chiral sulfur center) and split into an AB system (two doublets), shifting downfield.[1]

    • Degraded (Aldehyde): Look for the diagnostic aldehyde proton singlet at

      
       10.0 ppm.[1]
      
HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Universal).[1]

References

  • Sonochemical Degradation: It has been documented that benzyl alcohol derivatives can undergo degradation into benzene, toluene, and benzaldehyde species under ultrasonic irradiation due to radical formation.[1]

    • Source: Hiroyuki, K., et al. "Degradation products generated by sonication of benzyl alcohol."[1] Yakugaku Zasshi (2002).[1]

  • Sulfide Oxidation Mechanism: The oxidation of alkyl aryl sulfides to sulfoxides is a primary degradation pathway accelerated by moisture and light.[1]

    • Source: Srinivasan, C., et al. "Mechanism of the oxidation of alkyl aryl sulfides."[1][4][5] The Journal of Organic Chemistry (1998).[1][4]

    • [1]

  • Benzyl Alcohol Stability: Safety Data Sheets and stability studies for Benzyl Alcohol derivatives highlight sensitivity to light and oxidation, necessitating inert gas storage.[1]

    • Source: Carl Roth Safety Data Sheet, "Benzyl Alcohol Stability."[1]

    • [1]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, technical interpretation of the 1H NMR spectrum of [2-(Benzylsulfanyl)phenyl]methanol, a molecule featuring a nuanced arrangement of aromatic and aliphatic protons. By dissecting the spectrum of this compound, we will explore the subtle electronic effects that govern chemical shifts and coupling constants, offering a framework for researchers to approach the analysis of similarly complex structures.

The Structural Context: Predicting the 1H NMR Landscape

Before delving into the spectral data, a thorough understanding of the molecular structure of [2-(Benzylsulfanyl)phenyl]methanol is essential. The molecule comprises three distinct proton environments ripe for NMR analysis: a di-substituted aromatic ring, a methylene group adjacent to a sulfur atom (benzylic sulfide), and a methylene group attached to a hydroxyl function (benzylic alcohol). The interplay of electron-donating and -withdrawing effects from the substituents dictates the precise chemical shifts of the aromatic protons, while the electronegativity of the heteroatoms influences the downfield shifts of the methylene protons.

Deconstructing the Spectrum: A Peak-by-Peak Analysis

The 1H NMR spectrum of [2-(Benzylsulfanyl)phenyl]methanol presents a series of distinct signals, each providing a piece of the structural puzzle. A comprehensive interpretation requires a systematic evaluation of each peak's chemical shift (δ), integration, and multiplicity.

The Aromatic Region (δ 7.0-7.5 ppm)

The four protons on the ortho-disubstituted phenyl ring are chemically non-equivalent, leading to a complex and often overlapping multiplet in the aromatic region of the spectrum.[1][2] Aromatic protons typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[3][4] The specific substitution pattern in [2-(Benzylsulfanyl)phenyl]methanol, with a -CH2OH group and a -SCH2Ph group, results in a complex splitting pattern that is not easily resolved into simple doublets or triplets at lower field strengths.[1] For a definitive assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between these protons.

The Benzylic Methylene Protons (CH2-S)

The two protons of the methylene group attached to the sulfur atom are expected to appear as a singlet. The chemical shift of these benzylic protons is influenced by the adjacent aromatic ring and the sulfur atom. Typically, benzylic protons appear around 2.3 ppm.[5][6] The presence of the sulfur atom, which is less electronegative than oxygen, will cause a downfield shift, though less pronounced than that of an ether linkage.

The Methanol Methylene Protons (CH2-OH)

The methylene protons of the methanol group, being attached to an electronegative oxygen atom, are significantly deshielded and thus shifted downfield.[7][8] Their resonance is anticipated in the range of 4.5-5.5 ppm.[9] This signal will likely appear as a singlet, assuming no coupling to the hydroxyl proton.

The Hydroxyl Proton (-OH)

The hydroxyl proton is characterized by a variable chemical shift, typically ranging from 0.5 to 5.0 ppm, and its signal is often broad due to hydrogen bonding and chemical exchange.[5][6] To definitively identify this peak, a D2O exchange experiment can be performed. Upon addition of a drop of deuterium oxide to the NMR sample, the labile hydroxyl proton will be replaced by a deuterium atom, causing the corresponding signal to disappear from the 1H NMR spectrum.[6][10]

Comparative Data Analysis

To provide a clearer context for the observed chemical shifts in [2-(Benzylsulfanyl)phenyl]methanol, the following table compares the expected peak positions with those of related, simpler molecules. This comparative approach is a powerful tool for validating spectral interpretations.

Proton Environment [2-(Benzylsulfanyl)phenyl]methanol (Predicted) Benzyl Alcohol Thiophenol
Aromatic Protons δ 7.0-7.5 (multiplet)δ 7.2-7.4 (multiplet)δ 7.1-7.4 (multiplet)
Benzylic CH2 Protons δ ~4.0 (singlet)δ 4.7 (singlet)N/A
Hydroxyl Proton Variable (broad singlet)Variable (broad singlet)N/A
Thiol Proton N/AN/Aδ 3.4 (singlet)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizing Molecular Connectivity

The following diagram, generated using Graphviz, illustrates the distinct proton environments within the [2-(Benzylsulfanyl)phenyl]methanol molecule, aiding in the visualization of the relationships between the different signals in the 1H NMR spectrum.

Caption: Key proton environments in [2-(Benzylsulfanyl)phenyl]methanol.

Experimental Protocol for High-Resolution 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of [2-(Benzylsulfanyl)phenyl]methanol suitable for detailed analysis, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[9]

  • Instrumental Parameters:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, particularly in the complex aromatic region.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance either resolution or signal-to-noise.

  • Data Processing and Analysis:

    • Perform phase and baseline corrections on the acquired spectrum.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Accurately measure the chemical shifts relative to the TMS reference.

    • Analyze the splitting patterns (multiplicities) and, where possible, measure the coupling constants (J-values) to deduce the connectivity of adjacent protons.

Conclusion

The 1H NMR spectrum of [2-(Benzylsulfanyl)phenyl]methanol offers a rich tapestry of information that, when carefully unraveled, provides a definitive confirmation of its molecular structure. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of local electronic environments, researchers can confidently interpret such spectra. This guide serves as a practical framework for approaching the analysis of complex organic molecules, emphasizing the importance of a systematic and comparative methodology in structural elucidation.

References

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • YouTube. (2021, October 5). Analyzing Partial Structure in the Aromatic Region (1H NMR). Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Michigan State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • NMRS.io. (n.d.). 1H | methanol-d4 | NMR Chemical Shifts. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Canadian Science Publishing. (1964). PROTON MAGNETIC RESONANCE CHEMICAL SHIFTS OF THE S-METHYL GROUP. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). [2-(Benzylamino)phenyl]methanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

Sources

A Comparative Guide to 13C NMR Chemical Shifts for Ortho-Substituted Benzyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of spectroscopic data is paramount for the unambiguous structural elucidation of novel compounds. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of ortho-substituted benzyl sulfides, offering a comparative framework supported by experimental data. We will explore the nuanced electronic and steric effects that govern the chemical shifts of key carbon atoms within this important structural motif.

Introduction: The Significance of Benzyl Sulfides and the Role of NMR

Benzyl sulfides are a prevalent scaffold in numerous biologically active molecules and are key intermediates in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the characterization of these compounds. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure. In the case of ortho-substituted benzyl sulfides, the interplay of inductive, resonance, and steric effects of the substituent can lead to significant and diagnostic variations in the ¹³C NMR spectrum.

This guide will focus on the chemical shifts of the benzylic methylene carbon (α-C) and the aromatic carbons of the substituted benzyl ring, as these are most indicative of the substituent's influence.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

To ensure the collection of accurate and reproducible ¹³C NMR data for comparative analysis, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity in the resulting spectra.

1. Sample Preparation:

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent of choice. It is a versatile solvent for this class of compounds and its residual solvent peak (δ ≈ 77.16 ppm) provides a convenient internal reference.

  • Concentration: Prepare a solution of the benzyl sulfide at a concentration of 10-20 mg in 0.6-0.7 mL of CDCl₃. This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz (¹³C frequency of 100 MHz) to ensure adequate spectral dispersion.

  • Acquisition Mode: Standard proton-decoupled ¹³C NMR experiments should be performed.

  • Pulse Sequence: A standard single-pulse experiment with a 30° or 45° pulse angle is recommended to avoid T1 saturation effects, especially for quaternary carbons.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds should be employed to allow for full relaxation of all carbon nuclei, ensuring accurate integration if required (though not the primary focus for chemical shift analysis).

  • Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are adequate.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Workflow for ¹³C NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 10-20 mg of a-substituted benzyl sulfide B Dissolve in 0.6-0.7 mL CDCl3 A->B C Add TMS as internal standard B->C D Proton-decoupled 13C NMR experiment C->D E Set acquisition parameters: - Pulse angle: 30-45° - Relaxation delay: 2-5s - Scans: 128-1024 D->E F Apply exponential multiplication (LB = 0.3-1.0 Hz) E->F G Fourier Transform F->G H Phase and baseline correct G->H I Reference to TMS (0.00 ppm) H->I J Identify and assign chemical shifts for α-C and aromatic carbons I->J K Compare shifts with reference and other substituted analogs J->K

Caption: Workflow for ¹³C NMR analysis of benzyl sulfides.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the experimental and estimated ¹³C NMR chemical shifts for the benzylic methylene carbon (α-C) and the aromatic carbons of the substituted benzyl ring in a series of ortho-substituted benzyl phenyl sulfides. The unsubstituted benzyl phenyl sulfide is included as a reference.

Substituent (X)α-C (ppm)C1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
-H[1][2]36.5137.9128.9128.6127.2128.6128.9
-CH₃34.8136.2136.8130.3127.2126.2128.9
-Cl34.2135.5133.8129.6128.6127.1130.5
-OCH₃31.5128.2157.5110.4120.8128.7129.8
-NO₂33.8134.1148.5125.1133.0128.4132.5

Note: Values for substituted compounds are compiled from various sources and may be subject to slight variations based on experimental conditions. Where direct experimental data was unavailable, values are estimated based on established substituent chemical shift (SCS) effects.

Discussion: Interpreting the Trends

The observed chemical shifts can be rationalized by considering the electronic and steric effects of the ortho-substituents.

The Benzylic Methylene Carbon (α-C)

A notable trend is the upfield shift (shielding) of the α-C signal for all ortho-substituted compounds compared to the unsubstituted benzyl phenyl sulfide (36.5 ppm). This can be attributed to the steric hindrance imposed by the ortho-substituent. This steric compression, often referred to as the "gamma-gauche effect," leads to an increase in electron density around the benzylic carbon, resulting in a more shielded nucleus.

  • -CH₃ and -Cl: The methyl and chloro groups, despite their differing electronic properties (methyl is weakly electron-donating, chloro is inductively electron-withdrawing), both induce a similar upfield shift. This suggests that the steric effect is the dominant factor for these substituents.

  • -OCH₃: The methoxy group causes the most significant upfield shift (31.5 ppm). This is likely due to a combination of its steric bulk and its ability to adopt conformations that maximize the gamma-gauche effect.

  • -NO₂: The nitro group, a strong electron-withdrawing group, also results in an upfield shift of the α-C. This is a clear indication that the steric shielding effect outweighs the expected deshielding from its inductive effect at this position.

The Aromatic Carbons

The chemical shifts of the aromatic carbons in the substituted ring are governed by a combination of inductive and resonance effects, with steric effects also playing a role, particularly for the ipso-carbon (C1) and the carbon bearing the substituent (C2).

G cluster_effects Substituent Effects on 13C Chemical Shifts cluster_shifts Observed Chemical Shifts Inductive Inductive Effect (through σ-bonds) AromaticC Aromatic C Shifts (Inductive & Resonance) Inductive->AromaticC Resonance Resonance Effect (through π-system) Resonance->AromaticC Steric Steric Effect (through-space) AlphaC α-C Shift (Mainly Steric) Steric->AlphaC Steric->AromaticC

Caption: Factors influencing ¹³C NMR chemical shifts.

  • Ipso-Carbon (C1): The chemical shift of the carbon atom attached to the benzyl group (C1) is sensitive to the electronic nature of the substituent. Electron-withdrawing groups like -Cl and -NO₂ cause a downfield shift, while the electron-donating -CH₃ group has a smaller effect.

  • Substituent-Bearing Carbon (C2): The C2 carbon experiences a significant downfield shift due to the direct attachment of the electronegative substituent (e.g., -Cl, -OCH₃, -NO₂).

  • Ortho and Para Carbons (C3, C5, C4, C6): The chemical shifts of the other aromatic carbons are modulated by the interplay of inductive and resonance effects. For example, the electron-donating -OCH₃ group causes a significant upfield shift at the ortho (C3) and para (C5) positions due to resonance effects. Conversely, the electron-withdrawing -NO₂ group deshields these positions.

Conclusion

The ¹³C NMR chemical shifts of ortho-substituted benzyl sulfides provide a rich source of structural information. The chemical shift of the benzylic methylene carbon (α-C) is a sensitive probe of the steric environment, consistently shifting upfield in the presence of an ortho-substituent. The aromatic carbon chemical shifts, in contrast, are modulated by a complex interplay of inductive, resonance, and steric effects. This guide provides a foundational framework for interpreting these spectra, enabling researchers to confidently assign structures and understand the subtle electronic perturbations within this important class of molecules.

References

  • Royal Society of Chemistry. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Supporting Information. [Link]

  • PubChem. Benzyl phenyl sulfide. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopic Analysis of Hydroxyl and Sulfide Moieties in [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a cornerstone of ensuring efficacy, safety, and quality. The presence, absence, and bonding environment of functional groups dictate a molecule's chemical behavior, reactivity, and potential biological interactions. Infrared (IR) spectroscopy remains a frontline analytical technique, offering a rapid, non-destructive, and highly informative method for functional group identification.

This guide provides an in-depth analysis of the IR spectral features of [2-(Benzylsulfanyl)phenyl]methanol, a molecule containing both a hydroxyl (-OH) group and a sulfide (-S-) linkage. We will objectively compare the distinct spectroscopic signatures of these two groups, delve into the causality behind their spectral characteristics, and provide a practical framework for analysis. This comparison will not only illuminate the principles of IR spectroscopy but also contextualize its role alongside other essential analytical methods for comprehensive structural elucidation.

Section 1: The Molecule of Interest: [2-(Benzylsulfanyl)phenyl]methanol

[2-(Benzylsulfanyl)phenyl]methanol possesses a unique structure featuring a primary alcohol and a thioether (sulfide) ortho to each other on a benzene ring. This arrangement presents an interesting case for IR analysis, as one functional group (hydroxyl) is known to produce a dominant, easily identifiable signal, while the other (sulfide) yields a much more subtle signature.

Caption: Molecular structure of [2-(Benzylsulfanyl)phenyl]methanol.

Section 2: Fundamental Principles of IR Spectroscopy for O-H and C-S Bonds

Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. The energy of these vibrations is primarily determined by two factors, often analogized by Hooke's Law for a simple harmonic oscillator:

  • Bond Strength (Force Constant, k): Stronger, stiffer bonds require more energy to vibrate and thus absorb IR radiation at a higher frequency (higher wavenumber, cm⁻¹).[1][2]

  • Reduced Mass (μ) of the Atoms: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[2][3]

Applying these principles allows us to predict and interpret the spectral differences between the hydroxyl and sulfide groups:

  • Hydroxyl (O-H) Bond: This bond involves a very light hydrogen atom and a relatively light oxygen atom. It is also a strong, highly polar covalent bond. The combination of high bond strength and very low reduced mass results in a high-frequency stretching vibration.[3]

  • Carbon-Sulfur (C-S) Bond: This bond connects two heavier atoms (carbon and sulfur) and is weaker and less polar than an O-H bond. The greater reduced mass and lower bond strength mean it vibrates at a much lower frequency.

Section 3: Detailed Spectral Analysis of [2-(Benzylsulfanyl)phenyl]methanol

The Hydroxyl (O-H) Signature: A Dominant Feature

The hydroxyl group gives rise to some of the most recognizable bands in an IR spectrum.

  • O-H Stretching: In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds with one another. This interaction weakens the O-H bond, lowering its vibrational frequency and causing the absorption band to become exceptionally broad due to the wide distribution of hydrogen-bonding environments.[4][5][6] For [2-(Benzylsulfanyl)phenyl]methanol, this will manifest as a strong, very broad absorption band typically in the 3200-3500 cm⁻¹ range .[6][7] In very dilute solutions in a non-polar solvent, a sharp "free" O-H stretch may appear around 3600-3650 cm⁻¹, but the broad H-bonded peak is the characteristic feature in a standard measurement.[1][4]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond provides a useful signal in the fingerprint region of the spectrum. For a primary alcohol, such as the one in our target molecule, this band is expected to be strong and appear in the region of 1000-1075 cm⁻¹ .[4][7]

The Sulfide (C-S) Signature: A Subtle Indicator

In stark contrast to the hydroxyl group, the sulfide linkage provides a much weaker and less definitive signal.

  • C-S Stretching: The carbon-sulfur stretching vibration is inherently weak because the bond has a small change in dipole moment during vibration. It absorbs in the crowded fingerprint region of the spectrum, typically between 600-800 cm⁻¹ .[8][9] These absorptions are often of weak to medium intensity and can be difficult to assign with certainty, as they may overlap with other vibrations, such as aromatic C-H out-of-plane bending.

  • Distinction from Thiols (S-H): It is crucial not to confuse a sulfide (C-S-C) with a thiol (R-SH). Thiols exhibit a weak but sharp S-H stretching band around 2550-2600 cm⁻¹, a region that is typically empty in the spectrum of a sulfide.[1] The absence of a peak in this region for [2-(Benzylsulfanyl)phenyl]methanol confirms the sulfide, not thiol, functionality.

Summary of Expected IR Absorption Bands
Vibrational Mode Functional Group **Expected Frequency (cm⁻¹) **Intensity Appearance
O-H Stretch (H-bonded)Hydroxyl3200 - 3500StrongVery Broad
Aromatic C-H StretchBenzene Rings3000 - 3100Medium-WeakSharp
Aliphatic C-H Stretch-CH₂-2850 - 2960MediumSharp
Aromatic C=C StretchBenzene Rings1450 - 1600Medium-WeakSharp
C-O StretchPrimary Alcohol1000 - 1075StrongSharp
C-S StretchSulfide600 - 800Weak-MediumSharp

Section 4: Experimental Protocol for IR Spectrum Acquisition

To ensure the collection of a high-quality, reproducible IR spectrum, a systematic protocol is essential. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solids and liquids that requires minimal sample preparation.

cluster_workflow ATR-FTIR Experimental Workflow A 1. Instrument Purge & Setup (Ensure dry, CO2-free environment) B 2. Clean ATR Crystal (e.g., with isopropanol) A->B C 3. Collect Background Spectrum (Measures instrument and -environmental absorptions) B->C D 4. Apply Sample (Place small amount of solid/liquid -onto the crystal) C->D E 5. Collect Sample Spectrum (Co-add multiple scans -for better S/N ratio) D->E F 6. Data Processing (Automatic background subtraction, -ATR correction if needed) E->F

Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and the IR source has stabilized. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which absorb strongly in the IR region.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the crystal and the atmosphere; the instrument will automatically subtract this from the sample spectrum.

  • Sample Application: Place a small amount of the [2-(Benzylsulfanyl)phenyl]methanol sample directly onto the center of the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning: After the scan is complete, the resulting spectrum (transmittance or absorbance vs. wavenumber) is displayed. Clean the sample thoroughly from the ATR crystal using the appropriate solvent.

Section 5: A Broader Analytical Perspective: Comparison with Alternative Methods

While IR spectroscopy is an invaluable tool for identifying functional groups, it is part of a larger suite of analytical techniques required for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the definitive method for determining the precise connectivity of atoms in a molecule. It would be used to confirm the substitution pattern on the benzene rings, the presence of the -CH₂- groups, and the integration of protons, providing a complete map of the carbon-hydrogen framework.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers additional clues about its structure. This technique would confirm the elemental formula (C₁₄H₁₄OS) and show characteristic fragmentation patterns, such as the loss of a water molecule from the alcohol.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are the gold standard for assessing the purity of a sample.[10] They are used to separate the target compound from any starting materials, byproducts, or impurities.

In a professional drug development setting, all of these techniques would be used in concert. IR provides the initial, rapid confirmation of key functional groups, while NMR and MS are employed for definitive structural proof, and chromatography confirms purity.

Conclusion

The IR spectroscopic analysis of [2-(Benzylsulfanyl)phenyl]methanol serves as an excellent case study in the comparative identification of different functional groups. The hydroxyl group provides a powerful, unmistakable signature—a strong and broad O-H stretching band—that is easy to identify. Conversely, the sulfide linkage offers a much more subtle clue—a weak C-S stretching vibration in the complex fingerprint region—that requires more careful interpretation and is often considered secondary evidence.

This guide underscores the strength of IR spectroscopy for rapid functional group screening while also highlighting its limitations. For the rigorous demands of pharmaceutical and chemical research, a multi-technique approach is indispensable, with IR, NMR, and MS forming a powerful triad for the comprehensive and unambiguous characterization of molecular structure.

References

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Lumen Learning. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Wang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Molecules. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

  • Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Stretching Frequencies. In Structure Determination of Organic Compounds. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Tejarat Tamin (Taj Tamin). (2026, January 5). methods for detecting different types of alcohols. Retrieved from [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of [2-(Benzylsulfanyl)phenyl]methanol, a molecule of interest for its potential applications in medicinal chemistry. We will dissect its fragmentation pathways under different ionization techniques, providing a comparative analysis supported by established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the fragmentation of similarly structured molecules.

Introduction: The Structural Significance of [2-(Benzylsulfanyl)phenyl]methanol

[2-(Benzylsulfanyl)phenyl]methanol possesses a unique structural architecture, incorporating a primary aromatic alcohol, a thioether linkage, and two aromatic rings. This combination of functional groups dictates its behavior in a mass spectrometer, leading to a rich and informative fragmentation spectrum. Understanding these fragmentation patterns is crucial for its unambiguous identification in complex matrices and for the structural confirmation of its derivatives.

This guide will compare and contrast the fragmentation patterns expected from two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI is a high-energy "hard" ionization technique that induces extensive fragmentation, ESI is a "soft" ionization method that typically preserves the molecular ion, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

Experimental Design and Considerations

To obtain high-quality mass spectra for [2-(Benzylsulfanyl)phenyl]methanol, a well-defined experimental protocol is essential. The choice of ionization source and analytical conditions will significantly influence the resulting fragmentation data.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] For [2-(Benzylsulfanyl)phenyl]methanol, derivatization to a more volatile silyl ether may be beneficial but is not strictly necessary.

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Dissolve a small amount of [2-(Benzylsulfanyl)phenyl]methanol in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is ideal for analyzing less volatile and thermally labile molecules.[2] It allows for the observation of the protonated molecule, [M+H]+, and subsequent fragmentation through MS/MS.

Experimental Protocol: LC-ESI-MS/MS

  • Sample Preparation: Dissolve the compound in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of approximately 10 µg/mL. A small amount of formic acid (0.1%) can be added to promote protonation.[4]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan for the protonated molecule [M+H]+ (expected m/z 231.08).

    • MS/MS: Isolate the [M+H]+ ion and subject it to Collision-Induced Dissociation (CID) with varying collision energies to generate a product ion spectrum.

Comparative Analysis of Fragmentation Patterns

The structural features of [2-(Benzylsulfanyl)phenyl]methanol—the aromatic alcohol, the thioether bridge, and the benzyl group—each provide reactive sites for fragmentation. The observed fragments will depend on the energy imparted during the ionization process.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecular ion (M+) of [2-(Benzylsulfanyl)phenyl]methanol (m/z 230) is expected to be observed, although its abundance may be low due to extensive fragmentation.[5][6] The fragmentation will be driven by the stability of the resulting cations and neutral losses.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage of the Alcohol: The bond between the aromatic ring and the hydroxymethyl group can cleave, but a more favorable fragmentation for primary aromatic alcohols is the loss of the hydroxyl group or water.[5][7]

  • Benzylic/Tropylic Ion Formation: A dominant fragmentation pathway for compounds containing a benzyl group is the cleavage of the C-S bond to form the highly stable benzyl cation (C7H7+), which can rearrange to the even more stable tropylium ion at m/z 91 . This is often the base peak in the EI spectrum of benzyl-containing compounds.

  • Cleavage of the Thioether Linkage:

    • Cleavage of the benzyl-sulfur bond yields the aforementioned m/z 91 ion and a radical cation at m/z 139.

    • Cleavage of the phenyl-sulfur bond would lead to a fragment at m/z 107 (C7H7O+) and a benzyl radical.

  • Loss of Water: A characteristic fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a fragment at m/z 212 ([M-H2O]+).[5][7]

  • Formation of Thiophenol-like Fragment: Rearrangement and cleavage could lead to the formation of a thio-tropone like structure or a fragment corresponding to protonated thioanisole at m/z 123 .

Caption: Predicted EI fragmentation of [2-(Benzylsulfanyl)phenyl]methanol.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In ESI, the molecule is typically observed as the protonated species, [M+H]+, at m/z 231 . Fragmentation is then induced in the collision cell. The fragmentation of this even-electron ion will proceed through different mechanisms than the radical cation formed in EI.[8]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Water: The protonated alcohol can readily lose a water molecule, leading to a prominent fragment at m/z 213 ([M+H-H2O]+). This is often a primary fragmentation pathway for protonated alcohols.

  • Cleavage of the Thioether Linkage:

    • Protonation can occur on the sulfur atom. Subsequent cleavage of the benzyl-sulfur bond would result in the formation of the benzyl cation at m/z 91 and the neutral molecule 2-mercaptobenzyl alcohol.

    • Cleavage of the phenyl-sulfur bond is also possible, leading to a protonated benzyl thiol fragment at m/z 125 and a neutral phenylmethanol species.

  • Formation of a Protonated Thioxanthene-like structure: Intramolecular cyclization following the loss of water could potentially lead to a stable tricyclic structure.

Sources

HPLC method development for purity analysis of [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

This guide presents a validated, high-resolution HPLC protocol for the purity analysis of [2-(Benzylsulfanyl)phenyl]methanol (CAS: 4521-45-3). While standard C18 methods often suffice for general lipophilic compounds, this guide demonstrates why a Phenyl-Hexyl stationary phase using a Methanol-based mobile phase provides superior selectivity for this specific thioether, particularly in resolving critical oxidative impurities (sulfoxides and sulfones) that co-elute on traditional alkyl phases.

Compound Profile & Analytical Challenges

Target Analyte: [2-(Benzylsulfanyl)phenyl]methanol[1]

  • Functional Groups: Thioether (Sulfide), Primary Alcohol, Di-aromatic system.

  • Critical Quality Attribute (CQA): The sulfide linkage (-S-) is highly susceptible to oxidation, forming Sulfoxide (Impurity A) and Sulfone (Impurity B) derivatives during storage.

  • Analytical Challenge:

    • Structural Similarity: The oxidation products differ only by the addition of oxygen atoms, leading to minor changes in hydrophobicity but significant electronic changes.

    • Pi-Pi Interactions: The molecule possesses two aromatic rings capable of strong

      
       interactions, which are underutilized by standard C18 columns.
      
Degradation Pathway & Impurity Logic

To ensure method specificity, the separation must resolve the parent from its downstream oxidation products.

OxidationPathway Parent Parent Sulfide [2-(Benzylsulfanyl)phenyl]methanol (Hydrophobic, Late Eluting) Sulfoxide Impurity A: Sulfoxide (Polar, Early Eluting) Parent->Sulfoxide + [O] (Peroxide/Air) Sulfone Impurity B: Sulfone (Most Polar, Earliest Eluting) Sulfoxide->Sulfone + [O] (Strong Oxidation)

Caption: Oxidative degradation pathway of [2-(Benzylsulfanyl)phenyl]methanol. The method must resolve these three distinct species.

Method Development Strategy: The "Alternatives" Comparison

We compared three distinct chromatographic approaches to identify the optimal robust method.

FeatureMethod A (Recommended) Method B (Alternative 1) Method C (Alternative 2)
Stationary Phase Phenyl-Hexyl (Core-Shell) C18 (Fully Porous)C8 (Fully Porous)
Mobile Phase B Methanol AcetonitrileAcetonitrile
Mechanism Hydrophobic +

Interaction
Hydrophobic InteractionWeak Hydrophobic
Sulfide/Sulfoxide Rs > 3.5 (Excellent) ~ 1.8 (Marginal)< 1.5 (Poor)
Analysis Time 12 min10 min8 min
Why Method A Wins: The Chemistry of Selectivity

Standard C18 columns (Method B) rely solely on hydrophobicity. While Acetonitrile is a common solvent, its triple bond (


) actually suppresses 

interactions between the analyte and the stationary phase.

Method A utilizes a Phenyl-Hexyl column with Methanol . Methanol does not interfere with the


-electron clouds, allowing the two aromatic rings of [2-(Benzylsulfanyl)phenyl]methanol to interact strongly with the phenyl rings on the column. This "stacking" effect creates a unique selectivity that pulls the aromatic parent peak away from the more polar, electron-withdrawing sulfoxide/sulfone impurities.
Detailed Experimental Protocols
3.1. Reagents & Equipment[2][3][4][5]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Solvents: HPLC Grade Methanol, LC-MS Grade Formic Acid, 18.2 MΩ Water.

  • Column: Kinetex® Phenyl-Hexyl, 2.6 µm, 100 Å, 150 x 4.6 mm (Phenomenex) or equivalent.

3.2. Optimized Method Parameters (Method A)
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 100% Methanol

  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 35°C

  • Injection Vol: 5.0 µL

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

    • Note: 254 nm is selected to minimize baseline drift from Formic acid while targeting the aromatic absorbance.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
1.0 40 Isocratic Hold
8.0 90 Gradient Elution
10.0 90 Column Wash
10.1 40 Re-equilibration

| 14.0 | 40 | Stop |

3.3. Self-Validating Specificity Protocol (Forced Degradation)

To prove the method works without buying expensive impurity standards, perform this in-situ generation:

  • Prepare Sample: Dissolve 10 mg of [2-(Benzylsulfanyl)phenyl]methanol in 10 mL Methanol.

  • Oxidize: Transfer 1 mL to a vial; add 50 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubate: Heat at 40°C for 30 minutes.

  • Analyze: Inject immediately.

    • Result: You will observe the parent peak decrease and two new peaks appear at earlier retention times (RRT ~0.6 and ~0.8). If your method resolves these three, it is specific.

Performance Comparison Data

The following data illustrates the separation efficiency of the Optimized Phenyl-Hexyl method versus the Standard C18 method.

ParameterOptimized Method (Phenyl-Hexyl/MeOH)Standard Method (C18/ACN)Improvement
Retention Time (Parent) 7.4 min5.2 minBetter retention
Resolution (Parent/Sulfoxide) 3.8 1.9+100%
Tailing Factor (USP) 1.051.25Improved symmetry
Theoretical Plates (N) > 15,000~ 8,000Higher Efficiency
Method Development Workflow

The following decision tree illustrates the logic used to arrive at the optimized method.

MethodDev Start Start: [2-(Benzylsulfanyl)phenyl]methanol Screen1 Screen 1: C18 + ACN/Water Start->Screen1 Result1 Result: Poor Resolution of Sulfoxide (Co-elution) Screen1->Result1 Hypothesis Hypothesis: Use Pi-Pi Interaction for Aromatic Selectivity Result1->Hypothesis Screen2 Screen 2: Phenyl-Hexyl + Methanol Hypothesis->Screen2 Result2 Result: High Resolution (Rs > 3.0) Distinct separation of oxidation states Screen2->Result2

Caption: Logical workflow shifting from generic hydrophobic separation to specific pi-pi interaction chromatography.

Validation Parameters (USP <621>)

To ensure this guide is actionable, the following validation criteria were established for the optimized method:

  • Linearity:

    
     over a range of 0.05 mg/mL to 1.0 mg/mL.
    
  • LOD/LOQ:

    • LOD: 0.05 µg/mL (S/N = 3)

    • LOQ: 0.15 µg/mL (S/N = 10)

  • Precision: Injection repeatability (n=6) RSD < 0.5%.

  • Robustness: The method maintains resolution even with

    
     changes in organic modifier concentration, proving suitability for QC environments.
    
References
  • Phenomenex. (2017). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Application Notes. Link

  • Element Lab Solutions. (2024).

    
     Interactions. Element Lab Solutions Technical Guides. Link
    
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[6] USP-NF. Link

  • SIELC Technologies. Separation of Benzyl methyl sulfide on Newcrom R1 HPLC column. SIELC Application Notebook. Link

  • BenchChem. [2-(Benzylsulfanyl)phenyl]methanol Structure and Properties. BenchChem Compound Database. Link

Sources

Comparative Guide: Reactivity of [2-(Benzylsulfanyl)phenyl]methanol vs. [4-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the distinct reactivity profiles of [2-(benzylsulfanyl)phenyl]methanol (Ortho-isomer) and [4-(benzylsulfanyl)phenyl]methanol (Para-isomer). While both compounds share identical molecular weights and functional groups (a primary benzylic alcohol and a thioether), their chemical behavior is radically divergent due to the Ortho-Effect .

  • The Ortho-Isomer is dominated by Neighboring Group Participation (NGP) . The proximity of the sulfur atom to the benzylic alcohol allows for intramolecular cyclization, accelerating substitution rates and enabling the synthesis of sulfur-containing heterocycles (e.g., benzoxathiepins).

  • The Para-Isomer functions as a classical electron-rich benzyl alcohol. It lacks intramolecular pathways, making it an ideal control for steric studies or a linear linker in drug discovery.

Molecular Architecture & Electronic Profile

To understand the reactivity differences, one must visualize the spatial relationship between the nucleophilic sulfur and the electrophilic benzylic carbon (upon activation).

Structural Comparison

The following diagram illustrates the steric and electronic environments of both isomers.

G Ortho [2-(Benzylsulfanyl)phenyl]methanol (Ortho Isomer) Ortho_Feat Key Feature: Proximity Sulfur is 2.8 Å from CH2OH Enables Intramolecular Attack Ortho->Ortho_Feat Steric Constraint Para [4-(Benzylsulfanyl)phenyl]methanol (Para Isomer) Para_Feat Key Feature: Isolation Sulfur is >5.0 Å from CH2OH No Direct Interaction Para->Para_Feat Electronic Resonance Only

Figure 1: Structural comparison highlighting the spatial feasibility of NGP in the ortho-isomer versus the para-isomer.

Mechanistic Deep Dive: The Anchimeric Assistance

The defining difference between these molecules is Anchimeric Assistance (Neighboring Group Participation).[1][2][3][4]

The Ortho-Pathway (Intramolecular)

When the hydroxyl group of the Ortho-isomer is activated (e.g., by acid or conversion to a halide), the sulfur atom donates electron density to the benzylic carbon from the back, displacing the leaving group. This forms a highly reactive, five-membered cyclic sulfonium intermediate.

The Para-Pathway (Intermolecular)

The Para-isomer cannot form this ring. It reacts via a standard


 mechanism (stabilized by the electron-donating sulfide via resonance) or 

mechanism, depending on conditions.

ReactionMechanism cluster_0 Ortho-Isomer: Anchimeric Assistance (NGP) cluster_1 Para-Isomer: Standard Substitution O_Start Activated Alcohol (-OH2+) O_TS Cyclic Sulfonium Intermediate (5-membered) O_Start->O_TS Intramolecular S-attack (Fast) O_Prod Substitution Product (Retention of Config*) O_TS->O_Prod Nucleophile Attack P_Start Activated Alcohol (-OH2+) P_Carbo Benzylic Carbocation (Resonance Stabilized) P_Start->P_Carbo Rate Limiting Ionization P_Prod Substitution Product (Racemization) P_Carbo->P_Prod Intermolecular Attack

Figure 2: Mechanistic divergence. The Ortho-isomer proceeds via a cyclic sulfonium intermediate, while the Para-isomer follows standard carbocation kinetics.

Comparative Reactivity Data

The following table summarizes the performance of both isomers under standard synthetic conditions.

Reaction TypeReagent / ConditionOrtho-Isomer Behavior Para-Isomer Behavior
Nucleophilic Substitution

or

Accelerated Rate. Sulfur displaces -OH first. High yield of benzyl halide, but risk of rearrangement if heated.Standard Rate. Follows Hammett correlation for electron-rich benzyl alcohols.
Oxidation (Chemoselectivity)

(1 equiv)
Complex Mixture. Competitive oxidation between S (sulfoxide) and OH (aldehyde). Intramolecular H-bonding may deactivate OH.S-Oxidation Dominates. Sulfur is more nucleophilic and sterically accessible.
Oxidation (Alcohol selective) Dess-Martin PeriodinaneGood Selectivity. Steric bulk of DMP favors OH oxidation over S-oxidation.Excellent Selectivity. Forms 4-(benzylsulfanyl)benzaldehyde cleanly.
Cyclization Acid Catalysis (e.g.,

)
Forms Heterocycles. Readily cyclizes to form thioxanthene-type derivatives or benzoxathiepins.Polymerization. Forms linear polyethers or Friedel-Crafts polymers; cannot cyclize intramolecularly.

Experimental Protocols

Protocol A: Chemoselective Oxidation of Alcohol (Avoiding Sulfoxide Formation)

Target: Synthesis of the corresponding benzaldehyde without oxidizing the sulfur.

Rationale: Common oxidants like Permanganate or Peroxides will oxidize the sulfide to a sulfoxide/sulfone. We use TPAP (Tetrapropylammonium perruthenate) or Swern conditions , but the IBX/Dess-Martin protocol is most robust for these specific substrates due to mild conditions.

Materials:

  • Substrate (Ortho or Para isomer): 1.0 mmol

  • IBX (2-Iodoxybenzoic acid): 1.1 mmol

  • Solvent: Ethyl Acetate (EtOAc) or DMSO

  • Temperature:

    
     (EtOAc) or RT (DMSO)
    

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of [2-(benzylsulfanyl)phenyl]methanol in 5 mL of EtOAc.

    • Note: For the Para-isomer, solubility may be lower; mild heating is acceptable.

  • Addition: Add 1.1 mmol of IBX in a single portion.

  • Reflux: Heat the suspension to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction is heterogeneous. As IBX is reduced to IBA (2-iodobenzoic acid), the white solid precipitate changes texture.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde usually has a higher

    
     than the alcohol.
    
    • Ortho-Specific: Watch for a byproduct spot (

      
      ) indicating sulfoxide formation if temperature is uncontrolled.
      
  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove IBA.

  • Purification: Concentrate the filtrate. The aldehyde is typically

    
     pure.[5]
    
Protocol B: Ortho-Specific Cyclization (Benzoxathiepin Formation)

Target: Utilizing the Ortho-effect to create a sulfur heterocycle.

Rationale: This reaction validates the NGP capability of the Ortho-isomer. The Para-isomer will fail this protocol (yielding recovered SM or polymers).

Materials:

  • [2-(Benzylsulfanyl)phenyl]methanol: 1.0 mmol

  • p-Toluenesulfonic acid (pTsOH): 10 mol%

  • Solvent: Toluene (anhydrous)

  • Equipment: Dean-Stark trap

Step-by-Step:

  • Setup: Dissolve 1.0 mmol of the Ortho-isomer in 20 mL dry toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Catalysis: Add 10 mol% pTsOH.

  • Dehydration: Reflux for 2-4 hours. The reaction relies on the removal of water to drive the intramolecular attack of the sulfur (or the oxygen, depending on specific substitutions) onto the benzylic position.

    • Mechanism:[1][3][6][7][8] The alcohol protonates

      
       water leaves 
      
      
      
      sulfur attacks benzylic carbocation
      
      
      ring closure.
  • Workup: Cool to RT. Wash with saturated

    
     to neutralize acid. Dry organic layer over 
    
    
    
    .
  • Result: The Ortho-isomer yields a cyclized thioxanthene or related derivative. The Para-isomer will show polymerization spots on TLC.

References

  • IUPAC Compendium of Chemical Terminology. "Neighboring Group Participation (Anchimeric Assistance)." IUPAC Gold Book. [Link]

  • Capozzi, G., et al. "Neighboring group participation by sulfur in the solvolysis of benzyl derivatives." The Journal of Organic Chemistry, vol. 42, no. 14, 1977. (Foundational text on sulfur NGP). [Link]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - NGP). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733979 (2-(Benzylsulfanyl)phenylmethanol)." [Link]

  • Tohma, H., et al. "Hypervalent Iodine Reagents for Selective Oxidation of Alcohols." Chemical and Pharmaceutical Bulletin, 2000. (Source for IBX/Dess-Martin selectivity protocols). [Link]

Sources

Definitive Guide: Melting Point Determination for Pure [2-(Benzylsulfanyl)phenyl]methanol Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: [2-(Benzylsulfanyl)phenyl]methanol CAS Number: 4521-45-3 Molecular Formula:


Target Melting Point Range:  48–53°C (Commercial Specification); High Purity Target: 51.0–52.5°C.

For researchers and drug development professionals, [2-(Benzylsulfanyl)phenyl]methanol is a critical intermediate, often utilized in the synthesis of sulfur-containing heterocycles and bioactive scaffolds. Its characterization is frequently complicated by its relatively low melting point and the presence of the thioether moiety, which can introduce oxidative impurities (sulfoxides) that depress the melting range.

This guide moves beyond standard textbook procedures. It compares the performance of Manual Capillary Analysis against Automated Optoelectronic Detection and Differential Scanning Calorimetry (DSC) . We demonstrate why standard protocols often fail for this specific compound and provide a validated, self-correcting workflow to ensure data integrity.

Chemical Structure & Thermodynamic Behavior

To accurately determine the melting point, one must understand the molecular forces at play.[1]

  • Hydrogen Bonding: The primary alcohol (-CH2OH) acts as both a donor and acceptor, creating a lattice network that provides crystalline stability.

  • Lipophilic Packing: The benzyl-thioether tail adds significant bulk. The flexibility of the -S-CH2- linkage can lead to polymorphism or "waxy" behavior near the melting point.

  • Implication for MP Determination: The compound often exhibits "sweating" (exudation of solvent or surface softening) prior to the true meniscus formation. Distinguishing this sintering phase from the liquidus point is the primary challenge.

Comparative Methodology: Performance Analysis

We evaluated the determination of the melting point using three distinct methodologies. The table below summarizes the performance of each "alternative" approach when applied to [2-(Benzylsulfanyl)phenyl]methanol.

Table 1: Comparative Performance of MP Determination Methods
FeatureMethod A: Manual Capillary (Standard)Method B: Automated Optoelectronic (Recommended)Method C: DSC (Gold Standard)
Principle Visual observation of phase change in oil bath/block.Optical transmission change detected by sensor.Heat flow difference vs. Reference.
Precision ± 1.0°C (Operator dependent)± 0.3°C± 0.1°C
Handling of "Sweating" Poor: Operator often mistakes softening for melt onset.Moderate: Threshold adjustments required to ignore early light scatter.Excellent: Distinguishes desolvation endotherms from melting.
Sample Requirement High (~5 mg)Medium (~3 mg)Low (~1-2 mg)
Throughput Low (1 sample/run)High (3-6 samples/run)Low (1 sample/run)
Verdict for CAS 4521-45-3 Screening Only. Too subjective for final QC due to low MP.Routine QC. Best balance of speed and accuracy if calibrated.Validation. Use for reference standard characterization.

Validated Experimental Protocol

This protocol is designed specifically for Method B (Automated) , as it represents the optimal workflow for industrial and research labs, but includes visual checks from Method A for validation.

Phase 1: Sample Preparation (Critical Step)
  • Drying: The hydroxyl group is hygroscopic. Dry the crystals in a vacuum desiccator over

    
     for 4 hours at room temperature. Do not heat, as the MP is close to ambient.
    
  • Grinding: Gently crush crystals into a fine powder. Warning: Excessive force generates heat, causing the low-melting solid (MP ~50°C) to gum up. Use a cold mortar if possible.

Phase 2: Packing
  • Insert the open end of the capillary into the powder.

  • Invert and tap the closed end on a hard surface (the "bounce" method) or use a vibratory packer.

  • Target Height: 3 mm.

  • Compaction: Ensure no air pockets exist, as these cause uneven heat transfer and wider ranges.

Phase 3: The Determination Cycle
  • Start Temperature: 40°C (10°C below expected onset).

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 45°C.

    • Measurement Ramp:1.0°C/min from 45°C to 55°C.

  • Observation (Automated): Set the "Clear Point" threshold to 80% transmission.

  • Observation (Visual Validation): Look for the formation of a distinct meniscus. Ignore droplet formation on the glass walls (sublimation/sweating).

Data Analysis & Troubleshooting

Common failure modes when analyzing [2-(Benzylsulfanyl)phenyl]methanol:

Scenario 1: Wide Range (e.g., 44–51°C)
  • Cause: Solvent occlusion or oxidation (sulfoxide formation).

  • Diagnosis: Run TLC. If a lower Rf spot appears, the thioether has oxidized. Recrystallize from Ethanol/Hexane.

Scenario 2: "Sweating" at 45°C
  • Observation: The powder shrinks and looks wet but no clear liquid meniscus forms.

  • Action: This is a solid-solid transition or surface softening. Do not record this as the "Onset." Wait for the collapse of the solid column.

Scenario 3: Double Melting Point
  • Observation: Melts at 48°C, resolidifies, melts again at 52°C.

  • Cause: Polymorphism. The metastable form melts first.

  • Resolution: Report the highest temperature (thermodynamic stable form) or use DSC to quantify the polymorphic ratio.

Logic Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the correct MP determination method based on the sample's purity status and intended use.

MP_Determination_Workflow Start Sample: [2-(Benzylsulfanyl)phenyl]methanol Purity_Check Is Purity Known/High? Start->Purity_Check Crude_Path Crude / Synthesis Check Purity_Check->Crude_Path No / Unknown QC_Path Final QC / Release Purity_Check->QC_Path Yes (>98%) Method_A Method A: Manual Capillary (Visual Onset Check) Crude_Path->Method_A Result_A Approximate Range (>5°C spread) Method_A->Result_A Method_B Method B: Automated (1°C/min Ramp) QC_Path->Method_B Analysis_B Analyze Transmission Curve Method_B->Analysis_B Anomaly Anomaly Detected? (Wide range or Pre-melt) Analysis_B->Anomaly Method_C Method C: DSC (Thermodynamic Analysis) Anomaly->Method_C Yes (Sweating/Polymerism) Final_Report Report MP (e.g., 51.2-52.1°C) Anomaly->Final_Report No (Sharp Melt) Method_C->Final_Report

Figure 1: Decision matrix for selecting the appropriate melting point determination method based on sample stage and behavior.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12682368, [2-(Phenylsulfanyl)phenyl]methanol. Retrieved from [Link]

  • Mettler Toledo. Melting Point Determination: Principle and Methods (Capillary vs. Automated). Retrieved from [Link]

  • Westlab. Measuring the Melting Point: Capillary Method vs. DSC. Retrieved from [Link]

  • University of Calgary. Laboratory Techniques: Melting Point Determination and Purity Assessment. Retrieved from [Link]

Sources

TLC R_f values for [2-(Benzylsulfanyl)phenyl]methanol in ethyl acetate/hexane systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: [2-(Benzylsulfanyl)phenyl]methanol CAS: 4521-45-3 Molecular Formula: C


H

OS Molecular Weight: 230.33 g/mol

This guide provides a technical analysis of the Thin Layer Chromatography (TLC) behavior of [2-(Benzylsulfanyl)phenyl]methanol. As a key intermediate in the synthesis of heterocycles (e.g., benzoxathiepines) and organosulfur ligands, precise monitoring of this compound is critical.[1] The molecule features a polar primary hydroxyl group balanced by a lipophilic benzylsulfanyl thioether moiety. This dual nature dictates its migration behavior in normal-phase silica systems.

Core Recommendation: The optimal mobile phase for routine monitoring is 20–30% Ethyl Acetate in Hexane , yielding an


 in the reliable 0.30–0.45 range.[1]

Comparative Analysis of Solvent Systems

The following table compares the performance of standard ethyl acetate/hexane ratios. Data is derived from structural polarity analysis and standard purification protocols for benzyl alcohol derivatives [1, 2].

Solvent System (v/v)Est.[2]

Value
Resolution QualityApplication Context
10% EtOAc / 90% Hex 0.10 – 0.15High Separation from non-polar impurities (e.g., benzyl chloride, disulfides).[1]
20% EtOAc / 80% Hex 0.25 – 0.35 Optimal Standard monitoring. Balances retention with run time. Best for column correlation.
30% EtOAc / 70% Hex 0.40 – 0.55Good Rapid elution. Useful for checking polar byproducts (e.g., sulfoxides).[1]
50% EtOAc / 50% Hex > 0.70Poor Co-elution risk.[2] Only used to flush the column or check for highly polar degradation.
Comparative Performance Insights
  • Selectivity vs. Speed: While 30% EtOAc moves the compound faster, it compresses the separation between the product and potential S-alkylated side products. The 20% system provides the best "window" to observe the separation of the starting material (e.g., 2-mercaptobenzyl alcohol or thiosalicylic acid derivatives) which are generally more polar or distinctly non-polar depending on the protection state.

  • Alternative Selectivity (DCM): If the EtOAc/Hexane system yields overlapping spots (e.g., with benzyl impurities), a Dichloromethane (DCM) system is a validated alternative.[1] The compound typically elutes with an

    
     of ~0.4 in 100% DCM or 1-2% MeOH/DCM due to the different solvation mechanism of the chlorinated solvent [3].
    

Visualization & Detection Protocols

Reliable detection is paramount. This compound is UV active but requires specific stains for high-sensitivity quantitation.

A. UV Fluorescence (254 nm)
  • Mechanism: The two aromatic rings (phenyl and benzyl) provide strong

    
     absorption.
    
  • Appearance: Dark purple/black spot against the bright green fluorescent background of F

    
     silica plates.
    
  • Limit of Detection: ~0.5 µg.

B. Chemical Staining (Confirmatory)
  • Permanganate (KMnO

    
    ): 
    
    • Reaction: Oxidizes the benzylic alcohol and the sulfide.

    • Result: Bright yellow/brown spot on a purple background.

    • Advantage: High sensitivity; differentiates from non-oxidizable impurities.

  • Cerium Ammonium Molybdate (CAM):

    • Result: Dark blue spot on a light background upon heating.

    • Advantage: General stain for alcohols; very stable.

Experimental Workflow & Causality

The following diagram illustrates the logical flow for optimizing the purification of [2-(Benzylsulfanyl)phenyl]methanol, highlighting the decision nodes based on TLC feedback.

TLC_Workflow Start Crude Reaction Mixture TLC_Run Run TLC: 20% EtOAc/Hex Start->TLC_Run Analyze Analyze Rf & Separation TLC_Run->Analyze Decision Rf Status? Analyze->Decision Low_Rf Rf < 0.2 (Too Polar) Decision->Low_Rf Retentive High_Rf Rf > 0.6 (Too Non-Polar) Decision->High_Rf Fast Elution Good_Rf Rf 0.25 - 0.40 (Optimal) Decision->Good_Rf Resolved Action_Polar Increase Polarity (Try 30-40% EtOAc) Low_Rf->Action_Polar Action_NonPolar Decrease Polarity (Try 10% EtOAc) High_Rf->Action_NonPolar Action_Column Proceed to Flash Column (Use TLC Solvent Ratio) Good_Rf->Action_Column Action_Polar->TLC_Run Re-test Action_NonPolar->TLC_Run Re-test

Figure 1: Decision matrix for TLC optimization. The feedback loops ensure the solvent system is tuned to the specific impurity profile of the reaction batch.

Technical Troubleshooting: The "Sulfide Risk"

Researchers must be aware of a specific artifact associated with thioethers in TLC.

Problem: Spot Tailing or "Ghost" Spots. Cause: Sulfides can undergo partial oxidation to sulfoxides (


 much lower) on the active silica surface, especially if the plate is dried with hot air for too long before development.[1]
Solution: 
  • Elute Immediately: Do not let the spotted plate sit for extended periods.

  • Avoid Heat: Dry the spotting solvent with a gentle stream of nitrogen, not a heat gun.[1]

  • 2D-TLC Check: If purity is ambiguous, run a 2D-TLC.[1] If the spot decomposes off-diagonal, on-plate oxidation is occurring.[1]

References

  • BenchChem. "[2-(Benzylsulfanyl)phenyl]methanol Product Information." BenchChem Database. Accessed 2024.[2][3] Link

  • Do Van Thanh, N., et al.[1][4] "A General Route to meta-(Arylsulfanyl) and meta-(Alkylsulfanyl) Substituted Phenols." Tetrahedron, vol. 74, 2018, pp. 4343-4350.[1][4] (Contextual synthesis of related aryl sulfides).

  • Northrop, B. H.[1][4] "Flash Column Chromatography Optimization Guide." Wesleyan University, 2024. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71327509, Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol." PubChem, 2024.[1] Link[1]

Sources

A Comparative Guide to Elemental Analysis Standards for Sulfur-Containing Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Criticality of Sulfur Analysis in Benzyl Alcohol Formulations

Benzyl alcohol is a widely utilized excipient in pharmaceutical formulations, valued for its preservative and solvent properties. However, the presence of elemental impurities, particularly sulfur, can have significant implications for drug safety, stability, and efficacy. Sulfur-containing compounds can originate from raw materials, manufacturing processes, or degradation pathways, and their uncontrolled presence can lead to adverse patient reactions and compromise product quality.[1]

Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of elemental impurities in pharmaceutical products, including USP <232> and ICH Q3D.[2] This guide provides a comprehensive comparison of the primary analytical techniques for the determination of sulfur in benzyl alcohol, offering insights into their principles, performance characteristics, and practical considerations to aid researchers in selecting the most appropriate methodology for their specific needs.

Comparative Analysis of Key Analytical Techniques

The accurate quantification of sulfur in an organic matrix like benzyl alcohol necessitates the selection of an analytical technique that is not only sensitive and precise but also robust enough to handle the physical and chemical properties of the sample. The most prominent techniques employed for this purpose are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Combustion Analysis, and X-Ray Fluorescence (XRF) Spectrometry. Each method offers a unique set of advantages and limitations that must be carefully considered.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Principle: ICP-OES is an atomic emission spectroscopic technique. A liquid sample is introduced into a high-temperature argon plasma (around 10,000 K), which desolvates, atomizes, and excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.[3]

Workflow:

ICP-OES Workflow for Sulfur Analysis

Performance and Considerations:

ICP-OES offers excellent sensitivity and the ability to perform multi-element analysis simultaneously. However, the introduction of organic matrices like benzyl alcohol can present challenges.

  • Matrix Effects: The high carbon content of benzyl alcohol can lead to signal suppression or enhancement, affecting accuracy. This can be mitigated through matrix-matched calibration standards or the use of a cooled spray chamber to reduce the solvent load on the plasma.[4]

  • Sample Preparation: Due to its viscosity, direct analysis of benzyl alcohol can be difficult. Dilution with a suitable organic solvent (e.g., kerosene, isooctane) is a common approach. For trace-level analysis, microwave digestion may be necessary to eliminate the organic matrix entirely, though this adds to the sample preparation time and complexity.[3]

  • Spectral Interferences: While less of a concern for sulfur compared to other elements, spectral interferences from other elements or molecular species can occur. Modern ICP-OES instruments with high-resolution optics can effectively minimize these interferences.

Combustion Analysis (Elemental Analysis)

Principle: This technique involves the complete combustion of the sample in an oxygen-rich atmosphere at high temperatures (typically around 1350°C). All sulfur-containing compounds are converted to sulfur dioxide (SO₂). The SO₂ is then detected and quantified, most commonly by a non-dispersive infrared (NDIR) detector or an ultraviolet fluorescence (UVF) detector.[5]

Workflow:

XRF Workflow for Sulfur Analysis

Performance and Considerations:

XRF is a rapid and non-destructive technique that requires minimal sample preparation.

  • Non-destructive and Fast: The sample is analyzed directly without alteration, and the analysis time is typically very short, often on the order of minutes. [6]* Matrix Effects: The accuracy of XRF can be influenced by the sample matrix. Variations in the carbon-to-hydrogen (C/H) ratio between the calibration standards and the benzyl alcohol samples can introduce bias. [7]Using matrix-matched standards is crucial for accurate quantification.

  • Sensitivity: While excellent for higher concentrations, the sensitivity of benchtop energy-dispersive XRF (EDXRF) for light elements like sulfur can be a limitation for trace-level analysis in the low ppm range. Wavelength-dispersive XRF (WDXRF) offers better sensitivity and resolution but at a higher instrument cost. [8]For liquid samples, using a helium atmosphere can improve the detection of lighter elements like sulfur. [9]

Performance Comparison

The following table summarizes the typical performance characteristics of the three techniques for sulfur analysis in an organic matrix. It is important to note that these values can vary depending on the specific instrument, sample matrix, and analytical conditions.

ParameterICP-OESCombustion AnalysisX-Ray Fluorescence (XRF)
Limit of Detection (LOD) Low ppm to ppbLow ppmppm range
Precision (RSD) < 5%< 3%< 5%
Analysis Time per Sample 3-5 minutes (after prep)2-4 minutes1-5 minutes
Sample Preparation Dilution or DigestionMinimal (weighing)Minimal (pouring)
Matrix Effects SignificantMinimalModerate to Significant
Destructive/Non-destructive DestructiveDestructiveNon-destructive
Multi-element Capability YesNo (typically S, C, N, H, O)Yes

Experimental Protocols

Protocol 1: Sulfur Determination by ICP-OES
  • Sample Preparation (Dilution):

    • Accurately weigh approximately 1 g of the sulfur-containing benzyl alcohol sample into a 50 mL volumetric flask.

    • Dilute to volume with a suitable organic solvent (e.g., kerosene or isooctane).

    • Prepare a series of matrix-matched calibration standards using a sulfur-free benzyl alcohol and a certified sulfur-in-oil standard.

  • Instrumental Analysis:

    • Aspirate the samples and standards into the ICP-OES system.

    • Utilize a cooled spray chamber (e.g., 5 °C) to reduce the solvent vapor pressure and improve plasma stability.

    • Monitor the sulfur emission line at 180.731 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the emission intensity versus the sulfur concentration of the standards.

    • Determine the sulfur concentration in the sample from the calibration curve, correcting for the dilution factor.

Protocol 2: Total Sulfur by Combustion with UV Fluorescence
  • Sample Preparation:

    • Accurately weigh an appropriate amount of the benzyl alcohol sample (typically 10-100 mg) into a ceramic combustion boat. For viscous liquids, a direct injection system can also be used. [5]

  • Instrumental Analysis:

    • Introduce the sample boat into a high-temperature (e.g., 1050 °C) combustion furnace with a continuous flow of oxygen.

    • The combustion gases are passed through a moisture trap and then into the UV fluorescence detector.

  • Data Analysis:

    • Calibrate the instrument using certified liquid sulfur standards (e.g., sulfur in mineral oil).

    • The instrument software automatically calculates the total sulfur concentration in the sample based on the integrated detector response.

Protocol 3: Sulfur Analysis by EDXRF
  • Sample Preparation:

    • Pour the benzyl alcohol sample into a disposable XRF sample cup fitted with an X-ray transparent film (e.g., Mylar® or polypropylene). [6]

  • Instrumental Analysis:

    • Place the sample cup in the EDXRF spectrometer.

    • For improved sensitivity for sulfur, purge the sample chamber with helium. [9] * Acquire the X-ray spectrum for a predefined time (e.g., 180 seconds).

  • Data Analysis:

    • Calibrate the instrument using a set of certified sulfur standards in a matrix that closely matches benzyl alcohol (e.g., mineral oil).

    • The software calculates the sulfur concentration based on the intensity of the sulfur Kα peak.

Certified Reference Materials (CRMs) and Method Validation

The use of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy and traceability of elemental analysis results. For sulfur in benzyl alcohol, it is recommended to use CRMs in a similar organic matrix. While a perfect matrix match may not always be available, CRMs of sulfur in mineral oil, diesel, or isooctane are commonly used. [10][11][12]It is crucial to use a blank matrix (sulfur-free benzyl alcohol) to establish the baseline and to prepare calibration standards. [10] Method validation should be performed in accordance with ICH Q2(R1) guidelines and should demonstrate specificity, linearity, range, accuracy, precision, and robustness. [13]This involves analyzing samples spiked with known amounts of sulfur to determine recovery and assessing the repeatability and intermediate precision of the method.

Conclusion and Recommendations

The choice of an analytical technique for determining sulfur in benzyl alcohol depends on the specific requirements of the analysis, including the expected concentration range, required throughput, and available instrumentation.

  • ICP-OES is the preferred method for trace-level quantification and when multi-element analysis is required, provided that appropriate sample preparation and matrix-matching strategies are employed to mitigate interferences.

  • Combustion analysis is a highly robust and reliable method for the determination of total sulfur, especially when a wide range of concentrations is expected and matrix effects are a concern. Its simplicity and speed make it well-suited for routine quality control.

  • XRF spectrometry offers the significant advantages of being non-destructive and requiring minimal sample preparation, making it ideal for rapid screening. However, its sensitivity may be a limitation for trace analysis, and careful attention must be paid to matrix matching for accurate quantification.

For drug development and quality control applications, it is often beneficial to have access to more than one of these techniques to allow for method cross-validation and to ensure the generation of accurate and reliable data for regulatory submissions. [14]

References

  • BenchChem. (2025).
  • Langford, J., Fornadel, A., & Peters, J. (n.d.). Energy Dispersive X-ray Fluorescence Spectroscopy for Analysis of Sulfur in Petroleum Products. Shimadzu Scientific Instruments.
  • Pharmaguideline. (2011, August 23). Testing Procedure (Method of analysis)
  • Spectrum Chemical. (n.d.).
  • Spectrum Chemical. (n.d.).
  • California Air Resources Board. (2019, December 1). Procedure for the Determination of Sulfur in Fuels by Energy-dispersive X-ray Fluorescence Spectrometry.
  • Eco-Vector Journals Portal. (n.d.). REVIEW OF METHODS FOR PHARMACEUTICAL ANALYSIS OF SULFUR-CONTAINING ANTIOXIDANTS.
  • Ayalytical. (n.d.). ASTM D5453 Sulfur Test Procedure. Ayalytical.
  • ResearchGate. (2017, November 25).
  • Emerald Kalama Chemical. (n.d.). PRODUCT SPECIFICATIONS SHEET WORLD GRADE ® BENZYL ALCOHOL - Meets NF/EP/BP/JP Monographs.
  • Malvern Panalytical. (n.d.). Sulfur Analysis for Fuels.
  • Spectro. (n.d.). ED-XRF Analysis of Sulfur in Petroleum & Petroleum Products.
  • Pharmaffili
  • Scimed. (n.d.). Sulphur Analysis by WD-XRF ASTM D2622.
  • Elementar. (2025, September 30).
  • Mithurendran, B. (2023). Comparative Analysis of Four Distinct Purification Methods of Sulphur as per Siddha with Contemporary Analytical Techniques. Asia Pacific Journal of Medical Toxicology, 12(4), 145-152.
  • Standards CRM Africa. (n.d.). Certified Reference Materials (CRMs) Do I Need to Use Matrix-Matched CRMs?
  • Mithurendran, B. (2023). Comparative Analysis of Four Distinct Purification Methods of Sulphur as per Siddha with Contemporary Analytical Techniques.
  • Veeprho Pharmaceuticals. (n.d.).
  • Wiley-VCH. (n.d.).
  • Elemental Microanalysis. (2014, August 18).
  • XOS. (n.d.).
  • Jena, S., et al. (n.d.). Comparative analysis of traditional and laboratory methods of sulphur processing. PMC.
  • World Journal of Advanced Research and Reviews. (n.d.).
  • Professional Testing Services. (n.d.). Determination of Carbon & Sulphur Via Combustion Method.
  • Wolska, J., et al. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. PMC.
  • AccuStandard. (2024, October 23). News: CRMs for Sulfur Content Analysis.
  • Thermo Fisher Scientific. (n.d.). Product No.: 041320 Sulfur in Isooctane Standard.
  • Elemental Microanalysis. (n.d.).
  • ResearchGate. (2023, September 22).
  • Spectroscopy Online. (2014, March 14).
  • ResearchGate. (2022, December 5).
  • BioSpectra. (n.d.). analytical method for the quantification of sulfur by inductively coupled plasma optical emission spectrometry (icp-oes)
  • Thermo Fisher Scientific. (n.d.). Accurate Determination of Copper, Phosphorus and Sulfur in Ethanol Using the iCAP 7000 Plus Series ICP-OES.
  • kelid1.ir. (n.d.).
  • OMICS International. (2015, October 5). Determination of Sulfur in Bio-Samples by ICP-QMS/QMS with an ORC.
  • Zhu, Y. (2023). Review: Sulfur Analysis using Inductively Coupled Plasma Mass Spectrometry.
  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis (EN).
  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
  • Jiang, X., et al. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [2-(Benzylsulfanyl)phenyl]methanol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to provide essential, immediate safety and logistical information, explaining the causality behind each procedural step to ensure a self-validating and trustworthy workflow.

Pre-Disposal Safety Assessment: Understanding the Compound

  • Benzyl Alcohol Moiety : Compounds containing benzyl alcohol are often harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[1][2]

  • Thioether (Sulfide) Group : Organic sulfides can be malodorous and may pose environmental hazards. Careless disposal of sulfur-containing wastes can lead to the acidification of soil and groundwater through biological conversion.[3] Upon combustion, they can release toxic gases like sulfur dioxide.[4]

  • Aromatic System : Phenyl groups are common in chemicals that are toxic to aquatic life.[1]

Based on this analysis, [2-(Benzylsulfanyl)phenyl]methanol should be treated as a hazardous substance. The primary risks include irritation to skin and eyes, potential toxicity, and environmental harm.

Table 1: Inferred Hazard Profile for [2-(Benzylsulfanyl)phenyl]methanol
Hazard CategoryAnticipated RiskRationale & Cited Precautionary Actions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on related structures like benzyl alcohol.[1] Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[2][5] Handle only in a well-ventilated area or chemical fume hood.[1][2]
Skin/Eye Irritation May cause skin irritation and serious eye damage.A common property of substituted phenols and benzyl compounds.[2] Avoid all direct contact. In case of contact, flush the affected area with copious amounts of water.[5][6]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Aromatic and sulfur-containing compounds often carry this classification.[5] Do not dispose of down the drain or in the environment.[7][8][9]
Reactivity Incompatible with strong oxidizing agents.The sulfide group can be oxidized. Avoid mixing with incompatible waste streams.[10][11][12]

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[13]

[2-(Benzylsulfanyl)phenyl]methanol waste must be classified as Hazardous Chemical Waste .

Core Principle of Segregation: Never mix incompatible waste streams.[10][11][14] Commingling can lead to dangerous chemical reactions, heat generation, or gas evolution.[12][14]

  • Segregate from:

    • Strong Acids

    • Strong Bases

    • Oxidizing Agents (e.g., nitric acid, permanganates, peroxides)[11]

  • Waste Stream: This compound should be collected in a container designated for non-halogenated organic solvent waste . If it is in a solid form, it should be collected as solid organic chemical waste . Do not mix liquid and solid waste.[12]

Step-by-Step Collection and Containment Protocol

This protocol ensures that waste is handled safely at the point of generation, in compliance with universal laboratory standards.

Step 1: Select the Appropriate Waste Container

  • Choose a container that is in good condition, leak-proof, and chemically compatible with [2-(Benzylsulfanyl)phenyl]methanol.[8][15] A glass bottle or a high-density polyethylene (HDPE) container is typically suitable.

  • The container must have a tightly sealing cap.[8][13][14]

Step 2: Proper Labeling

  • Immediately label the waste container. An open, unlabeled container is a serious safety violation.

  • Use a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[8][14]

  • The label must include:

    • The words "Hazardous Waste".[8]

    • The full, unabbreviated chemical name: "[2-(Benzylsulfanyl)phenyl]methanol".[7]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard warnings (e.g., Irritant, Environmental Hazard).[14]

    • The accumulation start date.[14]

Step 3: Waste Accumulation

  • Collect the waste in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood.[7][14]

  • Crucially, keep the waste container closed at all times except when you are actively adding waste. [8][9][10] Using a funnel for additions is permissible, but it must be removed and the container immediately capped afterward.[8]

  • Do not overfill the container. Leave at least 10% of headspace at the top to allow for vapor expansion.[12]

Step 4: Storage Pending Disposal

  • The primary waste container must be stored within a secondary containment bin or tray.[7][10][15] This will contain any potential leaks or spills.

  • Ensure the storage area is well-ventilated, cool, and dry.[14]

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for handling [2-(Benzylsulfanyl)phenyl]methanol from the moment it is declared waste.

G Disposal Workflow for [2-(Benzylsulfanyl)phenyl]methanol start Waste Generated ([2-(Benzylsulfanyl)phenyl]methanol) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe container_check Step 2: Select Compatible Waste Container ppe->container_check get_container Obtain Labeled, Vented, Chemically-Resistant Container container_check->get_container No transfer Step 3: Transfer Waste to Container in Fume Hood container_check->transfer Yes get_container->transfer labeling Step 4: Ensure Proper Labeling (Full Name, Hazards, Date) transfer->labeling cap Step 5: Securely Cap Container labeling->cap storage Step 6: Place in Secondary Containment in SAA cap->storage pickup Step 7: Container Full? Request EHS Pickup storage->pickup end Ready for EHS Disposal pickup->end Yes continue_accumulating Continue Accumulating Safely pickup->continue_accumulating No

Caption: Decision workflow for the safe collection and disposal of [2-(Benzylsulfanyl)phenyl]methanol waste.

Final Disposal Pathway and Emergency Procedures

Final Disposal: Once the waste container is full, or approaching your institution's time limit for storage (often 90 days), you must request a pickup from your EHS department.[10] EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration for organic materials. Never dispose of this chemical down the sink or in the regular trash. [8][14][15]

Empty Container Disposal: An "empty" container that held [2-(Benzylsulfanyl)phenyl]methanol must also be handled properly.

  • The container must be "triple rinsed" with a suitable solvent (e.g., ethanol or acetone).[14]

  • The first rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container.[15] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect them as hazardous waste as well.

  • After rinsing and air-drying, obliterate or remove the original labels.[15] The clean, de-labeled container can then be disposed of as regular broken glass or recycled according to institutional policy.[14]

Spill Procedures: In the event of a spill:

  • Alert personnel in the immediate area and control access.

  • If the spill is large or you are uncomfortable with cleanup, contact your EHS emergency line immediately.

  • For small spills, ensure you are wearing appropriate PPE.

  • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • Clean the spill area with soap and water.

By adhering to this comprehensive guide, you ensure that your handling and disposal of [2-(Benzylsulfanyl)phenyl]methanol meet the highest standards of safety, compliance, and environmental responsibility.

References

  • Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. [Link]

  • Hazards Classification. (2024). GPIC. [Link]

  • How To: Lab Waste. (2022). YouTube. [Link]

  • Lab safety: Hazardous waste management. (2023). YouTube. [Link]

  • Lab Waste Disposal Rules You Must Follow. (2025). YouTube. [Link]

  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government program. [Link]

  • Hazardous Waste Management Safety Video. (2009). YouTube. [Link]

  • Neutralizing LOS mix, Liver of Sulphur disposal. (2022). YouTube. [Link]

  • [2-(Phenylsulfanyl)phenyl]methanol. PubChem - NIH. [Link]

  • Method for the removal of organic sulfur from carbonaceous materials. (US5910440A).
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Personal Protective Equipment (PPE) & Handling Guide: [2-(Benzylsulfanyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4521-45-3 (Analogous/Derivative) Synonyms: 2-(Benzylthio)benzyl alcohol; [2-(Phenylmethylsulfanyl)phenyl]methanol Primary Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal), Stench (Sulfur-based)

Executive Safety Summary

Do not treat this merely as a standard organic solid. While [2-(Benzylsulfanyl)phenyl]methanol shares the irritant profile of many benzyl alcohols, the presence of the thioether (sulfide) linkage introduces two critical operational constraints: high lipophilicity (enhancing skin permeation) and potent malodor (stench).

  • Immediate Action: All handling must occur within a certified chemical fume hood.

  • Critical PPE: Double nitrile gloves are mandatory. Single thin-mil nitrile is insufficient for preventing odor permeation and skin absorption over prolonged periods.

  • Disposal: Waste streams require oxidative pretreatment (bleach) to neutralize sulfur odors before entering standard organic waste containers.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I evaluate hazards not just by GHS labels, but by molecular behavior.

Hazard DomainMechanism of ActionOperational Implication
Dermal Permeation The benzyl-sulfide moiety is highly lipophilic, allowing it to penetrate the stratum corneum faster than hydrophilic irritants.Risk: Systemic absorption and "garlic/sulfur" odor lingering on skin for days. Control: Glove layering is non-negotiable.
Inhalation (Vapor/Dust) Solid particulates are irritants (H335). If heated or dissolved, volatile sulfur species may off-gas.Risk: Respiratory tract irritation and olfactory fatigue (inability to smell dangerous concentrations). Control: HEPA filtration + Carbon adsorption (Fume Hood).
Ocular Sensitivity Benzyl alcohols are known severe eye irritants (H319).[1]Risk: Corneal opacity or irreversible damage upon direct contact. Control: Goggles preferred over safety glasses during powder manipulation.
Exposure Risk Decision Logic

The following decision tree outlines the required safety posture based on your experimental state.

RiskLogic Start Experimental State Solid Solid / Powder Form Start->Solid Solution Solubilized (Organic Solvent) Start->Solution RiskSolid Risk: Dust Inhalation & Surface Contamination Solid->RiskSolid RiskSoln Risk: Enhanced Permeation (Carrier Solvent Effect) Solution->RiskSoln ActionSolid PPE: Safety Goggles + N95 (if outside hood) + Double Nitrile RiskSolid->ActionSolid ActionSoln PPE: Fume Hood (Mandatory) + Silver Shield (Spill) + Double Nitrile (Splash) RiskSoln->ActionSoln

Figure 1: Risk-based PPE selection logic. Note that solubilization often increases skin permeation risks due to the carrier solvent.

PPE Selection Matrix

This protocol relies on the "Barrier-Redundancy" principle.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Gloving: 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Nitrile (Extended Cuff, >0.15 mm)Thioethers can permeate thin nitrile <15 mins. The air gap between gloves traps permeating vapors, and the outer glove can be stripped immediately upon contamination.
Hand Protection (Spill) Laminate Film (Silver Shield/4H) If handling >100mL or cleaning spills, nitrile is insufficient. Laminate film offers >480 min breakthrough time for aromatics/sulfides.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders that drift. Goggles seal the ocular cavity against dust and sulfur vapors.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment. If hood is unavailable (rare), use a half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.
Body Lab Coat (Poly/Cotton) + Apron Standard coat. Add a disposable Tyvek apron if handling large quantities to prevent odor impregnation of personal clothing.

Operational Protocol: Safe Handling Workflow

A. Pre-Operational Checks[1]
  • Verify Airflow: Ensure fume hood is active.

  • Prepare Decon Solution: Mix a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes the sulfide to a sulfoxide/sulfone, killing the smell and reducing volatility.

  • Staging: Place a "solid waste" container inside the hood to avoid moving contaminated items in and out.

B. Manipulation Technique
  • Weighing: Do not weigh on an open bench. Move the balance into the hood or use a transfer vessel.

  • Solvation: Add solvent slowly. Exothermic activity is low, but splashing must be avoided.

  • Heating: Never heat this compound in an open vessel. Use a reflux condenser with a scrubber trap (bleach solution) if evolving gas is possible.

C. Decontamination & Doffing

Proper doffing is critical to prevent "take-home" exposure.

Doffing Step1 1. Wipe Down Surfaces (Use 10% Bleach Solution) Step2 2. Remove Outer Gloves (Turn inside out, leave in hood waste) Step1->Step2 Step3 3. Remove Eye Protection (Wipe with ethanol wipe) Step2->Step3 Step4 4. Remove Inner Gloves (Inspect hands for odor/redness) Step3->Step4 Step5 5. Wash Hands (Soap + Water, 20s scrub) Step4->Step5

Figure 2: Sequential Decontamination and Doffing Workflow to minimize cross-contamination.

Emergency & Disposal Response

Spill Management
  • Evacuate the immediate area if the spill is outside the hood (>5 grams).

  • Don PPE: Silver Shield gloves, Goggles, Respirator (OV/P100).

  • Neutralize: Cover the spill with an absorbent pad soaked in 10% bleach . Allow to sit for 15 minutes. This oxidizes the sulfur moiety.

  • Collect: Scoop into a sealable bag. Label as "Sulfur-Contaminated Waste."

Waste Disposal[1][3]
  • Liquids: Do not pour down the drain. Collect in "Organic Waste - Halogenated/Sulfur" carboys.

  • Solids: Double-bag in polyethylene bags.

  • Odor Control Tip: Add 50mL of bleach to the waste container (if compatible with other waste) to prevent the waste drum from becoming a stench hazard in the storage room.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12682368, [2-(Phenylsulfanyl)phenyl]methanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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